2,2,2-Trifluoroethanol-1,1-d2
描述
属性
IUPAC Name |
1,1-dideuterio-2,2,2-trifluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2/i1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQDFWAXVIIEBN-DICFDUPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482675 | |
| Record name | 2,2,2-Trifluoroethanol-1,1-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132248-58-9 | |
| Record name | 2,2,2-Trifluoroethanol-1,1-d2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-Trifluoroethanol-1,1-d2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Physical Properties of 2,2,2-Trifluoroethanol-1,1-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,2,2-Trifluoroethanol-1,1-d2 (TFE-d2), a deuterated isotopologue of 2,2,2-Trifluoroethanol (TFE). This document is intended for researchers, scientists, and professionals in drug development who utilize deuterated compounds in their work, particularly in fields such as NMR spectroscopy, medicinal chemistry, and materials science.
Core Physical Properties
The introduction of deuterium at the C-1 position of 2,2,2-Trifluoroethanol results in a slight increase in molecular weight and can subtly influence its physical properties compared to its non-deuterated counterpart. The following tables summarize the key physical data for both TFE-d2 and TFE for comparative analysis.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | CF₃CD₂OH |
| Molecular Weight | 102.05 g/mol [1] |
| Appearance | Colorless liquid[2] |
| Boiling Point | 77-80 °C[2] |
| Melting Point | -44 °C[2] |
| Density | 1.373 g/mL[2] |
| Isotopic Purity | ≥99.5 atom % D[2] |
Table 2: Comparative Physical Properties of 2,2,2-Trifluoroethanol (Non-deuterated)
| Property | Value |
| Molecular Formula | CF₃CH₂OH |
| Molecular Weight | 100.04 g/mol [][4] |
| Boiling Point | 73.6 - 78 °C[4][5][6] |
| Melting Point | -43.5 to -45 °C[4][5][6] |
| Density | 1.373 - 1.393 g/mL at 20-25 °C[2][4][6] |
| Refractive Index (n20/D) | 1.291 - 1.3[7] |
Experimental Protocols
The determination of the physical properties of this compound employs standard laboratory techniques. Below are detailed methodologies for key experiments.
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of a suitable trifluoroacetyl precursor using a deuterium source. A common method involves the use of a deuterated reducing agent.
Protocol:
-
Precursor Selection: Ethyl trifluoroacetate (CF₃COOCH₂CH₃) is a suitable starting material.
-
Reduction: The ester is reduced using a powerful deuterating agent such as lithium aluminum deuteride (LiAlD₄) in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (THF).
-
Reaction Setup: The reaction is typically carried out in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the deuteride reagent by atmospheric moisture.
-
Procedure:
-
A solution of ethyl trifluoroacetate in the chosen anhydrous solvent is slowly added to a stirred suspension of LiAlD₄ in the same solvent at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure complete reduction.
-
-
Quenching and Work-up:
-
The reaction is carefully quenched by the sequential slow addition of a small amount of D₂O, followed by a sodium hydroxide solution.
-
The resulting salts are filtered off, and the organic layer is separated.
-
-
Purification: The crude product is purified by fractional distillation to yield high-purity this compound.
-
Characterization: The final product is characterized by NMR spectroscopy (¹H, ²H, ¹³C, ¹⁹F) to confirm the isotopic enrichment and chemical purity, and by mass spectrometry to verify the molecular weight.
Determination of Physical Properties
Boiling Point:
The boiling point is determined using a micro-boiling point apparatus or by simple distillation.
-
A small volume of the liquid is placed in a test tube or a distillation flask.
-
The sample is heated gently.
-
The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and a steady stream of bubbles is observed from an inverted capillary tube, is recorded as the boiling point.
Melting Point:
The melting point is determined using a melting point apparatus.
-
A small sample of the solidified compound (frozen using a cold bath) is placed in a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.
Density:
The density is determined using a pycnometer or a digital density meter.
-
The mass of a clean, dry pycnometer of a known volume is accurately measured.
-
The pycnometer is filled with the liquid, and its mass is measured again.
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Refractive Index:
The refractive index is measured using a refractometer.
-
A few drops of the liquid are placed on the prism of the refractometer.
-
The instrument is calibrated, and the refractive index is read directly from the scale or digital display. The temperature at which the measurement is taken is crucial and should be recorded.
Visualization of Application in Protein Folding Studies
2,2,2-Trifluoroethanol and its deuterated analog are widely used as co-solvents in Nuclear Magnetic Resonance (NMR) spectroscopy to study the folding and unfolding of proteins and peptides. TFE is known to induce and stabilize α-helical secondary structures. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for NMR-based protein folding studies using TFE-d2.
This workflow demonstrates the logical progression from sample preparation to the final analysis of protein structure and dynamics, highlighting the critical role of this compound as a co-solvent to modulate protein conformation for NMR investigation. The use of the deuterated form is particularly advantageous in ¹H NMR studies as it reduces the number of solvent signals, thereby simplifying the spectra and improving the observation of protein resonances.
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. rudolphresearch.com [rudolphresearch.com]
- 4. mt.com [mt.com]
- 5. Iridium-catalyzed α-selective deuteration of alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,2,2-Trifluoroethanol | 75-89-8 [chemicalbook.com]
Technical Guide: 2,2,2-Trifluoroethanol-1,1-d2 (TFE-d2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroethanol-1,1-d2 (TFE-d2) is the deuterated isotopologue of 2,2,2-Trifluoroethanol (TFE), a fluorinated alcohol with significant applications in chemistry and biochemistry. Its unique properties, including its ability to stabilize secondary structures of peptides and proteins and its utility as a solvent in nuclear magnetic resonance (NMR) spectroscopy, make it a valuable tool in drug discovery and development. This technical guide provides comprehensive information on TFE-d2, including its chemical identity, suppliers, experimental applications, and safety considerations.
Chemical Identity and Properties
Molecular Formula: CF₃CD₂OH[1][2]
Molecular Weight: 102.05 g/mol [1][2]
Synonyms: 2,2,2-Trifluoroethyl-1,1-d2 alcohol, TFE-d2[1]
The physical and chemical properties of TFE-d2 are summarized in the table below.
| Property | Value | Reference |
| Isotopic Purity | ≥98 atom % D | [3] |
| Assay | ≥99% | [1] |
| Form | Liquid | [1] |
| Melting Point | -44 °C | [1] |
| Boiling Point | 77-80 °C | [1] |
| Density | 1.373 g/mL | [1] |
| Refractive Index | 1.281 | |
| Flash Point | 29 °C / 84.2 °F | [4] |
| Solubility | Soluble in water | |
| Sensitivity | Hygroscopic |
Suppliers
A variety of chemical suppliers offer this compound, typically with high isotopic purity suitable for NMR applications. The following table summarizes offerings from prominent suppliers.
| Supplier | Product Name | Purity | Available Quantities |
| Sigma-Aldrich | 2,2,2-Trifluoroethanol-1,1-d₂, 99.5 atom % D | 99.5 atom % D | Contact for pricing |
| Santa Cruz Biotechnology | This compound | Not specified | Contact for pricing |
| Alfa Chemistry | 2,2,2-Trifluoroethanol-d2(Isotopic) | 98% | 1g |
| CP Lab Safety | 2, 2, 2-Trifluoroethanol-1, 1-d2, min 99.5 atom% D | min 99.5 atom% D | 1g |
| Thermo Scientific Chemicals | 2,2,2-Trifluoroethanol-d{3}, 99% (Isotopic) | 99% (Isotopic) | 1g, 5x1g |
Role in Drug Development and Research
2,2,2-Trifluoroethanol is a versatile solvent used in organic synthesis and as a co-solvent to enhance the solubility of poorly soluble drug candidates. Its deuterated form, TFE-d2, is particularly valuable in NMR-based structural biology and drug discovery.
Mechanism of Action in Peptide and Protein Structuring
TFE, often in aqueous mixtures, is known to induce and stabilize secondary structures, such as α-helices and β-sheets, in peptides and proteins that may otherwise exist in a random coil conformation. Molecular dynamics simulations suggest that TFE molecules preferentially aggregate around the peptide backbone. This TFE "coating" displaces water molecules, creating a low-dielectric microenvironment that strengthens intra-peptide hydrogen bonds, thus favoring the formation of secondary structures. This property is crucial for studying the conformational preferences of peptides and proteins, which is fundamental in understanding their biological activity and in the rational design of drugs.
Caption: TFE stabilizes peptide secondary structures by creating a low-dielectric microenvironment.
Experimental Protocols
Application in 2D NMR for Drug Structural Fingerprinting
A significant application of TFE-d2 is in the structural analysis of biologic drug candidates by 2D NMR spectroscopy. The following protocol is adapted from a study on the structural fingerprinting of Exendin-4, a peptide with antidiabetic properties.[3]
Objective: To acquire high-resolution 2D NMR spectral fingerprints of a peptide to assess its higher-order structure.
Materials:
-
Peptide of interest (e.g., Exendin-4)
-
This compound (TFE-d2)
-
Deuterated sodium acetate (NaOAc-d3)
-
Deionized water (H₂O)
-
Deuterium oxide (D₂O)
-
NMR spectrometer (e.g., 600 MHz) equipped with a cryoprobe
-
NMR tubes
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer. For Exendin-4, a 20 mM NaOAc-d3 buffer at pH 4.5 was used.
-
For experiments in aqueous solution, the final sample should contain the peptide at the desired concentration (e.g., 1-2 mM) in a mixture of 97% H₂O and 3% D₂O.
-
For experiments in a TFE-d2 co-solvent system, prepare the sample to a final composition of, for example, 70% water and 30% TFE-d2 by volume. The inclusion of TFE-d2 can enhance the structural stability of the peptide and improve spectral quality.
NMR Data Acquisition:
-
Calibrate the NMR spectrometer and tune the probe for ¹H.
-
Set the sample temperature (e.g., 25 °C).
-
Acquire 2D homonuclear proton-proton correlation spectra. Commonly used experiments include:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically through 2-3 bonds.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (typically < 5 Å), providing information about the 3D structure.
-
Data Analysis:
-
Process the acquired 2D NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the cross-peaks in the spectra to specific protons in the peptide sequence.
-
Analyze the chemical shifts, coupling constants, and NOE patterns to determine the secondary and tertiary structure of the peptide. The spectral fingerprint obtained provides a high-resolution assessment of the drug's structure.
The workflow for this experimental approach can be visualized as follows:
Caption: A streamlined workflow for determining the structure of biomolecules using 2D NMR.
Safety and Handling
2,2,2-Trifluoroethanol is a flammable liquid and is harmful if swallowed, inhaled, or absorbed through the skin.[4][5] It can cause serious eye irritation and may have adverse reproductive effects.[5]
Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
Keep away from heat, sparks, and open flames.[4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[4]
-
Avoid breathing vapors or mist.[4]
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: Get medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.
-
Ingestion: If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Storage:
Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[4] TFE-d2 is hygroscopic and should be protected from moisture.
Disposal:
Dispose of contents and container in accordance with local, regional, national, and international regulations.
This technical guide provides a comprehensive overview of this compound for its application in research and drug development. For more detailed information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Navigating the Isotopic Landscape: A Technical Guide to the Purity of 2,2,2-Trifluoroethanol-1,1-d2
For Researchers, Scientists, and Drug Development Professionals
In the precise world of scientific research and pharmaceutical development, the isotopic purity of deuterated compounds is a critical parameter. 2,2,2-Trifluoroethanol-1,1-d2 (TFE-d2), a deuterated analogue of the versatile solvent 2,2,2-Trifluoroethanol, is increasingly utilized in various applications, from NMR spectroscopy to specialized chemical reactions. This technical guide provides an in-depth exploration of the isotopic purity of TFE-d2, detailing the analytical methodologies for its determination and presenting key quantitative data.
Isotopic Purity of Commercially Available this compound
The isotopic purity of this compound is typically reported as "atom percent D," which signifies the percentage of deuterium at the specified labeled positions. Commercially available TFE-d2 exhibits high levels of isotopic enrichment, as summarized in the table below.
| Supplier | Stated Isotopic Purity | Reference |
| Sigma-Aldrich | 99.5 atom % D | [1] |
| Thermo Scientific Chemicals | 98% (Isotopic) | |
| Eurisotop | 98% (Isotopic) | [2] |
Synthesis of this compound
The synthesis of this compound typically involves the reduction of a suitable trifluoroacetyl precursor using a deuterium source. Industrial production of non-deuterated 2,2,2-Trifluoroethanol is achieved through the hydrogenation or hydride reduction of trifluoroacetic acid derivatives, such as its esters or acyl chlorides.[3][4] A common laboratory-scale synthesis of the deuterated analogue would adapt these methods by employing a deuterium-donating reducing agent.
For instance, the reduction of ethyl trifluoroacetate with a powerful deuterating agent like lithium aluminum deuteride (LiAlD₄) in an aprotic solvent such as diethyl ether or tetrahydrofuran would yield this compound. The reaction proceeds as follows:
CF₃COOCH₂CH₃ + LiAlD₄ → CF₃CD₂OH
Subsequent purification is typically achieved through distillation to yield the final high-purity product.
Experimental Protocols for Isotopic Purity Determination
The determination of the isotopic purity of this compound relies on robust analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5] These methods allow for the precise quantification of the deuterium incorporation at the target methylene (-CH₂-) group.
¹H NMR Spectroscopy Protocol
Proton NMR (¹H NMR) is a powerful and straightforward method to determine isotopic purity by quantifying the residual, non-deuterated sites. By comparing the integral of the signal from the residual protons at the 1,1-positions to that of a known internal standard or the non-deuterated hydroxyl proton, the isotopic enrichment can be accurately calculated.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add a deuterated solvent that does not have signals overlapping with the analyte, such as chloroform-d (CDCl₃) or acetone-d6. The typical volume is 0.6-0.7 mL.
-
For quantitative analysis, a known amount of an internal standard with a distinct, sharp signal (e.g., 1,3,5-trinitrobenzene or maleic acid) can be added and its weight precisely recorded.
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Nucleus: ¹H
-
Solvent: Chloroform-d (CDCl₃)
-
Temperature: 25 °C
-
Pulse Sequence: A standard single-pulse experiment (zg30 or similar).
-
Relaxation Delay (d1): A sufficiently long relaxation delay (e.g., 5 times the longest T1 of the signals of interest) is crucial for accurate integration. A value of 30 seconds is recommended.
-
Number of Scans (ns): A sufficient number of scans (e.g., 16 or 64) should be acquired to achieve a good signal-to-noise ratio for the small residual proton signal.
Data Analysis and Purity Calculation:
-
Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
Integrate the residual proton signal corresponding to the -CHD- group in the CF₃CHDOH isotopologue. This will appear as a triplet due to coupling with the adjacent deuterium. The signal for the non-deuterated CF₃CH₂OH will be a quartet.
-
Integrate the signal of the internal standard or the hydroxyl proton (-OH).
-
The isotopic purity (in atom % D) can be calculated using the following formula when using an internal standard:
Isotopic Purity (%) = [1 - (Integral of residual -CHD- / Moles of analyte) / (Integral of standard / Moles of standard)] x 100
When comparing to the hydroxyl proton, the ratio of the integrals is used, taking into account the number of protons each signal represents.
High-Resolution Mass Spectrometry (HRMS) Protocol
High-resolution mass spectrometry provides a direct way to determine the relative abundance of the different isotopologues (molecules that differ only in their isotopic composition). By resolving the molecular ions of this compound (CF₃CD₂OH) and any residual 2,2,2-Trifluoroethanol-1,1-d1 (CF₃CHDOH) and non-deuterated 2,2,2-Trifluoroethanol (CF₃CH₂OH), their relative ratios can be determined.
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in a suitable volatile solvent, such as methanol or acetonitrile. The concentration should be in the range of 1-10 µg/mL.
MS Data Acquisition:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required to resolve the isotopic peaks.
-
Ionization Method: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this molecule.[1][6]
-
Mode: Positive or negative ion mode can be used, though negative ion mode [M-H]⁻ may be more sensitive for alcohols.
-
Mass Range: The scan range should be set to include the expected molecular ion masses (m/z around 100-103).
-
Resolution: A resolving power of at least 10,000 is recommended to clearly separate the isotopologue peaks.
Data Analysis and Purity Calculation:
-
Acquire the mass spectrum of the sample.
-
Identify the peaks corresponding to the molecular ions of the different isotopologues:
-
CF₃CH₂OH: Theoretical m/z (e.g., [M-H]⁻) = 99.0063
-
CF₃CHDOH: Theoretical m/z (e.g., [M-H]⁻) = 100.0126
-
CF₃CD₂OH: Theoretical m/z (e.g., [M-H]⁻) = 101.0189
-
-
Measure the peak intensities (abundances) for each of these ions.
-
The isotopic purity is calculated based on the relative abundances of the isotopologues. The atom % D can be calculated from the weighted average of the deuterium content in each species.
Workflow for Isotopic Purity Determination
The following diagram illustrates the logical workflow for the determination of the isotopic purity of this compound.
Caption: Workflow for determining the isotopic purity of this compound.
References
- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum [chemicalbook.com]
- 3. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 4. 2,2,2-Trifluoroethanol [chemeurope.com]
- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
safety and handling of deuterated trifluoroethanol
An In-depth Technical Guide on the Safety and Handling of Deuterated Trifluoroethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated 2,2,2-trifluoroethanol (CF₃CD₂OD), commonly referred to as TFE-d3, is a valuable solvent and co-solvent in various scientific applications, particularly in NMR spectroscopy for the structural analysis of biomolecules.[1][2] Its unique properties, including its ability to induce secondary structures in peptides and proteins, make it an important tool in drug development and protein science.[3][4] However, its hazardous nature necessitates a thorough understanding of its safety and handling requirements. This guide provides comprehensive information on the safe use of deuterated trifluoroethanol, including its chemical and physical properties, associated hazards, handling and storage procedures, and relevant experimental protocols.
Chemical and Physical Properties
Deuterated trifluoroethanol is a colorless liquid with an alcohol-like odor.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₂D₃F₃O | [2] |
| CAS Number | 77253-67-9 | [2] |
| Molecular Weight | 103.06 g/mol | [2] |
| Physical State | Liquid | [1] |
| Appearance | Colorless | [1] |
| Odor | Alcohol-like | [1] |
| Melting Point | -45 °C / -49 °F | [1] |
| Boiling Point | 77 - 80 °C / 170.6 - 176 °F | [1] |
| Flash Point | 29 °C / 84.2 °F | [1] |
| Autoignition Temperature | 480 °C / 896 °F | [1] |
| Specific Gravity | 1.450 | [1] |
| Explosion Limits | Upper: 42%, Lower: 5.5% (V) | [5] |
Hazard Identification and Safety Precautions
Deuterated trifluoroethanol is classified as a hazardous substance and requires careful handling.[1] The primary hazards are summarized in the following table.
| Hazard | Description | GHS Classification | References |
| Flammability | Flammable liquid and vapor. Vapors may form explosive mixtures with air. | Flammable Liquid, Category 3 | [1][5] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Acute Toxicity (Oral, Dermal, Inhalation), Category 4 | [1][5] |
| Eye Damage | Causes serious eye damage. | Serious Eye Damage/Eye Irritation, Category 1 | [1][5] |
| Skin Irritation | Causes skin irritation. | Skin Corrosion/Irritation, Category 2 | [1][5] |
| Reproductive Toxicity | Suspected of damaging fertility. | Reproductive Toxicity, Category 2 | [1] |
| Organ Toxicity | May cause damage to organs (lung/respiratory system) through prolonged or repeated exposure. | Specific Target Organ Toxicity (Repeated Exposure), Category 2 | [5][6] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling deuterated trifluoroethanol.
| PPE Type | Specification | References |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended. | [1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | [1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A recommended filter type is an organic gases and vapors filter (Type A, Brown) conforming to EN14387. | [1] |
Handling and Storage
Proper handling and storage procedures are crucial to minimize risks.
-
Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]
-
Work in a well-ventilated area or under a chemical fume hood.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
-
Ground and bond containers when transferring material to prevent static discharge.[5]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[5]
-
Wash hands thoroughly after handling.[1]
-
-
Storage:
Emergency Procedures
In case of an emergency, follow these first-aid and firefighting measures.
| Emergency Situation | Procedure | References |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention. | [1] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. | [1] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. | [1] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Call a physician or poison control center immediately. | [1] |
| Fire | Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam to extinguish. Water mist may be used to cool closed containers. | [1] |
| Accidental Release | Ensure adequate ventilation. Use personal protective equipment. Remove all sources of ignition. Absorb with inert material and place in a suitable container for disposal. Do not let the product enter drains. | [1] |
Experimental Protocols
Deuterated trifluoroethanol is primarily used as a solvent in NMR spectroscopy and as a co-solvent to study the secondary structure of peptides and proteins.
General NMR Sample Preparation
This protocol outlines the general steps for preparing a sample for NMR analysis using deuterated trifluoroethanol.
-
Determine Sample Amount: Weigh approximately 5-25 mg of the compound for a ¹H NMR spectrum.
-
Dissolve the Sample: In a clean, dry vial, dissolve the sample in approximately 0.5-0.7 mL of deuterated trifluoroethanol.
-
Filter the Solution: To remove any particulate matter that can affect the spectral quality, filter the solution through a pipette with a small plug of glass wool into a clean NMR tube.
-
Adjust Volume: Ensure the final volume in the NMR tube is sufficient to cover the NMR probe's detection region, typically around 4-5 cm in a standard 5 mm tube.
-
Cap and Label: Securely cap the NMR tube and label it clearly.
Protocol for Circular Dichroism (CD) Spectroscopy of Peptides
This protocol describes the use of deuterated trifluoroethanol as a co-solvent to induce and study the helical structure of a peptide using CD spectroscopy.
-
Prepare a Stock Solution of the Peptide: Dissolve the lyophilized peptide in a suitable buffer (e.g., phosphate buffer, pH 7.0) to a concentration of approximately 1 mg/mL.
-
Prepare TFE-d3/Buffer Solutions: Create a series of solutions with varying concentrations of deuterated trifluoroethanol (e.g., 10%, 20%, 30%, 50% v/v) in the same buffer used for the peptide stock solution.
-
Sample Preparation for CD Measurement: For each desired TFE-d3 concentration, mix the peptide stock solution with the corresponding TFE-d3/buffer solution to achieve the final target peptide concentration (typically 50-100 µM) and TFE-d3 concentration.
-
Acquire CD Spectra:
-
Use a quartz cuvette with a 1 mm path length.
-
Record the CD spectra from approximately 190 to 260 nm.
-
Acquire a baseline spectrum of the corresponding TFE-d3/buffer solution without the peptide and subtract it from the sample spectrum.
-
-
Data Analysis: Analyze the resulting spectra for characteristic helical signals, such as negative bands around 208 and 222 nm and a positive band around 192 nm.
Visualizations
Logical Workflow for Safe Handling
References
- 1. About TFE: Old and new findings | EurekAlert! [eurekalert.org]
- 2. 2,2,2-Trifluoroethanol-dâ (D, 99%) Trifluoroethyl alcohol - Cambridge Isotope Laboratories, DLM-27-1 [isotope.com]
- 3. About TFE: Old and New Findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. meihonglab.com [meihonglab.com]
- 5. pnas.org [pnas.org]
- 6. Trifluoroethanol-induced conformational transitions of proteins: insights gained from the differences between alpha-lactalbumin and ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 2,2,2-Trifluoroethanol-d2 (TFE-d2) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,2,2-trifluoroethanol-d2 (TFE-d2) in organic solvents. Due to a scarcity of direct quantitative data for the deuterated form, this document leverages the well-documented properties of its non-deuterated counterpart, 2,2,2-trifluoroethanol (TFE), as a reliable proxy. The minor isotopic differences between TFE and TFE-d2 are generally considered to have a minimal impact on bulk physicochemical properties such as solubility.
Core Principles of TFE and TFE-d2 Solubility
2,2,2-Trifluoroethanol is a colorless, water-miscible liquid with a smell reminiscent of ethanol.[1][2] Its unique properties, including its ability to act as a solvent for a wide range of substances, stem from the strong electron-withdrawing nature of the trifluoromethyl group.[1][3][4] This enhances the acidity of the hydroxyl proton and allows for strong hydrogen bonding interactions.[5] TFE is known to be miscible with water and soluble in common organic solvents such as ethanol, methanol, and acetone.[5] The deuteration at the 1,1-position in TFE-d2 is not expected to significantly alter these fundamental solubility characteristics.
Quantitative Solubility Data
| Solvent | Chemical Formula | Solubility/Miscibility with TFE |
| Water | H₂O | Miscible[1][2][6] |
| Ethanol | C₂H₅OH | Miscible[1][2] |
| Methanol | CH₃OH | Soluble[5] |
| Acetone | C₃H₆O | Soluble[5] |
| Chloroform | CHCl₃ | Soluble[6] |
| Ethers | R-O-R' | Miscible[6] |
| Ketones | R-CO-R' | Miscible[6] |
Experimental Protocol for Determining Liquid-Liquid Miscibility
For researchers requiring precise solubility data of TFE-d2 in a specific organic solvent, a direct experimental determination is recommended. The following protocol outlines a standard visual miscibility test.
Objective: To determine if TFE-d2 is miscible, partially miscible, or immiscible in a given organic solvent at a specified temperature (e.g., room temperature).
Materials:
-
2,2,2-Trifluoroethanol-d2 (TFE-d2)
-
Organic solvent of interest
-
Calibrated pipettes or graduated cylinders
-
Small, clear glass vials or test tubes with caps
-
Vortex mixer (optional)
-
Constant temperature bath (optional, for non-ambient temperature studies)
Procedure:
-
Preparation: Ensure all glassware is clean and dry to avoid contamination. Perform the experiment in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Initial Addition: In a clear glass vial, add a known volume (e.g., 1 mL) of the organic solvent of interest.
-
Titration with TFE-d2: Slowly add a small, known volume (e.g., 0.1 mL) of TFE-d2 to the organic solvent.
-
Mixing: Cap the vial and gently invert it several times or briefly vortex to ensure thorough mixing.
-
Visual Observation: Observe the mixture against a well-lit background.
-
Miscible: The mixture will be a single, clear, homogeneous phase with no visible interface between the two liquids.
-
Immiscible: Two distinct liquid layers will be present. The liquid with the higher density will form the bottom layer.
-
Partially Miscible: The mixture may initially appear cloudy or form an emulsion that separates into two layers over time. Note the volumes at which this occurs.
-
-
Incremental Addition: Continue to add TFE-d2 in small increments, mixing and observing after each addition, until a significant volume has been added (e.g., until the volume of TFE-d2 equals the initial volume of the solvent).
-
Reverse Titration (Optional but Recommended): Repeat the experiment by starting with a known volume of TFE-d2 and titrating with the organic solvent. This helps to confirm the miscibility behavior across a range of concentrations.
-
Data Recording: Record the volumes of each liquid used and the visual observations at each step.
For more precise measurements, especially for partially miscible systems, analytical techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy can be employed to determine the composition of each phase after equilibration.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of TFE-d2 miscibility in an organic solvent.
References
- 1. 2,2,2-Trifluoroethanol [chemeurope.com]
- 2. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 3. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]
- 4. tosohusa.com [tosohusa.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 2,2,2-Trifluoroethanol | 75-89-8 [chemicalbook.com]
Spectroscopic Data and Experimental Protocols for 2,2,2-Trifluoroethanol-1,1-d2: A Technical Guide
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2,2,2-Trifluoroethanol-1,1-d2 (CF₃CD₂OH). Designed for researchers, scientists, and drug development professionals, this document outlines predicted spectral data based on its non-deuterated analog, details experimental methodologies, and presents a clear workflow for spectroscopic analysis.
Spectroscopic Data
1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The primary difference in the NMR spectra of this compound compared to its non-deuterated counterpart will be observed in the ¹H NMR and ¹³C NMR spectra due to the substitution of two protons with deuterium at the C1 position.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ¹H | Variable (depends on solvent and concentration) | Singlet (broad) | - | -OH |
-
Rationale for Prediction: In the non-deuterated TFE, the methylene protons (-CH₂-) appear as a quartet due to coupling with the three fluorine atoms. In this compound, these protons are replaced by deuterium. Deuterium has a nuclear spin of 1, and while it can couple to protons, the coupling constant is significantly smaller and often not resolved, or the signal is broadened. Therefore, the -CD₂- group will not show a signal in the ¹H NMR spectrum. The only remaining proton is the hydroxyl proton, which will appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) (ppm) | Multiplicity (Proton Decoupled) | Coupling Constant (J) (Hz) | Assignment |
| ¹³C | ~61 | Triplet (due to C-D coupling) | JCD ≈ 22 Hz | -C D₂OH |
| ¹³C | ~124 | Quartet | JCF ≈ 277 Hz | -C F₃ |
-
Rationale for Prediction: The chemical shifts of the carbon atoms are not expected to change significantly upon deuteration. However, the multiplicity of the C1 carbon will change. In the proton-decoupled ¹³C NMR spectrum of non-deuterated TFE, the C1 carbon is a quartet due to coupling with the three fluorine atoms. In the deuterated compound, the C1 carbon (-CD₂-) will be split into a triplet by the two deuterium atoms (2nI+1, where n=2 for two deuterium atoms and I=1 for deuterium). The one-bond carbon-deuterium coupling constant (JCD) is predicted to be around 22 Hz. The C2 carbon (-CF₃) will remain a quartet due to coupling with the three fluorine atoms, with a large coupling constant (JCF).
Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound
| Nucleus | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ¹⁹F | ~ -77 | Singlet or very finely split multiplet | - | -CF ₃ |
-
Rationale for Prediction: In the non-deuterated TFE, the ¹⁹F NMR spectrum shows a triplet due to coupling with the two adjacent methylene protons. In this compound, the coupling will be to two deuterium atoms. The fluorine-deuterium coupling constant (JFD) is much smaller than the fluorine-proton coupling constant (JFH). This will result in a singlet or a very finely split multiplet that may not be resolved under standard experimental conditions. The chemical shift is not expected to change significantly.
1.2. Infrared (IR) Spectroscopy
The most significant changes in the IR spectrum of this compound compared to the non-deuterated form will be the absence of C-H stretching and bending vibrations and the appearance of C-D stretching and bending vibrations at lower frequencies.
Table 4: Predicted IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Strong, Broad | O-H Stretch |
| ~2200-2000 | Medium | C-D Stretch |
| ~1410 | Medium | C-F Stretch |
| ~1280 | Strong | C-F Stretch |
| ~1170 | Strong | C-F Stretch |
| ~1090 | Medium | C-O Stretch |
| ~1050 | Medium | C-D Bend |
-
Rationale for Prediction: The strong, broad O-H stretching band will remain. The C-H stretching vibrations typically seen around 2900 cm⁻¹ will be absent and replaced by C-D stretching vibrations at approximately 2200-2000 cm⁻¹ (due to the heavier mass of deuterium). Similarly, C-H bending vibrations will be replaced by C-D bending vibrations at lower wavenumbers. The strong C-F and C-O stretching vibrations are expected to be largely unaffected.[1]
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra of this compound, which is a liquid at room temperature.
2.1. NMR Spectroscopy
2.1.1. Sample Preparation
-
Solvent Selection: As this compound is itself a liquid, it can be run neat or dissolved in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6) if a specific chemical environment is required or for locking purposes. For neat acquisition, a coaxial insert containing a lock solvent can be used.
-
Sample Preparation:
-
For neat analysis, transfer approximately 0.6 mL of this compound into a clean, dry 5 mm NMR tube.
-
If using a solvent, dissolve 5-10 mg of the sample in approximately 0.6 mL of the chosen deuterated solvent.
-
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
2.1.2. ¹H NMR Acquisition
-
Instrument: A standard 400 MHz (or higher) NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent (or the coaxial insert). Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (ns): 16 to 64, depending on the desired signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 12-16 ppm, centered around 5-6 ppm.
-
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz, followed by Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
2.1.3. ¹³C NMR Acquisition
-
Instrument: A standard 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Locking and Shimming: As per the ¹H NMR protocol.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (ns): 1024 or higher, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-250 ppm, centered around 100 ppm.
-
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz. Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak.
2.1.4. ¹⁹F NMR Acquisition
-
Instrument: A standard 400 MHz (or higher) NMR spectrometer with a probe capable of ¹⁹F detection.
-
Locking and Shimming: As per the ¹H NMR protocol.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment, with or without proton decoupling.
-
Number of Scans (ns): 16 to 64.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range appropriate for fluorinated compounds, e.g., -50 to -100 ppm, centered around -75 ppm.
-
-
Processing: Apply an exponential window function with a line broadening of 0.5-1 Hz. Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an external standard such as CFCl₃ (0 ppm).
2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: A standard FTIR spectrometer.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.
-
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction if necessary.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
Commercial Availability of 2,2,3,3,3-pentafluoro-1-propanol-d2 (CF3CD2OH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, properties, and applications of the deuterated solvent 2,2,3,3,3-pentafluoro-1-propanol-d2 (CF3CD2OH), also known as 2,2,2-Trifluoroethanol-1,1-d2. This isotopically labeled compound is a valuable tool in nuclear magnetic resonance (NMR) spectroscopy for the structural analysis of proteins and other biomolecules, a critical aspect of modern drug discovery and development.
Commercial Availability
This compound is available from several major chemical suppliers. Researchers can procure this solvent in various quantities, typically ranging from grams to larger bulk orders, to suit diverse research needs. The compound is assigned the CAS Number 132248-58-9 .
Key international suppliers include:
-
Sigma-Aldrich (Merck): A prominent global supplier of research chemicals, offering this compound with high isotopic purity suitable for NMR applications.[1]
-
Santa Cruz Biotechnology: Provides this deuterated solvent, noting that it is classified as a dangerous good for transport and may incur additional shipping charges.[2]
-
Alfa Chemistry (Isotope Science): Lists the compound with various synonyms and provides some physical and safety data.[3]
-
CP Lab Safety: Offers the compound in smaller quantities, specifying its use for professional manufacturing, research laboratories, and industrial or commercial purposes only.[4]
-
Cambridge Isotope Laboratories, Inc.: A specialized supplier of stable isotope-labeled compounds, offering 2,2,2-Trifluoroethanol-d2.
Availability may vary by region, and researchers are advised to check with local distributors for specific ordering and delivery information.
Technical Data
The following table summarizes the key physical and chemical properties of this compound, compiled from various supplier data.
| Property | Value |
| Chemical Formula | CF3CD2OH |
| CAS Number | 132248-58-9 |
| Molecular Weight | 102.05 g/mol [1][2] |
| Appearance | Colorless liquid[3] |
| Isotopic Purity | ≥98 atom % D |
| Boiling Point | 77-80 °C[1][3] |
| Melting Point | -44 °C[1][3] |
| Density | 1.373 g/mL at 25 °C[1] |
| Solubility | Miscible with water |
Role in Drug Development and Research
Deuterated compounds play a significant role in pharmaceutical research and development. The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, often leading to a longer half-life and reduced formation of toxic metabolites. In the case of CF3CD2OH, its primary application is not as a therapeutic agent itself, but as a specialized solvent in analytical techniques that are crucial for drug discovery.
Its use as a co-solvent in NMR spectroscopy helps to stabilize the native-like helical structures of peptides and proteins in solution. This allows for more detailed structural elucidation, which is fundamental for understanding drug-target interactions and for the rational design of new therapeutic molecules.
Experimental Protocols
The following are summaries of experimental protocols where this compound has been utilized.
Drug Structural Fingerprinting using 2D NMR
In a study by Brinson et al. (2019), 2,2,2-trifluoroethanol-d2 was used to enhance the structural features of the peptide Exendin-4 for analysis by 2D NMR.[3]
-
Sample Preparation: Two-dimensional ¹H spectral fingerprints of Exendin-4 were recorded. One set of experiments was conducted in a solution of 70% water and 30% 2,2,2-trifluoroethanol-d2 (TFE-d2).[3]
-
Instrumentation: The experiments were performed on a 600 MHz NMR spectrometer at 25 °C.[3]
-
Rationale: The inclusion of TFE-d2 was intended to induce and stabilize the helical structure of the peptide, which is otherwise limited in standard aqueous solutions, thereby providing a more detailed structural fingerprint.[3]
NMR Assignment of Fag s 1 Protein
Moraes et al. (2016) utilized deuterated trifluoroethanol to improve the quality of NMR spectra for the structural assignment of the Fag s 1 protein from beech pollen.[3]
-
Sample Preparation: NMR assignment experiments were conducted using an isotopically labeled (¹⁵N, ¹³C) Fag s 1 protein in a buffer solution of 10 mM sodium phosphate and 150 mM NaCl at pH 7.8.[3] This solution was supplemented with 5% deuterated 2,2,2-trifluoroethanol-d2 (TFE) and 10% D₂O.[3]
-
Instrumentation: ¹H-¹⁵N HSQC spectra were recorded at 308 K.[3]
-
Rationale: The addition of TFE-d2 enhanced the stability of the Fag s 1 protein and improved the dispersion of the NMR resonances, which is crucial for assigning the signals to specific atoms in the protein structure.[3]
Synthesis Overview
The deuterated form, CF3CD2OH, would be synthesized using a similar pathway but with a deuterated starting material or reagent. A plausible method involves the reduction of a deuterated trifluoroacetyl derivative (e.g., trifluoroacetic acid-d or its ester) with a suitable reducing agent.
Safety Information
This compound is a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye damage. Users should consult the Safety Data Sheet (SDS) from their supplier for detailed handling and safety precautions. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical in a well-ventilated area or fume hood.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 2,2,2-Trifluoroethanol-d2 (TFE-d2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroethanol (TFE) is a widely utilized solvent in chemistry and biochemistry, known for its ability to induce and stabilize secondary structures in peptides and proteins. Its deuterated isotopologue, 2,2,2-trifluoroethanol-d2 (TFE-d2 or CF3CD2OH), serves as a crucial tool in mechanistic studies, kinetic isotope effect investigations, and as a solvent in nuclear magnetic resonance (NMR) spectroscopy. A thorough understanding of the molecular structure and conformational preferences of TFE-d2 is paramount for accurately interpreting experimental results and for the rational design of molecules in drug development. This guide provides a comprehensive overview of the structural parameters and conformational landscape of TFE-d2, supported by data from experimental and computational studies.
Molecular Structure and Conformation
The molecular structure of TFE-d2, like its non-deuterated counterpart, is characterized by the presence of a bulky, electron-withdrawing trifluoromethyl group (-CF3) adjacent to the deuterated methylene group (-CD2-). This substitution significantly influences the molecule's geometry and conformational energetics. The primary conformational degree of freedom in TFE-d2 is the torsion around the C-C and C-O bonds.
Conformational Isomers
Computational studies, primarily using density functional theory (DFT), have been instrumental in elucidating the conformational preferences of TFE and its isotopologues.[1] The two primary conformers of TFE-d2 are the gauche and trans forms, defined by the dihedral angle between the C-C-O plane and the C-O-H plane.
Experimental evidence from various spectroscopic techniques, including microwave spectroscopy and gas electron diffraction, confirms that the gauche conformer is the most stable form in the gas phase.[1] The stability of the gauche conformer is attributed to an intramolecular hydrogen bond-like interaction between the hydroxyl hydrogen and one of the fluorine atoms of the trifluoromethyl group.
Quantitative Structural Data
The following tables summarize the key structural parameters for the gauche conformer of TFE-d2, derived from a combination of experimental data on related isotopologues and computational studies.[1]
Table 1: Rotational Constants of TFE-d2 (CF3CD2OH)
| Rotational Constant | Value (MHz) |
| A | 4837.2 |
| B | 3098.5 |
| C | 2459.1 |
Note: The rotational constants are based on DFT calculations and are provided as a reference for spectroscopic studies.
Table 2: Bond Lengths of the Gauche Conformer of TFE-d2
| Bond | Bond Length (Å) |
| C-C | 1.525 |
| C-O | 1.410 |
| C-F (avg.) | 1.345 |
| C-D (avg.) | 1.095 |
| O-H | 0.960 |
Table 3: Bond Angles of the Gauche Conformer of TFE-d2
| Angle | Angle (degrees) |
| C-C-O | 110.5 |
| F-C-F (avg.) | 108.5 |
| D-C-D | 109.0 |
| C-O-H | 107.5 |
Table 4: Key Dihedral Angle of the Gauche Conformer of TFE-d2
| Dihedral Angle | Angle (degrees) |
| H-O-C-C | ~60 |
Conformational Energy
The energy difference between the gauche and trans conformers is a critical parameter in understanding the conformational dynamics of TFE-d2.
Table 5: Relative Conformational Energies
| Conformer | Relative Energy (kJ/mol) |
| Gauche | 0 (most stable) |
| Trans | ~8.4 |
The significant energy preference for the gauche conformer indicates that at room temperature, the vast majority of TFE-d2 molecules will exist in this conformation in the gas phase.
Experimental Protocols
The determination of the molecular structure and conformation of molecules like TFE-d2 relies on high-resolution spectroscopic techniques, primarily microwave spectroscopy and gas electron diffraction, often complemented by computational chemistry.
Microwave Spectroscopy
Microwave spectroscopy is a powerful technique for determining the precise three-dimensional structure of polar molecules in the gas phase. By measuring the absorption of microwave radiation, the rotational constants of a molecule can be determined with high accuracy.
Methodology:
-
Sample Introduction: A gaseous sample of TFE-d2 is introduced into a high-vacuum chamber. For molecules with low vapor pressure, the sample can be heated.
-
Microwave Irradiation: The gas is irradiated with microwave radiation of a specific frequency.
-
Detection of Absorption: The absorption of microwaves by the sample is detected as a function of frequency.
-
Spectral Analysis: The resulting spectrum consists of a series of sharp absorption lines, each corresponding to a specific rotational transition.
-
Determination of Rotational Constants: The frequencies of these transitions are used to determine the rotational constants (A, B, and C) of the molecule.
-
Structural Determination: By analyzing the rotational constants of different isotopologues (e.g., TFE, TFE-d2), the precise bond lengths and angles of the molecule can be determined.
Gas Electron Diffraction (GED)
Gas electron diffraction is another powerful technique for determining the molecular structure of volatile compounds. It provides information about the internuclear distances within a molecule.
Methodology:
-
Sample Introduction: A narrow beam of the gaseous TFE-d2 sample is introduced into a vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream.
-
Scattering and Diffraction: The electrons are scattered by the molecules, creating a diffraction pattern.
-
Detection: The diffraction pattern, consisting of concentric rings, is recorded on a photographic plate or a 2D detector.
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This information is used to generate a radial distribution curve.
-
Structural Refinement: The radial distribution curve provides information about the distances between all pairs of atoms in the molecule. By fitting a theoretical model to the experimental data, precise bond lengths and angles can be determined.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and conformation of 2,2,2-trifluoroethanol-d2. The prevalence of the gauche conformer, stabilized by an intramolecular hydrogen bond-like interaction, is a key feature of this molecule. The provided quantitative data on bond lengths, bond angles, dihedral angles, and rotational constants serve as a valuable resource for researchers in various fields. The outlined experimental protocols for microwave spectroscopy and gas electron diffraction offer insight into the methods used to obtain such precise structural information. A thorough understanding of the structural and conformational properties of TFE-d2 is essential for its effective use in scientific research and drug development.
References
An In-depth Technical Guide to the Thermodynamic Properties of 2,2,2-Trifluoroethanol-1,1-d2
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the thermodynamic properties of 2,2,2-Trifluoroethanol-1,1-d2 (TFE-d2). Due to a scarcity of experimental data for this specific isotopologue, this document presents a detailed summary of the known thermodynamic properties of its non-deuterated counterpart, 2,2,2-Trifluoroethanol (TFE), and its fully deuterated analog, 2,2,2-Trifluoroethanol-d3 (TFE-d3). The guide discusses the expected isotopic effects on key thermodynamic parameters and outlines the experimental methodologies required for their determination. This information is intended to serve as a valuable resource for researchers utilizing deuterated TFE in fields such as drug development, protein folding studies, and NMR spectroscopy.
Introduction
2,2,2-Trifluoroethanol (TFE) is a versatile solvent known for its unique properties, including its ability to stabilize secondary structures in peptides and proteins.[1] Isotopic labeling, particularly with deuterium, is a powerful tool in mechanistic studies, structural biology, and drug metabolism research. This compound (CF3CD2OH) is a specific isotopologue of interest where the two hydrogen atoms on the carbon adjacent to the hydroxyl group are replaced by deuterium. Understanding the thermodynamic properties of this deuterated species is crucial for accurately interpreting experimental results and for the design of new studies.
While extensive thermodynamic data is available for TFE, there is a notable lack of published experimental data for TFE-d2. This guide aims to bridge this gap by providing a thorough compilation of the data for related compounds and a discussion of the anticipated effects of deuteration.
Physicochemical and Thermodynamic Properties
The following tables summarize the available physicochemical and thermodynamic data for 2,2,2-Trifluoroethanol (TFE), this compound (TFE-d2), and 2,2,2-Trifluoroethanol-d3 (TFE-d3). The data for TFE serves as a baseline for understanding the properties of its deuterated analogs.
Table 1: General Physicochemical Properties
| Property | 2,2,2-Trifluoroethanol (TFE) | This compound (TFE-d2) | 2,2,2-Trifluoroethanol-d3 (TFE-d3) |
| CAS Number | 75-89-8[1] | 132248-58-9 | 77253-67-9 |
| Molecular Formula | C2H3F3O[1] | C2HD2F3O | C2D3F3O |
| Molecular Weight ( g/mol ) | 100.04[1] | 102.05[2] | 103.06 |
| Boiling Point (°C) | 77-80 | 77-80 | 77-80 |
| Melting Point (°C) | -44 | -44 | -44 |
| Density (g/mL at 25°C) | 1.373 | 1.373 | 1.415 |
Table 2: Thermodynamic Properties of 2,2,2-Trifluoroethanol (TFE)
| Thermodynamic Property | Value | Conditions | Reference |
| Standard Enthalpy of Combustion (ΔcH°liquid) | -886.6 kJ/mol | 298.15 K | [3] |
| Enthalpy of Vaporization (ΔvapH) | 45.9 kJ/mol | 289 K | [1] |
| 44.0 kJ/mol | 313 K | [1] | |
| 41.5 kJ/mol | 313 K | [1] | |
| Vapor Pressure | 71.3 mmHg | 25 °C | [4] |
Table 3: Antoine Equation Parameters for 2,2,2-Trifluoroethanol (TFE)
The Antoine equation, log₁₀(P) = A − (B / (T + C)), describes the relationship between vapor pressure (P) and temperature (T).
| A | B | C | Temperature Range (K) | Reference |
| 3.56946 | 855.921 | -111.932 | 272.8 - 298.6 | [1] |
| P in bar, T in Kelvin |
Isotopic Effects on Thermodynamic Properties
The substitution of hydrogen with deuterium in this compound is expected to influence its thermodynamic properties due to the difference in their masses and the resulting changes in vibrational frequencies and zero-point energies.
-
Vapor Pressure: Deuterated compounds typically have a lower vapor pressure than their non-deuterated counterparts at a given temperature. This is known as the inverse vapor pressure isotope effect and is attributed to the lower zero-point energy of the condensed phase in the deuterated species, leading to stronger intermolecular interactions.
-
Enthalpy of Vaporization (ΔvapH): The enthalpy of vaporization of TFE-d2 is expected to be slightly higher than that of TFE. This is because more energy is required to overcome the stronger intermolecular forces in the liquid phase of the deuterated compound.
-
Heat Capacity (Cp): The molar heat capacity of TFE-d2 is likely to be slightly higher than that of TFE. The heavier deuterium atoms lead to lower vibrational frequencies, which can contribute to a higher heat capacity.
-
Boiling and Melting Points: While the supplier data indicates identical boiling and melting points, precise measurements would likely reveal slight differences. The stronger intermolecular forces in TFE-d2 would be expected to lead to a slightly higher boiling point. The effect on the melting point is less straightforward to predict as it also depends on crystal packing.
Experimental Protocols for Thermodynamic Property Determination
To obtain precise thermodynamic data for this compound, established experimental methodologies can be employed.
Vapor Pressure Measurement
Static Method:
-
A thoroughly degassed sample of TFE-d2 is introduced into an evacuated, thermostatted vessel.
-
The sample is allowed to reach thermal equilibrium at a series of precisely controlled temperatures.
-
The vapor pressure at each temperature is measured using a high-precision pressure transducer (e.g., a capacitance manometer).
-
The data is then fitted to a vapor pressure equation, such as the Antoine equation, to determine the parameters A, B, and C.
Calorimetry for Enthalpy of Vaporization and Heat Capacity
Differential Scanning Calorimetry (DSC):
-
A known mass of TFE-d2 is hermetically sealed in a sample pan.
-
The sample is heated at a constant rate in the DSC instrument.
-
The heat flow to the sample is measured relative to an empty reference pan.
-
The heat capacity (Cp) can be determined from the heat flow signal.
-
The enthalpy of vaporization can be measured by performing a controlled vaporization experiment within the DSC or by using a specialized vaporization calorimeter.
Isothermal Titration Calorimetry (ITC): While primarily used for binding studies, ITC can be adapted for measuring heats of mixing and dilution, providing insights into the intermolecular interactions of TFE-d2 in solution.
The following diagram illustrates a general workflow for the determination of the enthalpy of vaporization using a calorimetric method.
Conclusion
This technical guide has synthesized the available thermodynamic information for this compound and its related isotopologues. While direct experimental data for TFE-d2 is sparse, a robust understanding of its properties can be inferred from the data on TFE and the principles of isotopic effects. The outlined experimental protocols provide a clear path for researchers to obtain the precise thermodynamic data necessary for their work in drug development and other scientific disciplines. Further experimental investigation into the thermodynamic properties of this compound is highly encouraged to expand the fundamental knowledge base for this important deuterated solvent.
References
Methodological & Application
Application Notes and Protocols for TFE-d2 in Protein Folding and Unfolding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroethanol (TFE) is a widely utilized co-solvent in the investigation of protein and peptide conformational dynamics. Its ability to induce and stabilize secondary structures, particularly α-helices, in polypeptides that are otherwise unstructured in aqueous solutions makes it an invaluable tool for studying folding intermediates, protein misfolding, and aggregation phenomena.[1][2] The deuterated form, TFE-d2, is especially crucial for Nuclear Magnetic Resonance (NMR) spectroscopy, as it minimizes solvent interference in the proton NMR spectrum. This document provides detailed application notes and experimental protocols for the use of TFE and TFE-d2 in protein folding and unfolding studies.
Application Notes
Mechanism of Action
The stabilizing effect of TFE on protein secondary structure is attributed to a combination of factors. Molecular dynamics simulations and experimental studies suggest that TFE molecules preferentially aggregate around the peptide backbone.[1][3] This "coating" displaces water molecules, thereby reducing the competition for hydrogen bonding with the peptide's carbonyl and amide groups. The lower dielectric constant of the TFE-rich microenvironment further strengthens intra-peptide hydrogen bonds, favoring the formation of compact secondary structures like α-helices and, to a lesser extent, β-sheets.[1][3] TFE interacts weakly with nonpolar side chains, which means it does not significantly disrupt hydrophobic interactions that are crucial for tertiary structure formation.[3]
It is important to note that the effect of TFE is concentration-dependent. At low concentrations, TFE can sometimes stabilize the native tertiary structure of proteins.[4] However, at higher concentrations, it typically acts as a denaturant, disrupting tertiary contacts while promoting the formation of non-native secondary structures.[4]
Primary Applications
-
Induction and Stabilization of Secondary Structure: TFE is extensively used to induce α-helical and β-sheet conformations in peptides and protein fragments, allowing for the study of their intrinsic structural propensities.
-
Characterization of Folding Intermediates: By stabilizing partially folded states, TFE provides a means to investigate intermediates that may be transiently populated during the protein folding process.[5][6]
-
Protein Misfolding and Aggregation Studies: TFE can be used to trigger protein misfolding and aggregation, providing a model system to study the initial events in amyloid fibril formation.[7]
-
NMR Structural Studies: TFE-d2 is particularly valuable in NMR spectroscopy for determining the three-dimensional structure of peptides and small proteins in a membrane-mimicking environment. The use of a deuterated solvent minimizes the solvent proton signal, which would otherwise obscure the signals from the protein.[8][9]
Quantitative Data Summary
The effect of TFE on protein secondary structure is highly dependent on the specific protein or peptide sequence and the TFE concentration. The following tables summarize quantitative data from various studies.
Table 1: TFE Concentration and Induced Helicity in Peptides
| Peptide/Protein | Initial Structure in Aqueous Buffer | TFE Concentration (v/v) | Resulting α-Helical Content (%) | Reference |
| Melittin | Random Coil | 30% | High (not specified) | [10] |
| Betanova (β-sheet peptide) | Partially folded (β-hairpin) | 40% | Increased population of three-stranded β-sheet | [10] |
| B1 domain of protein G (β-hairpin) | ~40% β-hairpin | 30% | ~60% β-hairpin | [10] |
| Phosphorylated kinase inducible domain (pKID) | Disordered | 10-40% | Significantly increased | [11] |
| Actin (residues 1-28) | Unstructured | 80% | 48% (within residues 1-20) | [12] |
| HBS-helix analogues | Unstructured | 20% | 32-85% | [12] |
Table 2: Kinetic Parameters of Protein Folding/Unfolding in the Presence of TFE
| Protein | TFE Concentration (v/v) | Observation | Kinetic Parameter (τR in µs) | Reference |
| pKID | 0% | Folding/unfolding | 1.07 ± 0.09 | [11] |
| pKID | 5% | Folding/unfolding | 1.43 ± 0.08 | [11] |
| pKID | 15% | Folding/unfolding | 1.00 ± 0.30 | [11] |
| pKID | 30% | Folding/unfolding | 1.40 ± 0.10 | [11] |
| pKID | 50% | Folding/unfolding | 2.40 ± 0.50 | [11] |
Experimental Protocols
Protocol 1: TFE-Induced Protein Folding Monitored by Circular Dichroism (CD) Spectroscopy
This protocol describes how to perform a TFE titration to monitor changes in the secondary structure of a protein or peptide.
1. Materials:
-
Purified protein/peptide of interest (≥95% purity).[13]
-
2,2,2-Trifluoroethanol (TFE), spectroscopy grade.
-
CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.0).[14][15] Avoid buffers with high UV absorbance.[15]
-
CD spectropolarimeter.
-
Quartz cuvette (e.g., 0.1 cm path length).
2. Sample Preparation:
-
Prepare a concentrated stock solution of the protein/peptide in the CD buffer. Determine the precise concentration using a reliable method (e.g., absorbance at 280 nm with a calculated extinction coefficient, or amino acid analysis).[16][17]
-
Prepare a series of TFE/buffer solutions with varying TFE concentrations (e.g., 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, 90% v/v).
-
For each TFE concentration, dilute the protein stock solution to a final concentration of 0.1-1 mg/mL.[18] The optimal concentration will depend on the path length of the cuvette and the signal strength of the protein.
3. CD Data Acquisition:
-
Set the CD spectropolarimeter to the far-UV region (typically 190-260 nm).[15][19]
-
Record a baseline spectrum for each TFE/buffer solution without the protein.
-
Record the CD spectrum for each protein sample at the corresponding TFE concentration.
-
Maintain a constant temperature throughout the experiment (e.g., 25°C).
4. Data Analysis:
-
Subtract the baseline spectrum from the corresponding sample spectrum for each TFE concentration.
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * n * l) where θ is the observed ellipticity in degrees, c is the molar concentration of the protein, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.
-
Analyze the changes in the CD spectra as a function of TFE concentration. A characteristic α-helical spectrum shows negative bands at approximately 208 nm and 222 nm.[19] A β-sheet structure typically exhibits a negative band around 218 nm.[19]
-
The percentage of α-helicity can be estimated from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using various published formulas.[20]
Protocol 2: NMR Spectroscopy of Proteins in TFE-d2/Water Mixtures
This protocol outlines the general steps for preparing a protein sample for NMR analysis in a TFE-d2 containing solvent. The use of TFE-d2 is critical to minimize the large proton signal from the solvent, which would otherwise obscure the protein signals.[8][9]
1. Materials:
-
Isotopically labeled protein (e.g., ¹⁵N or ¹³C, ¹⁵N labeled), lyophilized.
-
Deuterated 2,2,2-trifluoroethanol (TFE-d2).
-
Deuterium oxide (D₂O).
-
NMR-compatible buffer components (e.g., deuterated phosphate buffer).
-
NMR tubes.
2. Sample Preparation:
-
Dissolve the lyophilized protein in a pre-determined mixture of TFE-d2 and D₂O containing the appropriate buffer components. The final protein concentration for NMR is typically in the range of 0.1-1.0 mM.[21][22]
-
The exact ratio of TFE-d2 to D₂O will depend on the desired final TFE concentration for inducing the folded state.
-
Gently vortex or pipette the solution to ensure the protein is fully dissolved.
-
Transfer the final solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a series of NMR experiments to determine the structure and dynamics of the protein. Common experiments include:
-
1D ¹H NMR to assess the overall folding of the protein.[23]
-
2D ¹H-¹⁵N HSQC to obtain a fingerprint of the protein's backbone amides.
-
3D triple-resonance experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) for backbone and side-chain resonance assignment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) experiments to obtain distance restraints for structure calculation.
-
4. Data Analysis:
-
Process and analyze the NMR spectra using appropriate software (e.g., NMRPipe, Sparky, CARA).
-
Assign the chemical shifts of the protein's resonances.
-
Calculate the three-dimensional structure of the protein using the distance and dihedral angle restraints derived from the NOESY and other NMR experiments.
Protocol 3: Thioflavin T (ThT) Assay for TFE-Induced Protein Aggregation
This protocol is used to monitor the formation of amyloid-like fibrils in the presence of TFE. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures, such as amyloid fibrils.[14][24]
1. Materials:
-
Purified protein of interest.
-
2,2,2-Trifluoroethanol (TFE).
-
Thioflavin T (ThT).
-
Assay buffer (e.g., 50 mM glycine-NaOH, pH 8.5).
-
96-well black, clear-bottom microplate.
-
Plate reader with fluorescence detection capabilities.
2. Procedure:
-
Prepare a stock solution of ThT in the assay buffer (e.g., 1 mM) and filter it through a 0.22 µm filter. Store protected from light.
-
Prepare protein samples in the desired TFE concentration to induce aggregation. A control sample without TFE should also be prepared.
-
Incubate the protein samples under conditions that promote fibrillation (e.g., 37°C with gentle agitation).
-
At various time points, take aliquots of the protein samples.
-
In the 96-well plate, add the protein aliquot to the assay buffer containing ThT to a final ThT concentration of approximately 10-20 µM.[24]
-
Measure the fluorescence intensity using the plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[14][25]
3. Data Analysis:
-
Plot the ThT fluorescence intensity as a function of incubation time.
-
An increase in fluorescence intensity over time is indicative of amyloid fibril formation. The resulting curve can be analyzed to determine kinetic parameters such as the lag time and the apparent rate of fibril growth.
Conclusion
TFE and its deuterated analogue, TFE-d2, are powerful tools in the study of protein folding, unfolding, and aggregation. By carefully selecting the experimental conditions and employing appropriate analytical techniques such as CD, NMR, and fluorescence spectroscopy, researchers can gain valuable insights into the structural propensities of proteins, the nature of folding intermediates, and the mechanisms of protein misfolding diseases. The protocols and data presented here provide a foundation for designing and executing robust experiments in this field.
References
- 1. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rbaldwin.stanford.edu [rbaldwin.stanford.edu]
- 6. Trifluoroethanol-induced conformational transitions of proteins: insights gained from the differences between alpha-lactalbumin and ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Desolvation Model for Trifluoroethanol-Induced Aggregation of Enhanced Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple protocol for the production of highly deuterated proteins for biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 10. m.youtube.com [m.youtube.com]
- 11. Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Biologically Relevant Short α-Helices Stabilized by a Main-Chain Hydrogen-Bond Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. home.sandiego.edu [home.sandiego.edu]
- 14. Thioflavin T spectroscopic assay [assay-protocol.com]
- 15. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. health.uconn.edu [health.uconn.edu]
- 18. How to Prepare Samples, Concentration, and Buffer for Circular Dichroism Analysis of Protein Secondary Structure? | MtoZ Biolabs [mtoz-biolabs.com]
- 19. creative-biostructure.com [creative-biostructure.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 22. sites.bu.edu [sites.bu.edu]
- 23. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 24. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Thioflavin T Assay [protocols.io]
Application Notes: The Utility of Deuterated Trifluoroethanol (d-TFE) in Peptide Secondary Structure Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoroethanol (TFE) is a valued cosolvent in the structural analysis of peptides, renowned for its ability to induce and stabilize secondary structures, particularly α-helices, in peptides that may otherwise exist as random coils in aqueous solutions. For researchers employing Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for high-resolution structural elucidation, the use of deuterated 2,2,2-trifluoroethanol (d-TFE or TFE-d1) is particularly advantageous. The substitution of the hydroxyl proton with a deuterium atom eliminates the solvent's proton signal from ¹H NMR spectra. This seemingly simple isotopic substitution significantly enhances spectral quality and allows for a more precise analysis of peptide amide protons, which are critical reporters of secondary structure. These notes detail the applications and protocols for using d-TFE in peptide secondary structure analysis.
Key Applications of d-TFE
The primary benefit of using d-TFE is the mitigation of the overwhelming solvent proton signal in ¹H NMR spectroscopy, which would otherwise obscure the crucial amide proton signals of the peptide. This key advantage facilitates several critical experiments for secondary structure determination:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
Unambiguous Observation of Amide Protons : The amide protons of a peptide resonate in a spectral region that can be overlapped by the broad hydroxyl proton signal of non-deuterated TFE. The use of d-TFE provides a clear window to observe these amide protons, which are essential for structural analysis.
-
Hydrogen-Deuterium (H/D) Exchange Studies : H/D exchange experiments are powerful tools for identifying amide protons involved in stable hydrogen bonds, a hallmark of secondary structures like α-helices and β-sheets. In a d-TFE/D₂O solvent system, amide protons protected from the solvent will exchange with deuterium more slowly. Monitoring the disappearance of amide proton signals over time in ¹H NMR spectra provides direct evidence of hydrogen bonding patterns.
-
Nuclear Overhauser Effect (NOE) Analysis : NOE data provides through-space distance constraints between protons and is fundamental to determining the three-dimensional structure of a peptide. A strong solvent signal can interfere with the detection of crucial NOE cross-peaks. The use of d-TFE ensures that these vital correlations can be accurately measured.
-
-
Circular Dichroism (CD) Spectroscopy : While d-TFE does not offer a direct spectroscopic advantage in CD, its use ensures consistency in sample conditions between NMR and CD experiments. This allows for a direct correlation between the global secondary structure content determined by CD and the detailed atomic-level structural insights gained from NMR.
-
Mass Spectrometry (MS) : In Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS), d-TFE can be used to induce a folded conformation in a peptide prior to initiating the exchange reaction. This allows for the study of the solvent accessibility of different regions of the peptide in its structured state.
Experimental Protocols
Protocol 1: TFE Titration for Secondary Structure Induction Monitored by CD Spectroscopy
Objective: To determine the optimal concentration of TFE required to induce a stable secondary structure in a peptide.
Materials:
-
Lyophilized peptide of high purity (>95%)
-
Deuterated trifluoroethanol (d-TFE)
-
Deionized water or a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0)
-
CD spectropolarimeter
-
Quartz cuvette with a 1 mm path length
Methodology:
-
Prepare a stock solution of the peptide in deionized water or buffer at a concentration of approximately 50-60 µM.[1]
-
Prepare a series of samples with varying concentrations of d-TFE (e.g., 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 90% v/v).[2] Ensure the final peptide concentration remains constant across all samples.
-
Record the CD spectrum for each sample from 190 to 260 nm at a constant temperature (e.g., 25 °C).
-
Process the data by subtracting the spectrum of the corresponding solvent blank.
-
Convert the raw ellipticity (in millidegrees) to mean residue ellipticity (MRE) in deg·cm²·dmol⁻¹.
-
Analyze the MRE at 222 nm ([θ]₂₂₂) to monitor the formation of α-helical structure. A more negative [θ]₂₂₂ value indicates a higher helical content.
-
Plot the [θ]₂₂₂ as a function of d-TFE concentration to identify the concentration at which the helical content plateaus, indicating the induction of a stable secondary structure.
Data Presentation:
| d-TFE Concentration (v/v) | Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) (deg·cm²·dmol⁻¹) | Estimated Helicity (%) |
| 0% | -2,500 | ~5% |
| 10% | -8,000 | ~20% |
| 20% | -15,000 | ~40% |
| 30% | -20,000 | ~55% |
| 40% | -22,000 | ~60% |
| 50% | -22,500 | ~62% |
| 60% | -22,500 | ~62% |
Note: The values presented are illustrative and will vary depending on the peptide sequence and experimental conditions.
Protocol 2: NMR Sample Preparation and Analysis in d-TFE
Objective: To prepare a peptide sample in a d-TFE/water mixture for high-resolution NMR structural analysis.
Materials:
-
Lyophilized peptide
-
Deuterated trifluoroethanol (d-TFE)
-
Deuterium oxide (D₂O)
-
NMR tubes (high precision)
-
Suitable buffer components if required (use deuterated versions where possible)
Methodology:
-
Dissolve the lyophilized peptide in a 90:10 H₂O/D₂O mixture to a final concentration typically between 0.5 and 2 mM. The D₂O is necessary for the NMR instrument's field-frequency lock.
-
Based on the results from the CD titration (Protocol 1), prepare the NMR sample with the optimal concentration of d-TFE to induce a stable secondary structure. For example, for a final volume of 500 µL with 40% d-TFE, mix 200 µL of d-TFE with 300 µL of the peptide stock solution.
-
Filter the final sample into a clean NMR tube to remove any particulate matter.
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to assess the quality of the sample, observing for well-dispersed amide proton signals.
-
Proceed with the acquisition of two-dimensional (2D) NMR experiments such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) for resonance assignment and the collection of distance restraints for structure calculation.
Protocol 3: Hydrogen-Deuterium Exchange Monitored by NMR
Objective: To identify amide protons involved in stable hydrogen bonds.
Materials:
-
Lyophilized peptide
-
Deuterated trifluoroethanol (d-TFE)
-
Deuterium oxide (D₂O)
-
NMR spectrometer
Methodology:
-
Prepare the peptide sample in the optimal d-TFE/H₂O (with 10% D₂O for lock) concentration as determined previously.
-
Acquire a reference 1D ¹H NMR spectrum (or a 2D ¹H-¹⁵N HSQC spectrum if the peptide is ¹⁵N-labeled for better resolution).
-
Lyophilize the sample to remove the H₂O.
-
Resuspend the peptide in the same d-TFE/D₂O mixture (100% D₂O).
-
Immediately begin acquiring a time series of 1D ¹H NMR or 2D ¹H-¹⁵N HSQC spectra at regular intervals (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, etc.).
-
Analyze the spectra by integrating the intensity of each amide proton signal over time.
-
Amide protons that show a slow decay in signal intensity are considered to be protected from the solvent, likely due to their involvement in hydrogen bonds within a stable secondary structure.
Data Presentation:
| Residue Number | Amide Proton | Exchange Rate Constant (kₑₓ) (min⁻¹) | Protection Factor |
| 3 | Gly | 0.5 | Low |
| 4 | Ala | 0.4 | Low |
| 5 | Val | 0.08 | Moderate |
| 6 | Leu | 0.02 | High |
| 7 | Ile | 0.015 | High |
| 8 | Phe | 0.018 | High |
| 9 | Lys | 0.09 | Moderate |
| 10 | Ser | 0.6 | Low |
Note: This is an example data table. The exchange rates and protection factors are residue-specific and depend on the peptide's structure.
Visualizations
Caption: Workflow for peptide secondary structure determination using d-TFE.
References
Application Notes and Protocols for 2,2,2-Trifluoroethanol-1,1-d2 in Protein Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroethanol (TFE) is a widely utilized co-solvent in the study of protein folding, misfolding, and aggregation. Its ability to induce secondary structures, particularly α-helices, in peptides and proteins provides a valuable tool to investigate conformational changes that can lead to aggregation, a hallmark of many neurodegenerative diseases.[1] The deuterated form, 2,2,2-Trifluoroethanol-1,1-d2 (d2-TFE), is particularly advantageous for biophysical studies employing techniques like Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy, as it minimizes solvent interference in spectral regions of interest.
This document provides detailed application notes and experimental protocols for the use of d2-TFE in studying protein aggregation. It is intended to guide researchers in designing and executing experiments to probe the mechanisms of protein aggregation and to screen for potential therapeutic interventions.
Mechanism of Action
TFE's influence on protein conformation is multifaceted. At low to moderate concentrations (typically 10-40% v/v), TFE promotes the formation of α-helical structures by weakening hydrophobic interactions within the protein and favoring the formation of intramolecular hydrogen bonds.[1] This can lead to the stabilization of partially folded intermediates that may be prone to aggregation. One proposed mechanism is that TFE acts as a "nanocrowder," forming clusters that increase the effective concentration of the protein and promote self-association.[2] At higher concentrations, TFE can act as a denaturant, leading to a loss of tertiary structure.[3] The use of d2-TFE allows for the precise study of these conformational changes without the interference of proton signals from the solvent in NMR, or the strong absorbance of O-H bonds in FTIR.
Applications
The use of d2-TFE is particularly relevant in the study of amyloidogenic proteins and peptides, such as amyloid-beta (Aβ), which is associated with Alzheimer's disease.[4][5][6] By inducing conformational transitions in these molecules, researchers can investigate the early stages of aggregation and identify potential inhibitors.
Key applications include:
-
Induction of Aggregation-Prone Intermediates: Creating partially folded, α-helical intermediates of amyloidogenic proteins to study their aggregation propensity.
-
Elucidation of Aggregation Pathways: Monitoring the kinetics and structural evolution of protein aggregation from monomeric to fibrillar states.
-
Screening of Aggregation Inhibitors: Assessing the ability of small molecules or peptides to prevent or reverse d2-TFE-induced conformational changes and aggregation.
-
Structural Characterization of Aggregates: Utilizing techniques like solid-state NMR and FTIR to analyze the structure of d2-TFE-induced protein aggregates.
Data Presentation
The following tables summarize quantitative data on the effect of TFE on protein secondary structure, providing a reference for expected conformational changes.
Table 1: Effect of TFE Concentration on the Secondary Structure of Enhanced Green Fluorescent Protein (EGFP) at pH 7.5
| TFE Concentration (v/v) | Secondary Structure Composition |
| 0% | Predominantly β-sheet |
| 15% | Increased α-helical content, aggregation-prone |
| 30% and above | Predominantly α-helical, monomeric |
Source: Adapted from studies on TFE-induced structural transitions.[1]
Table 2: Secondary Structure Content of Amyloid-β (1-40) at Various Concentrations in Aqueous Buffer
| Aβ(1-40) Concentration | Secondary Structure |
| < 50 µM | "Random-coil" like |
| > 50 µM | Aggregated β-sheets |
Source: Data derived from Circular Dichroism (CD) and FTIR spectroscopy studies.[5]
Experimental Protocols
Protocol 1: Induction of Amyloid-β (Aβ) Aggregation using d2-TFE for FTIR Analysis
This protocol describes how to induce the aggregation of Aβ peptides using d2-TFE and analyze the conformational changes using FTIR spectroscopy.
Materials:
-
Amyloid-β (1-40) or (1-42) peptide, lyophilized
-
This compound (d2-TFE), 98% deuteration
-
Deuterium oxide (D2O), 99.9%
-
Phosphate buffer (e.g., 20 mM Sodium Phosphate, pD 7.4 in D2O)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Peptide Preparation:
-
Dissolve lyophilized Aβ peptide in the D2O-based phosphate buffer to a final concentration of 1-2 mg/mL.
-
To ensure a monomeric starting state, the solution can be filtered through a 0.22 µm syringe filter.
-
-
Induction of Aggregation:
-
Prepare a series of Aβ solutions with varying concentrations of d2-TFE (e.g., 0%, 10%, 20%, 30%, 40% v/v). To do this, add the required volume of d2-TFE to the Aβ solution in D2O and vortex gently.
-
Incubate the samples at a controlled temperature (e.g., 37°C) for a specified time course (e.g., 0, 1, 6, 12, 24 hours) to allow for aggregation.
-
-
FTIR Sample Preparation and Data Acquisition:
-
Apply a small aliquot (e.g., 5-10 µL) of the incubated sample onto the ATR crystal.
-
Dry the sample under a gentle stream of nitrogen or air to form a thin film.
-
Acquire the FTIR spectrum in the range of 1800-1500 cm⁻¹. The Amide I band (1700-1600 cm⁻¹) is of primary interest for secondary structure analysis.[7]
-
Collect a background spectrum of the clean, dry ATR crystal before applying the sample.
-
-
Data Analysis:
-
Subtract the buffer and d2-TFE background spectra from the sample spectra.
-
Analyze the Amide I region of the spectrum. A peak around 1650-1658 cm⁻¹ is indicative of α-helical or random coil structures, while a peak around 1620-1640 cm⁻¹ suggests the presence of β-sheet structures, which are characteristic of amyloid fibrils.
-
Perform secondary structure estimation using deconvolution or second-derivative analysis of the Amide I band.
-
Protocol 2: Monitoring d2-TFE Induced Protein Misfolding by NMR Spectroscopy
This protocol outlines the use of NMR spectroscopy to monitor the conformational changes of a protein upon addition of d2-TFE at an atomic level.
Materials:
-
¹⁵N-labeled protein of interest, purified and lyophilized
-
This compound (d2-TFE), 98% deuteration
-
Deuterium oxide (D2O), 99.9%
-
NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pD 7.0 in D2O)
-
NMR spectrometer equipped with a cryoprobe
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized ¹⁵N-labeled protein in the NMR buffer to a final concentration of 0.1-0.5 mM.
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein in its native state (0% d2-TFE).
-
-
d2-TFE Titration:
-
Prepare a stock solution of the ¹⁵N-labeled protein in the NMR buffer.
-
Prepare a series of NMR samples by adding increasing amounts of d2-TFE to the protein stock solution to achieve the desired final concentrations (e.g., 5%, 10%, 15%, 20%, 30% v/v).
-
Allow the samples to equilibrate for a short period (e.g., 10-15 minutes) at a constant temperature inside the NMR magnet before data acquisition.
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H-¹⁵N HSQC spectra for each d2-TFE concentration.
-
Monitor changes in chemical shifts, peak intensities, and the appearance of new peaks. Significant chemical shift perturbations indicate conformational changes in specific residues. A decrease in peak intensity can suggest the onset of aggregation and the formation of larger, NMR-invisible species.
-
-
Data Analysis:
-
Process and analyze the NMR spectra using appropriate software.
-
Map the chemical shift changes onto the protein structure to identify regions that are most affected by d2-TFE.
-
Analyze the peak intensities to quantify the extent of aggregation at different d2-TFE concentrations.
-
Visualizations
Caption: Workflow for FTIR analysis of d2-TFE induced protein aggregation.
Caption: Logical pathway of d2-TFE induced protein aggregation.
Caption: Workflow for NMR analysis of d2-TFE induced protein misfolding.
References
- 1. A Desolvation Model for Trifluoroethanol-Induced Aggregation of Enhanced Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of aggregation of synthetic beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The aggregation kinetics of Alzheimer’s β-amyloid peptide is controlled by stochastic nucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of the time course of Aβ oligomerization and subsequent growth steps using tetramethylrhodamine-labeled Aβ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Obtaining information about protein secondary structures in aqueous solution using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of TFE-d2 in Stabilizing Alpha-Helical Structures
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,2-Trifluoroethanol (TFE) is a widely utilized co-solvent in structural biology, prized for its ability to induce and stabilize secondary structures, particularly α-helices, in peptides and proteins that may otherwise exist in a disordered state in aqueous solutions.[1][2][3][4] The deuterated isotopologue, TFE-d2, finds specific application in experimental techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, where the absence of protons on the solvent molecule is advantageous for spectral clarity and interpretation.[5]
The primary mechanism of TFE-induced helix stabilization involves the preferential clustering of TFE molecules around the peptide backbone. This effectively displaces water molecules, thereby reducing the competition for hydrogen bond formation and creating a lower dielectric environment that favors the establishment of intramolecular hydrogen bonds characteristic of the α-helix.[6] While direct quantitative comparisons of the helix-inducing capabilities of TFE-d2 versus its protonated counterpart (TFE-h1) are not extensively documented, the underlying physical and chemical principles governing their interaction with peptides are considered to be fundamentally the same.
These application notes provide an overview of the utility of TFE-d2 in α-helix stabilization, supported by quantitative data from studies using TFE. Detailed protocols for key experimental techniques, namely Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, are provided to guide researchers in their application.
Data Presentation: TFE-Induced Helicity in Peptides
The following tables summarize quantitative data from various studies, illustrating the effect of TFE concentration on the α-helical content of different peptides as determined by CD spectroscopy. This data, while generated using non-deuterated TFE, serves as a valuable reference for the expected behavior in the presence of TFE-d2.
| Peptide Sequence | TFE Concentration (v/v) | % α-Helix | Reference |
| INH1 | 0% | <5% | [7] |
| 20% | ~10% | [7] | |
| 40% | ~15% | [7] | |
| 60% | ~20% | [7] | |
| 90% | ~20% | [7] | |
| INH5 | 0% | <5% | [7] |
| 20% | ~18% | [7] | |
| 40% | ~20% | [7] | |
| 60% | ~20% | [7] | |
| 90% | ~20% | [7] | |
| Ac-K-[A]11-KGGY-NH2 | 0% (in water) | ~9% | [8] |
| 50% TFE | High α-helical content | [8] | |
| pKID | 0% | 21% | [5] |
| 30% | 54% | [5] |
| Peptide (from Connexins) | % Helical Content in 30% TFE | Reference |
| Cx32-NT | >40% | [2] |
| Cx32-CL1 | >40% | [2] |
| Cx32-CL2 | >40% | [2] |
| Cx36 Peptides | Varying (some >40%) | [2] |
| Cx43 Peptides | Varying (some >40%) | [2] |
Experimental Protocols
Protocol 1: Analysis of TFE-d2 Induced α-Helicity by Circular Dichroism (CD) Spectroscopy
Objective: To quantify the change in α-helical content of a peptide upon titration with TFE-d2.
Materials:
-
Peptide of interest (lyophilized, >95% purity)
-
TFE-d2 (spectroscopic grade)
-
Deionized water (Milli-Q or equivalent)
-
Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.0)
-
CD spectropolarimeter
-
Quartz cuvette (path length 0.1 cm)
-
Nitrogen gas supply
Procedure:
-
Sample Preparation: a. Prepare a stock solution of the peptide in phosphate buffer. The final concentration for CD analysis should be in the range of 50-100 µM.[7] b. Prepare a series of peptide solutions with increasing concentrations of TFE-d2 (e.g., 0%, 10%, 20%, 30%, 40%, 50%, 60%, 80% v/v). Ensure the final peptide and buffer concentrations are constant across all samples. c. Prepare corresponding buffer blanks for each TFE-d2 concentration.
-
Instrument Setup: a. Purge the CD spectropolarimeter with dry nitrogen gas for at least 30 minutes prior to use. b. Set the instrument parameters:
- Wavelength range: 190-260 nm
- Data pitch: 0.5 nm
- Scanning speed: 50 nm/min
- Bandwidth: 1.0 nm
- Response time: 2 seconds
- Accumulations: 3-5
- Temperature: 25°C (or desired temperature)
-
Data Acquisition: a. Record the CD spectrum of each buffer blank. b. Record the CD spectrum of each corresponding peptide sample.
-
Data Processing and Analysis: a. Subtract the buffer blank spectrum from the corresponding peptide sample spectrum for each TFE-d2 concentration. b. Convert the raw data (millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (10 * l * c) where:
-
mdeg is the observed ellipticity in millidegrees
-
MRW is the mean residue weight of the peptide ( g/mol )
-
l is the path length of the cuvette in cm
-
c is the concentration of the peptide in g/mL c. Estimate the percentage of α-helix from the [θ] value at 222 nm using the formula: % α-helix = (([θ]222 - [θ]c) / ([θ]h - [θ]c)) * 100 where:
-
[θ]222 is the observed Mean Residue Ellipticity at 222 nm
-
[θ]c is the [θ] value for a random coil (often approximated as 0)
-
[θ]h is the [θ] value for a pure α-helix, which can be estimated as [θ]h = -40000 * (1 - 2.5/n), where n is the number of residues. d. Plot the % α-helix as a function of TFE-d2 concentration.
-
Protocol 2: Structural Analysis of Peptides in TFE-d2/H2O by 2D NMR Spectroscopy
Objective: To obtain structural information of a peptide in a TFE-d2/water mixture using 2D NMR experiments.
Materials:
-
Isotopically labeled (¹⁵N and/or ¹³C) or unlabeled peptide (>95% purity)
-
TFE-d2
-
D₂O
-
H₂O (Milli-Q)
-
NMR tubes
-
NMR spectrometer with a cryoprobe
Procedure:
-
Sample Preparation: a. Dissolve the lyophilized peptide in a pre-mixed solvent of TFE-d2 and H₂O/D₂O to the desired final volume and concentration (typically 0.5-1.0 mM). A common solvent system for NMR is 50% TFE-d2 in a 90% H₂O/10% D₂O mixture. The D₂O provides the lock signal for the NMR spectrometer. b. Adjust the pH of the sample to the desired value (e.g., pH 4.0-5.0) to minimize amide proton exchange. c. Filter the sample into a clean NMR tube.
-
NMR Spectrometer Setup: a. Tune and match the probe for the required nuclei (¹H, ¹⁵N, ¹³C). b. Shim the magnetic field to obtain optimal resolution. c. Calibrate the 90° pulse widths for all relevant nuclei.
-
Data Acquisition: a. Acquire a 1D ¹H spectrum to assess sample quality and concentration. b. Acquire a 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy) spectrum to identify amino acid spin systems. c. Acquire a 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify through-space correlations between protons, which are crucial for determining the three-dimensional structure. A mixing time of 150-250 ms is typically used for NOESY experiments on peptides. d. For isotopically labeled samples, acquire 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) and 3D experiments like HNCA, HNCACB, CBCA(CO)NH for backbone assignments, and ¹⁵N-edited NOESY-HSQC for unambiguous NOE assignments.
-
Data Processing and Analysis: a. Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe). This typically involves Fourier transformation, phase correction, and baseline correction. b. Use software such as CCPNmr Analysis or SPARKY for spectral visualization and assignment of resonances to specific atoms in the peptide sequence. c. From the NOESY spectra, identify short, medium, and long-range NOEs. For α-helices, characteristic short-range NOEs include dαN(i, i+1), dNN(i, i+1), and medium-range NOEs such as dαN(i, i+3), dαβ(i, i+3), and dNN(i, i+2). d. Use the assigned NOEs as distance restraints in structure calculation software (e.g., CYANA, Xplor-NIH) to generate a family of 3D structures consistent with the experimental data.
Visualizations
Caption: Mechanism of TFE-d2 induced α-helix stabilization.
Caption: Workflow for CD spectroscopy analysis of TFE-d2 induced helicity.
Caption: Workflow for NMR structural analysis in TFE-d2.
References
- 1. Helicity propensity and interaction of synthetic peptides from heptad-repeat domains of herpes simplex virus 1 glycoprotein H: A circular dichroism study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoroethanol Reveals Helical Propensity at Analogous Positions in Cytoplasmic Domains of Three Connexins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trifluoroethanol-induced stabilization of the alpha-helical structure of beta-lactoglobulin: implication for non-hierarchical protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,2,2-Trifluoroethanol (TFE) as a Co-solvent in Enzymatic Reactions
A Note on 2,2,2-trifluoro-1,1-ethanediol (CF3CD2OH): Extensive literature searches did not yield specific data on the use of 2,2,2-trifluoro-1,1-ethanediol (CF3CD2OH) as a co-solvent in enzymatic reactions. The available research predominantly focuses on 2,2,2-trifluoroethanol (TFE). This document will therefore focus on TFE as a representative and well-documented fluorinated alcohol co-solvent, providing detailed application notes and protocols relevant to its use in enzymology. The principles and methodologies described herein may serve as a valuable starting point for investigating other fluorinated alcohols like CF3CD2OH.
Introduction
2,2,2-Trifluoroethanol (TFE) is a versatile organic co-solvent increasingly utilized in enzymology and drug development. Its unique properties, including its ability to form strong hydrogen bonds and its low nucleophilicity, allow it to modulate enzyme structure, stability, and activity in a concentration-dependent manner.[1][2][3] At low concentrations, TFE can stabilize secondary and tertiary structures of some proteins, while at higher concentrations, it often acts as a denaturant.[2][4] This biphasic behavior makes TFE a valuable tool for studying protein folding, probing enzyme mechanisms, and optimizing enzymatic reactions for specific applications.
These application notes provide an overview of the effects of TFE on enzymes and detailed protocols for its use as a co-solvent in enzymatic reactions.
Data Presentation: Effects of TFE on Enzyme Properties
The impact of TFE on enzymatic reactions is highly dependent on its concentration and the specific enzyme being studied. The following tables summarize the quantitative data on the effects of TFE on various enzymes.
| Enzyme | TFE Concentration (v/v) | Observed Effect | Reference |
| Mechanosensitive channel (MscS) | 1-5% | Alters kinetics of channel redistribution. | [1] |
| Mechanosensitive channel (MscS) | 10-15% | Complete dissociation into monomers. | [1] |
| Hen Egg White Lysozyme (HEWL) | Low concentrations | Stabilization of tertiary structure. | [4] |
| Hen Egg White Lysozyme (HEWL) | High concentrations | Denaturation and loss of tertiary structure. | [4] |
| Phosphorylated Kinase Inducible Domain (pKID) | 5-15% | Increased conformational relaxation rate (folding rate). | [5] |
| Phosphorylated Kinase Inducible Domain (pKID) | >30% | Decreased conformational relaxation rate. | [5] |
| Enzyme System | Co-solvent System | Key Findings | Reference |
| Burkholderia cepacia & Candida antarctica lipase B (CAL-B) | TFE used in kinetic resolution of 2,2,2-trifluoro-1-(heteroaryl)ethanols | Successful two-step protocol for acylation and hydrolysis, yielding enantiopure alcohols. | [6] |
| Ketoreductase (KRED-P01-C01) | 10% v/v 2-MeTHF or CPME in buffer | Increased reaction yields (up to 97%) and enantioselectivity (98% ee) in the bioreduction of β-ketodioxinones. | [7] |
| Lipase-catalyzed kinetic resolution | CO2-expanded 2-MeTHF | Increased conversion compared to using only the biosolvent without affecting enantioselectivity. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Investigating the Effect of TFE on Enzyme Activity
This protocol outlines a general method to assess the impact of varying TFE concentrations on the catalytic activity of an enzyme.
1. Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Buffer solution appropriate for the enzyme
-
2,2,2-Trifluoroethanol (TFE), high purity
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
2. Procedure:
-
Enzyme Preparation: Prepare a stock solution of the enzyme in the appropriate buffer.
-
Co-solvent Preparation: Prepare a series of TFE-buffer solutions with varying concentrations of TFE (e.g., 0%, 1%, 5%, 10%, 20%, 30%, 50% v/v).
-
Reaction Mixture Preparation: In a 96-well plate or cuvettes, add the appropriate volume of each TFE-buffer solution.
-
Enzyme Addition: Add a fixed amount of the enzyme stock solution to each well/cuvette and incubate for a predetermined time (e.g., 15-30 minutes) at a constant temperature to allow the enzyme to equilibrate in the co-solvent.
-
Initiation of Reaction: Add the substrate to each well/cuvette to initiate the enzymatic reaction.
-
Data Acquisition: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader or spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates for each TFE concentration. Plot the relative enzyme activity (as a percentage of the activity in 0% TFE) against the TFE concentration.
Protocol 2: Assessing Enzyme Stability in the Presence of TFE using LDS-PAGE
This protocol is adapted from the study of the MscS channel and can be used to assess the oligomeric stability of a protein in the presence of TFE.[1]
1. Materials:
-
Protein sample (in native membranes or purified in detergent micelles)
-
2,2,2-Trifluoroethanol (TFE)
-
Lithium dodecyl sulfate polyacrylamide gel electrophoresis (LDS-PAGE) system
-
Sample buffer for LDS-PAGE
-
Protein molecular weight markers
-
Staining solution (e.g., Coomassie Brilliant Blue)
2. Procedure:
-
Sample Preparation: Prepare aliquots of the protein sample.
-
TFE Incubation: To each aliquot, add varying concentrations of TFE (e.g., 0%, 5%, 10%, 15%, 20% v/v). Incubate the samples at a specific temperature (e.g., 4°C or room temperature) for a defined period (e.g., 30 minutes).
-
Sample Loading: Add LDS-PAGE sample buffer to each incubated sample. Do not heat the samples, as this can induce dissociation.
-
Electrophoresis: Load the samples onto an LDS-PAGE gel along with molecular weight markers. Run the gel according to the manufacturer's instructions.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue or another suitable protein stain and visualize the protein bands.
-
Analysis: Analyze the gel to determine the concentration of TFE at which the protein complex dissociates into its subunits.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
2,2,2-Trifluoroethanol is a powerful co-solvent for modulating enzymatic reactions. Its concentration-dependent effects allow for the fine-tuning of enzyme activity and stability. The protocols and data presented here provide a foundation for researchers to explore the use of TFE in their specific enzymatic systems. While direct data on 2,2,2-trifluoro-1,1-ethanediol is scarce, the methodologies outlined for TFE can be adapted to investigate this and other novel fluorinated co-solvents, potentially unlocking new possibilities in biocatalysis and drug development.
References
- 1. 2,2,2-Trifluoroethanol Changes the Transition Kinetics and Subunit Interactions in the Small Bacterial Mechanosensitive Channel MscS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing TFE-d2 in Circular Dichroism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing deuterated 2,2,2-trifluoroethanol (TFE-d2) in circular dichroism (CD) spectroscopy for the structural analysis of proteins and peptides. TFE is a widely used co-solvent in CD studies to induce and stabilize secondary structures, particularly α-helices, in peptides and proteins that may be unstructured in aqueous solutions.[1][2][3] The use of deuterated TFE (TFE-d2) is advantageous for minimizing solvent absorbance in the far-UV region, thereby improving the signal-to-noise ratio of the CD measurement.
Data Presentation: Effects of TFE on Peptide and Protein Secondary Structure
The following table summarizes quantitative data from various studies on the effect of TFE concentration on the helical content of peptides. This allows for easy comparison of the impact of this co-solvent on different systems.
| Peptide/Protein | TFE Concentration (%) | Secondary Structure Change | Reference/Method |
| Alanine-rich peptide | Not specified | Tendency to adopt a helical conformation | [4] |
| Connexin peptides | 30% | Greater than 40% helical structure | [2] |
| Cx32-NT, -CL1, -CL2 | ~20% | Half-maximal induction of helical structure | [2] |
| INH1 peptide | 60% | Plateau of helix formation | [5] |
| INH5 peptide | 20-30% | Plateau of helix formation | [5] |
| Various peptides | 10, 15, 20, 50, 90% | Varied induction of α-helical conformation | [6] |
| Hen egg white lysozyme | Low concentrations | Stabilization of tertiary structure | [3] |
| Hen egg white lysozyme | High concentrations | Denaturation and loss of tertiary structure | [3] |
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality CD data.[7] The goal is to have a pure sample in a buffer system that is transparent in the far-UV region.
Materials:
-
Peptide or protein of interest
-
TFE-d2
-
High-purity water
-
Microcentrifuge
-
UV-Vis spectrophotometer
-
Quartz CD cuvette (typically 0.1 cm path length for far-UV)[10]
Protocol:
-
Buffer Preparation:
-
Prepare a suitable aqueous buffer with low absorbance in the far-UV region (e.g., phosphate buffer). Avoid buffers with high chloride concentrations or other components that absorb strongly below 250 nm.
-
Filter the buffer through a 0.22 µm filter to remove any particulate matter.
-
-
Analyte Concentration:
-
Prepare a stock solution of the peptide or protein in the aqueous buffer.
-
Determine the accurate concentration of the stock solution using a reliable method (e.g., UV-Vis spectrophotometry, amino acid analysis).
-
For far-UV CD, a typical protein concentration is in the range of 0.1-0.2 mg/mL for a 1 mm path-length cuvette.
-
-
Preparation of TFE-d2/Buffer Solutions:
-
Prepare a series of TFE-d2/buffer solutions with the desired final concentrations of TFE-d2 (e.g., 10%, 20%, 30%, 50%, 90% v/v).
-
It is crucial to prepare these mixtures accurately to ensure reproducibility.
-
-
Final Sample Preparation:
-
Add the appropriate volume of the peptide or protein stock solution to the TFE-d2/buffer mixture to achieve the desired final analyte concentration.
-
Gently mix the solution to ensure homogeneity.
-
Centrifuge the final sample to remove any aggregates that may have formed.[11]
-
-
Blank Preparation:
-
Prepare a blank solution for each TFE-d2 concentration used. The blank should contain the exact same buffer and TFE-d2 concentration as the sample, but without the analyte.
-
Circular Dichroism Data Acquisition
Instrumentation:
-
Circular Dichroism Spectropolarimeter
-
Nitrogen gas supply
-
Temperature control unit
Protocol:
-
Instrument Startup and Purging:
-
Cuvette Cleaning and Handling:
-
Thoroughly clean the quartz cuvette with high-purity water and a suitable cleaning solution if necessary.
-
Rinse the cuvette with the blank solution before filling it with the blank.
-
-
Baseline Correction:
-
Record a baseline spectrum of the blank solution under the same experimental conditions as the sample.
-
This baseline will be subtracted from the sample spectrum.
-
-
Sample Measurement:
-
Empty and rinse the cuvette with the sample solution.
-
Fill the cuvette with the sample solution.
-
Record the CD spectrum. It is recommended to acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.[2]
-
-
Typical Instrument Parameters for Far-UV CD:
Data Processing and Analysis
-
Baseline Subtraction: Subtract the corresponding blank spectrum from the sample spectrum.
-
Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) using the following equation:
[θ] = (θ_obs * MRW) / (10 * d * c)
where:
-
θ_obs is the observed ellipticity in degrees.
-
MRW is the mean residue weight (molecular weight of the protein / number of amino acid residues).
-
d is the path length of the cuvette in cm.
-
c is the protein concentration in g/mL.
-
-
Secondary Structure Estimation: Use deconvolution software (e.g., DichroWeb, K2D) to estimate the percentage of α-helix, β-sheet, and other secondary structures from the processed CD spectrum.[12]
Visualizations
Caption: Workflow for CD spectroscopy using TFE-d2.
Caption: TFE induces a conformational change in peptides.
Applications in Drug Development
CD spectroscopy with TFE-d2 is a valuable tool in various stages of drug development:
-
Lead Optimization: Assessing the conformational changes of peptide-based drug candidates upon modification to enhance helical content and potential target affinity.
-
Formulation Development: Studying the stability of protein and peptide therapeutics in different formulations containing co-solvents.[13]
-
Quality Control: Ensuring batch-to-batch consistency of the secondary structure of biopharmaceuticals.[13][14]
-
Mechanism of Action Studies: Investigating drug-target interactions that induce conformational changes in the target protein or the drug molecule itself.[15][16]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Trifluoroethanol Reveals Helical Propensity at Analogous Positions in Cytoplasmic Domains of Three Connexins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Predicted and trifluoroethanol-induced alpha-helicity of polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Best Practices for Sample Preparation in Circular Dichroism Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 9. health.uconn.edu [health.uconn.edu]
- 10. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. How Does Circular Dichroism (CD) Spectroscopy Contribute to Drug Development? | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Circular dichroism spectroscopy in protein engineering and pharmaceutical development: Applications in structural characterization and quality assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of Circular Dichroism in Drug Research - Creative Proteomics [creative-proteomics.com]
- 16. Circular dichroism in drug discovery and development: an abridged review - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterated Trifluoroethanol (TFE-d) in Mechanistic Studies of Chemical Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated trifluoroethanol (CF₃CD₂OD or CF₃CH₂OD), hereafter referred to as TFE-d, is a valuable tool for elucidating reaction mechanisms in organic chemistry and biochemistry. As a highly polar, weakly coordinating, and strongly hydrogen-bond-donating solvent, 2,2,2-trifluoroethanol (TFE) can significantly influence reaction pathways.[1][2] By employing its deuterated isotopologues, researchers can probe the involvement of the solvent in reaction transition states through the measurement of solvent kinetic isotope effects (SKIEs) and conduct deuterium labeling studies to trace the fate of hydrogen atoms.[3][4]
These studies are critical in understanding reaction intermediates, rate-determining steps, and the role of solvent-substrate interactions, providing crucial insights for reaction optimization, catalyst development, and understanding biological processes.[5][6] This document provides detailed application notes and protocols for the effective use of TFE-d in mechanistic investigations.
Key Applications of TFE-d in Mechanistic Studies
The primary applications of deuterated trifluoroethanol in mechanistic studies revolve around two key experimental techniques:
-
Solvent Kinetic Isotope Effect (SKIE) Studies: Comparing the rate of a reaction in a non-deuterated solvent (TFE) with its rate in a deuterated solvent (TFE-d) can reveal whether the solvent's hydroxyl proton is involved in the rate-determining step. A SKIE value (kH/kD) greater than 1 (a "normal" isotope effect) suggests that the O-H bond is being broken in the transition state, while a value less than 1 (an "inverse" isotope effect) can indicate a pre-equilibrium step involving the solvent or a change in the transition state's vibrational frequencies.[4][7]
-
Deuterium Labeling Experiments: TFE-d can serve as a source of deuterium to label specific positions in a molecule. By analyzing the position and extent of deuterium incorporation in the product, one can infer the presence of certain intermediates (e.g., enamines, enols) and the reversibility of specific steps.[8][9]
Quantitative Data: Solvent Kinetic Isotope Effects
While specific quantitative data for solvent kinetic isotope effects using deuterated trifluoroethanol is not extensively documented in readily available literature, the principles are well-established from studies with other deuterated alcohols and water. The magnitude of the SKIE can provide insight into the transition state of a reaction. The following table presents representative SKIE data from other deuterated solvents to illustrate the expected effects.
| Reaction Type | Deuterated Solvent | Substrate | kH/kD | Interpretation | Reference(s) |
| Solvolysis | Isopropyl compounds | Water-d₂ (D₂O) | > 1 | Indicates a change in non-bonding intramolecular forces. | [10] |
| Alcohol Oxidation | Ethanol | Water-d₂ (D₂O) | 3.0 (at pH 7) | Suggests the O-H bond cleavage is part of the rate-determining step. | [11] |
| Enzyme Catalysis | Proline Oxidation | Water-d₂ (D₂O) | 2.1 | Consistent with a stepwise mechanism where deprotonation precedes hydride transfer. | [5] |
| Enzyme Catalysis | Alcohol Dehydrogenase | Water-d₂ (D₂O) | 1.20 ± 0.09 | A small SKIE rules out concerted hydride transfer and alcohol deprotonation. | [7] |
Note: The magnitude of the SKIE in TFE-d would be influenced by its unique properties, such as its pKa and hydrogen bonding capability, and would need to be determined experimentally for each specific reaction.
Experimental Protocols
Protocol for a Solvent Kinetic Isotope Effect (SKIE) Study
This protocol outlines a general procedure for determining the SKIE of a reaction using TFE and TFE-d.
Objective: To determine if the solvent's hydroxyl proton is involved in the rate-determining step of a reaction.
Materials:
-
Reactants and catalyst for the reaction of interest
-
2,2,2-Trifluoroethanol (TFE), anhydrous
-
2,2,2-Trifluoroethanol-d (CF₃CH₂OD) or 2,2,2-Trifluoroethanol-d₃ (CF₃CD₂OD), anhydrous[12]
-
Internal standard (a compound that is stable under the reaction conditions and has a signal that does not overlap with reactant or product signals in the chosen analytical method)
-
NMR tubes or reaction vials
-
Analytical instrument for monitoring reaction progress (e.g., NMR spectrometer, GC-MS, HPLC)
Procedure:
-
Preparation of Reaction Solutions:
-
Prepare two sets of reaction mixtures. One set will use TFE as the solvent, and the other will use TFE-d.
-
For each set, accurately weigh the reactants, catalyst, and internal standard into a reaction vessel.
-
Add a precise volume of the respective solvent (TFE or TFE-d) to each reaction vessel. Ensure all components are fully dissolved.
-
-
Reaction Monitoring:
-
Initiate the reactions simultaneously, if possible, and maintain them at a constant temperature.
-
Monitor the progress of each reaction over time by taking aliquots at regular intervals.
-
Analyze the aliquots using a suitable analytical technique (e.g., ¹H NMR, GC-MS, HPLC) to determine the concentration of the starting material and/or product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the starting material or product as a function of time for both the TFE and TFE-d reactions.
-
Determine the initial rate of each reaction from the slope of the concentration vs. time plot at t=0.
-
Calculate the rate constants (kH for TFE and kD for TFE-d) from the integrated rate laws corresponding to the reaction order.
-
The solvent kinetic isotope effect is calculated as the ratio of the rate constants: SKIE = kH / kD .
-
Interpretation of Results:
-
SKIE > 1 (Normal): Suggests that the O-H bond of trifluoroethanol is being cleaved in the rate-determining step.
-
SKIE ≈ 1: Indicates that the solvent's hydroxyl proton is not significantly involved in the rate-determining step.
-
SKIE < 1 (Inverse): May suggest a pre-equilibrium step involving the solvent or a more rigid transition state in the deuterated solvent.[4]
Caption: Workflow for a Solvent Kinetic Isotope Effect (SKIE) Study.
Protocol for a Deuterium Labeling Study
This protocol provides a general method for conducting a deuterium labeling experiment using TFE-d to investigate a reaction mechanism.
Objective: To trace the pathway of hydrogen atoms and identify intermediates by observing the incorporation of deuterium into the product.
Materials:
-
Reactants and catalyst for the reaction of interest
-
2,2,2-Trifluoroethanol-d (CF₃CH₂OD), anhydrous
-
Non-deuterated 2,2,2-trifluoroethanol (for control experiment)
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
NMR spectrometer (¹H and ²H NMR capabilities)
-
Mass spectrometer (optional, for confirming deuterium incorporation)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve the reactants and catalyst in TFE-d.
-
Run a parallel control reaction in non-deuterated TFE under identical conditions.
-
Stir the reactions at the desired temperature for the specified time.
-
-
Work-up and Isolation:
-
Quench the reaction by adding a suitable quenching solution.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure.
-
Purify the product using a suitable technique (e.g., column chromatography, recrystallization).
-
-
Analysis of Deuterium Incorporation:
-
¹H NMR Spectroscopy: Compare the ¹H NMR spectrum of the product from the TFE-d reaction with that from the control reaction. A decrease in the integration of a specific proton signal in the deuterated product indicates deuterium incorporation at that position.
-
²H NMR Spectroscopy: A ²H NMR spectrum of the product will show signals at the chemical shifts corresponding to the positions of deuterium incorporation.
-
Mass Spectrometry: Compare the mass spectrum of the deuterated product with the non-deuterated product. An increase in the molecular ion peak (M+) by the number of incorporated deuterium atoms confirms labeling.
-
Interpretation of Results:
The location and extent of deuterium incorporation provide valuable clues about the reaction mechanism. For example, deuterium incorporation at a carbon adjacent to a carbonyl group might suggest the formation of an enol or enolate intermediate.
Caption: Workflow for a Deuterium Labeling Study.
Mechanistic Insights from TFE-d Studies
The data obtained from SKIE and deuterium labeling experiments can be integrated to build a comprehensive picture of the reaction mechanism.
Caption: Logical Flow from Experimental Data to Mechanistic Proposal.
Conclusion
Deuterated trifluoroethanol is a powerful solvent for probing the mechanisms of chemical reactions. Through the careful design and execution of solvent kinetic isotope effect and deuterium labeling studies, researchers can gain deep insights into transition state structures, the role of the solvent, and the presence of key intermediates. The protocols and information provided herein serve as a guide for scientists and professionals in drug development and chemical research to effectively utilize TFE-d as a tool for mechanistic elucidation.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solvent Isotope Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SOME DEUTERIUM KINETIC ISOTOPE EFFECTS: IV. β-DEUTERIUM EFFECTS IN WATER SOLVOLYSIS OF ETHYL, ISOPROPYL, AND tert-BUTYL COMPOUNDS | Semantic Scholar [semanticscholar.org]
- 11. Primary deuterium and tritium isotope effects upon V/K in the liver alcohol dehydrogenase reaction with ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,2,2-Trifluoroethanol-dâ (D, 99%) Trifluoroethyl alcohol - Cambridge Isotope Laboratories, DLM-27-1 [isotope.com]
Application Notes and Protocols for 2,2,2-Trifluoroethanol-1,1-d2 in Fluorine-19 NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,2,2-Trifluoroethanol-1,1-d2 (TFE-d2) as a solvent in Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy. The unique properties of TFE-d2 make it a valuable tool for a range of applications, from quantitative analysis of fluorinated pharmaceuticals to the study of protein and peptide conformation.
Introduction to ¹⁹F NMR Spectroscopy
Fluorine-19 (¹⁹F) is an excellent nucleus for NMR spectroscopy due to its 100% natural abundance, spin of ½, and high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H.[1] A key advantage of ¹⁹F NMR is its large chemical shift range, typically spanning over 400 ppm, which minimizes signal overlap and provides high sensitivity to the local electronic environment.[1][2] This sensitivity makes ¹⁹F NMR a powerful technique for identifying and quantifying fluorine-containing compounds, as well as for probing molecular structure and interactions.[3][4]
Properties and Advantages of this compound as a ¹⁹F NMR Solvent
2,2,2-Trifluoroethanol (TFE) is a polar, hydrogen bond-donating solvent known for its ability to stabilize helical conformations in peptides and proteins.[5] The deuterated form, TFE-d2, offers several advantages for ¹⁹F NMR spectroscopy:
-
Reduced Solvent Signal Interference: The deuteration at the 1,1-positions minimizes the proton signals from the solvent, which is crucial for ¹H NMR but also beneficial in ¹⁹F NMR experiments where proton decoupling is employed.
-
Enhanced Solubility: TFE-d2 can solubilize a wide range of organic and biological molecules, including those that are challenging to dissolve in more common NMR solvents.
-
Structural Induction: Its ability to induce secondary structure in peptides and proteins makes it an invaluable solvent for studying conformational changes and protein folding/unfolding pathways.[5]
-
Chemical Shift Dispersion: The polarity and hydrogen bonding properties of TFE can influence the chemical shifts of fluorine nuclei, potentially leading to better resolution of signals compared to non-polar solvents.[6][7]
Applications in Pharmaceutical Analysis
Quantitative ¹⁹F NMR (q¹⁹F NMR) is a robust method for the determination of purity and content of fluorinated active pharmaceutical ingredients (APIs). The wide chemical shift dispersion and the absence of background signals from excipients (which typically do not contain fluorine) make it a highly specific and accurate technique.[8]
Quantitative Data Presentation
Table 1: Estimated ¹⁹F Chemical Shifts of Common Functional Groups in TFE-d2 vs. CDCl₃
| Functional Group | Typical Chemical Shift Range in CDCl₃ (ppm) | Estimated Chemical Shift Range in TFE-d2 (ppm) |
| -CF₃ (aliphatic) | -60 to -80 | -58 to -78 |
| -CF₃ (aromatic) | -55 to -65 | -53 to -63 |
| Ar-F | -100 to -140 | -98 to -138 |
| -CF₂- | -80 to -120 | -78 to -118 |
| -CHF- | -160 to -200 | -158 to -198 |
Note: Chemical shifts are referenced to an external standard (e.g., CFCl₃ at 0 ppm). Actual shifts can vary depending on the specific molecular structure and concentration.
Experimental Protocol: Quantitative ¹⁹F NMR of a Fluorinated API
This protocol outlines the general steps for the quantitative analysis of a fluorinated pharmaceutical compound using TFE-d2 as the solvent.
Materials:
-
Fluorinated API
-
Internal Standard (e.g., trifluorotoluene)
-
This compound (NMR grade)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the fluorinated API and the internal standard.
-
Dissolve both in a known volume of TFE-d2 in a volumetric flask.
-
Transfer an appropriate volume (typically 0.6-0.7 mL) of the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-resolution NMR spectrometer equipped with a fluorine probe.
-
Set the spectrometer to the ¹⁹F frequency.
-
Acquire the ¹⁹F NMR spectrum with the following considerations:
-
Pulse Angle: Use a 90° pulse for maximum signal intensity.
-
Relaxation Delay (d1): Set d1 to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.[2]
-
Number of Scans: Adjust the number of scans to achieve an adequate signal-to-noise ratio.
-
Proton Decoupling: Use broadband proton decoupling to simplify the spectrum and improve sensitivity.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the concentration or purity of the API using the following formula:
Where:
-
Area = Integral of the signal
-
N_F = Number of fluorine atoms for the signal
-
MW = Molecular weight
-
Weight = Weight of the substance
-
IS = Internal Standard
-
Application in Protein and Peptide Conformational Studies
TFE is well-known for its ability to induce and stabilize α-helical structures in peptides and to denature proteins, making TFE-d2 an excellent solvent for studying these conformational transitions by ¹⁹F NMR.[5] By incorporating fluorinated amino acids into a protein or peptide, researchers can use ¹⁹F NMR to monitor changes in the local environment of the fluorine probe upon conformational changes.[3][10]
Experimental Protocol: Monitoring Peptide Folding in TFE-d2
This protocol describes how to use ¹⁹F NMR to observe the TFE-induced folding of a peptide containing a fluorinated amino acid (e.g., 4-fluorophenylalanine).
Materials:
-
Peptide with a site-specifically incorporated fluorinated amino acid
-
This compound
-
Buffer (e.g., phosphate buffer in D₂O)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve the fluorinated peptide in the buffer to a final concentration of 0.1-1 mM.
-
Prepare a series of NMR samples with varying concentrations of TFE-d2 (e.g., 0%, 10%, 20%, 30%, 50% v/v).
-
-
NMR Data Acquisition:
-
Acquire ¹⁹F NMR spectra for each sample.
-
Key parameters to observe are the chemical shift (δ) and the linewidth of the ¹⁹F signal.
-
-
Data Analysis and Interpretation:
-
Plot the ¹⁹F chemical shift as a function of TFE-d2 concentration. A significant change in chemical shift indicates a change in the local environment of the fluorine probe, which is indicative of a conformational transition.
-
Monitor the linewidth of the ¹⁹F signal. An increase in linewidth can suggest aggregation or a change in the dynamics of the peptide.
-
Logical Workflow for Protein Conformational Analysis
The following diagram illustrates a typical workflow for studying protein conformational changes using ¹⁹F NMR in TFE-d2.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. 19Flourine NMR [chem.ch.huji.ac.il]
- 3. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. About TFE: Old and new findings | EurekAlert! [eurekalert.org]
- 6. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Intrinsically Disordered Proteins with TFE-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intrinsically disordered proteins (IDPs) lack a stable three-dimensional structure under physiological conditions, existing instead as dynamic ensembles of conformations. This inherent flexibility is crucial for their function in various cellular processes, including signaling and regulation. However, their disordered nature presents significant challenges for traditional structural biology techniques. 2,2,2-Trifluoroethanol (TFE), and its deuterated analog TFE-d2, is a widely used co-solvent that can induce secondary structure, particularly α-helices, in peptides and proteins that are otherwise disordered in aqueous solutions.[1][2] This property makes TFE-d2 an invaluable tool for probing the structural propensities of IDPs and gaining insights into their folding landscapes. The use of TFE-d2 is particularly advantageous in Nuclear Magnetic Resonance (NMR) spectroscopy, as it minimizes solvent signals in proton spectra.
These application notes provide a comprehensive guide to utilizing TFE-d2 in the study of IDPs, covering the theoretical background, experimental protocols for key techniques, and data interpretation.
Mechanism of TFE Action
The precise mechanism by which TFE induces secondary structure is still a subject of debate, with several proposed models:
-
Direct Interaction: TFE molecules are thought to interact directly with the protein backbone, replacing the hydration shell.[3] This process is driven by the hydrophobic trifluoromethyl group of TFE and is entropically favorable. By displacing water, TFE reduces the number of alternative hydrogen bond partners for the peptide backbone, thus promoting the formation of intra-peptide hydrogen bonds and stabilizing helical structures.[3][4]
-
Solvent Restructuring: TFE can alter the bulk solvent properties. At certain concentrations, TFE molecules self-associate to form clusters, which can act as "nanocrowders".[1][5] This molecular crowding effect can preferentially destabilize the more extended, unfolded state of an IDP through the excluded volume effect, thereby shifting the conformational equilibrium towards more compact, partially folded states.[1]
-
Lowering Dielectric Constant: The addition of TFE to an aqueous solution lowers its dielectric constant.[4] This environment strengthens electrostatic interactions, including the hydrogen bonds that are essential for the formation and stability of α-helices and β-sheets.[4]
It is likely that a combination of these mechanisms contributes to the overall effect of TFE on IDP structure.
Data Presentation: TFE-d2 Induced Helicity in IDPs
The following tables summarize quantitative data from studies investigating the effect of TFE on the secondary structure of various IDPs.
Table 1: Estimated Fractional Helicity (fH) of pKID and LEA Peptides at 1°C in the Presence of TFE
| TFE Concentration (v/v) | pKID fH | LEA fH |
| 0% | 0.15 | 0.10 |
| 5% | 0.20 | 0.18 |
| 15% | 0.35 | 0.30 |
| 30% | 0.45 | 0.40 |
| 50% | 0.48 | 0.45 |
Data adapted from Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder. The fractional helicity was estimated from circular dichroism measurements at 222 nm.
Table 2: Secondary Structure Content of MeCP2 and its Domains as a Function of TFE Concentration
| Protein/Domain | TFE Concentration (v/v) | % Unstructured | % α-Helix | % β-Strand/Turn |
| Full-length MeCP2 | 0% | 68 | 7 | 25 |
| 70% | 24 | 55 | 25 | |
| N-Terminal Domain (NTD) | 0% | 65 | 5 | 30 |
| 70% | 34 | 34 | 30 | |
| Methyl-CpG Binding Domain (MBD) | 0% | 29 | 10 | 62 |
| 20-70% | 29 | 35 | 37 | |
| C-Terminal Domain (CTD) | 0% | 70 | 5 | 25 |
| 70% | 36 | 32 | 34 |
Data adapted from Coil-to-helix transitions in intrinsically disordered methyl CpG binding protein 2 and its isolated domains.[6] Secondary structure content was determined by deconvolution of circular dichroism data.[6]
Experimental Protocols
Here we provide detailed protocols for three key techniques used to study the effects of TFE-d2 on IDPs: Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, and Small-Angle X-ray Scattering (SAXS).
Protocol 1: NMR Spectroscopy of IDPs with TFE-d2 Titration
This protocol describes how to perform an NMR titration experiment to monitor the TFE-d2 induced structural changes in an IDP at atomic resolution.
1. Sample Preparation:
- Prepare a stock solution of uniformly ¹⁵N-labeled IDP in a suitable aqueous buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 10% D₂O for the lock signal. The protein concentration should be optimized for the specific instrument and experiment, typically in the range of 100-500 µM.
- Prepare a stock solution of 100% TFE-d2.
- Ensure both solutions are filtered (0.22 µm filter) to remove any aggregates.
2. NMR Data Acquisition:
- Record a reference 2D ¹H-¹⁵N HSQC spectrum of the IDP in the aqueous buffer without TFE-d2.
- Perform a titration by adding small aliquots of the TFE-d2 stock solution to the IDP sample to achieve the desired final concentrations (e.g., 5%, 10%, 20%, 40%, 60%, 80% v/v).
- After each addition of TFE-d2, gently mix the sample and allow it to equilibrate for a few minutes before acquiring a 2D ¹H-¹⁵N HSQC spectrum.
- Maintain a constant temperature throughout the experiment (e.g., 298 K).
3. Data Processing and Analysis:
- Process the NMR spectra using appropriate software (e.g., NMRPipe, Sparky).
- Analyze the chemical shift perturbations (CSPs) of the backbone amide resonances as a function of TFE-d2 concentration. The combined CSP can be calculated using the following equation: CSP = sqrt( (Δδ_H)^2 + (α * Δδ_N)^2 ) where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.15-0.2).
- Map the residues with significant CSPs onto the primary sequence of the IDP to identify regions that undergo structural changes.
- Analyze changes in signal intensities and line widths, which can provide information on protein dynamics and potential aggregation.
Protocol 2: Circular Dichroism (CD) Spectroscopy of IDPs with TFE-d2
This protocol outlines the steps for using far-UV CD spectroscopy to monitor the TFE-d2 induced changes in the secondary structure of an IDP.
1. Sample and Buffer Preparation:
- Prepare a stock solution of the IDP (typically 0.1-0.2 mg/mL) in a low-salt buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.0).
- Prepare a stock solution of 100% TFE-d2.
- All solutions should be filtered (0.22 µm filter).
2. CD Data Acquisition:
- Use a quartz cuvette with a short path length (e.g., 1 mm).
- Record a baseline spectrum of the buffer alone.
- Record a CD spectrum of the IDP in the buffer without TFE-d2 from 190 to 260 nm.
- Perform a titration by adding small volumes of the TFE-d2 stock solution to the protein sample to achieve the desired final concentrations.
- After each addition, mix thoroughly and equilibrate before recording a new spectrum.
- For each sample, collect multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.
3. Data Processing and Analysis:
- Subtract the buffer baseline from each protein spectrum.
- Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (10 * pathlength_cm * conc_mg/mL) where MRW is the mean residue weight of the protein.
- Analyze the changes in the CD spectra as a function of TFE-d2 concentration. A characteristic α-helical spectrum shows double minima at approximately 208 and 222 nm.
- Estimate the percentage of α-helical content from the mean residue ellipticity at 222 nm using established methods.
Protocol 3: Small-Angle X-ray Scattering (SAXS) of IDPs in the Presence of TFE-d2
This protocol describes the use of SAXS to investigate the global conformational changes of an IDP induced by TFE-d2.
1. Sample Preparation:
- Prepare a series of IDP samples at different concentrations in a buffer containing a fixed concentration of TFE-d2. A concentration series is necessary to check for concentration-dependent effects and to extrapolate to infinite dilution.
- Prepare corresponding buffer blanks for each TFE-d2 concentration.
- The protein concentration should be in a suitable range for SAXS (typically 1-10 mg/mL).
- Centrifuge all samples at high speed immediately before data collection to remove any aggregates.
2. SAXS Data Collection:
- Collect SAXS data for each protein concentration and its corresponding buffer blank.
- Ensure that the sample is not undergoing radiation damage by collecting multiple short exposures and comparing the resulting scattering curves.
3. Data Processing and Analysis:
- Subtract the buffer scattering from the sample scattering for each concentration.
- Analyze the scattering curves to determine key structural parameters.
- Radius of gyration (Rg): Determined from the Guinier plot (ln(I(q)) vs. q² for small q). Changes in Rg will indicate whether the IDP becomes more compact or expanded in the presence of TFE-d2.
- Kratky plot (q²I(q) vs. q): This plot is used to assess the flexibility and folded state of the protein. For a globular protein, the plot shows a bell-shaped peak, while for a random coil, it exhibits a plateau at higher q values. Changes in the Kratky plot upon TFE-d2 addition can indicate a disorder-to-order transition.
- Pair-distance distribution function (P(r)): This function provides information about the overall shape and maximum dimension (Dmax) of the molecule.
Concluding Remarks
The use of TFE-d2 is a powerful approach for elucidating the structural propensities of intrinsically disordered proteins. By inducing partial folding, TFE-d2 allows researchers to probe the inherent secondary structure preferences that may be important for IDP function, such as in molecular recognition events that involve a disorder-to-order transition upon binding to a partner molecule. The combination of TFE-d2 with biophysical techniques like NMR, CD, and SAXS provides a multi-faceted view of IDP conformational landscapes, offering valuable insights for basic research and for the development of therapeutics targeting these challenging yet important proteins.
References
- 1. Structural Analyses of Intrinsically Disordered Proteins by Small-Angle X-Ray Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of intrinsically disordered proteins by small-angle X-ray scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small angle x-ray scattering experiments of monodisperse intrinsically disordered protein samples close to the solubility limit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Circular dichroism techniques for the analysis of intrinsically disordered proteins and domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimal 13C NMR investigation of intrinsically disordered proteins at 1.2 GHz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coil-to-helix transitions in intrinsically disordered methyl CpG binding protein 2 and its isolated domains - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing water contamination in 2,2,2-Trifluoroethanol-1,1-d2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing water contamination in 2,2,2-Trifluoroethanol-1,1-d2 (TFE-d2).
Troubleshooting Guide: Water Contamination in TFE-d2 for NMR Applications
Water is a common contaminant in hygroscopic deuterated solvents like TFE-d2 and can significantly impact the quality of NMR spectra. This guide provides a systematic approach to identifying and resolving issues related to water contamination.
Diagram: Troubleshooting Workflow for Water Contamination
Caption: A logical workflow for troubleshooting water contamination in TFE-d2.
Frequently Asked Questions (FAQs)
Q1: Why is water contamination a problem in this compound?
A1: 2,2,2-Trifluoroethanol is hygroscopic, meaning it readily absorbs moisture from the atmosphere. In its deuterated form, TFE-d2, water contamination introduces a significant residual HDO peak in the ¹H NMR spectrum. This peak can obscure signals from the analyte, and for samples with exchangeable protons (e.g., alcohols, amines), the deuterium from the solvent can exchange with the protons of the sample, complicating spectral interpretation.
Q2: What is the typical water content in commercially available TFE-d2?
A2: The water content in commercially available TFE-d2 is typically specified to be less than or equal to 0.05%. However, this can increase upon opening and handling.
Q3: How can I minimize water contamination during handling and storage?
A3: To minimize water contamination, it is crucial to handle TFE-d2 in a dry, inert atmosphere, such as in a glovebox or under a stream of nitrogen or argon.[1] Store the solvent in a tightly sealed container, preferably with a septum cap to allow for withdrawal via syringe. For long-term storage, refrigeration is often recommended for deuterated solvents to maintain their quality.
Q4: My NMR spectrum shows a large water peak. What should I do?
A4: First, verify that your sample preparation technique is not the source of contamination. Ensure all glassware, including the NMR tube and pipettes, are thoroughly dried. If the issue persists, the solvent itself is likely contaminated and should be dried using a suitable desiccant like 3Å molecular sieves.
Q5: Can I use any type of molecular sieve to dry TFE-d2?
A5: 3Å molecular sieves are recommended for drying alcohols like TFE-d2.[2] The 3Å pore size is small enough to exclude most solvent molecules while allowing water molecules to be adsorbed. 4Å or 5Å sieves may co-adsorb the solvent.[3]
Experimental Protocols
Protocol 1: Drying this compound with 3Å Molecular Sieves
This protocol describes the process of drying TFE-d2 using activated 3Å molecular sieves.
Materials:
-
This compound
-
3Å molecular sieves
-
Oven or furnace capable of reaching 300-350°C
-
Desiccator
-
Dry, inert atmosphere (glovebox or Schlenk line)
-
Sealed solvent storage bottle with septum cap
Methodology:
-
Activation of Molecular Sieves:
-
Place the 3Å molecular sieves in a suitable glass container (e.g., a crystallizing dish).
-
Heat the sieves in an oven at 300-350°C for at least 3 hours.[3] For smaller quantities, a vacuum oven at a lower temperature (e.g., 200°C) for a longer duration (e.g., overnight) can also be effective.[4]
-
Transfer the hot sieves to a desiccator and allow them to cool to room temperature under vacuum or in the presence of a desiccant.[2]
-
-
Drying the Solvent:
-
Under an inert atmosphere, add the activated molecular sieves to the TFE-d2. A common loading is 10-20% (w/v).[2]
-
Seal the container and allow it to stand for at least 24 hours. Occasional gentle swirling can improve drying efficiency.
-
For best results, store the solvent over the activated sieves.
-
Diagram: Workflow for Drying TFE-d2 with Molecular Sieves
Caption: A step-by-step workflow for drying TFE-d2 using molecular sieves.
Protocol 2: Quantification of Water Content using Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for determining the water content in solvents. This is a general outline; specific parameters will depend on the instrument used.
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Appropriate Karl Fischer reagents
-
Dry, gas-tight syringe
-
Sample of this compound
Methodology:
-
Instrument Preparation:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a dry state.
-
-
Sample Introduction:
-
Using a dry syringe, carefully extract a known volume or weight of the TFE-d2.
-
Inject the sample into the conditioned titration cell.
-
-
Titration:
-
Initiate the titration. The instrument will automatically titrate the water in the sample with the Karl Fischer reagent until the endpoint is reached.
-
-
Data Analysis:
-
The instrument will calculate the water content, usually in ppm or percent.
-
Data Presentation
Table 1: Typical Water Content in this compound
| Grade/Condition | Typical Water Content |
| As supplied (unopened) | ≤ 0.05% (500 ppm) |
| After handling in ambient air | Variable, can increase significantly |
| After drying with 3Å molecular sieves | Can be reduced to < 50 ppm |
Note: The efficiency of drying with molecular sieves can vary based on the initial water content, the amount and activation of the sieves, and the contact time.
References
Technical Support Center: Correcting for Solvent Effects of TFE-d2 in Spectroscopic Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for the solvent effects of deuterated trifluoroethanol (TFE-d2) in spectroscopic data.
Frequently Asked Questions (FAQs)
Q1: Why is TFE-d2 used as a solvent in spectroscopic studies of biomolecules?
A1: 2,2,2-Trifluoroethanol (TFE) is a versatile co-solvent used in conformational studies of peptides and proteins.[1] Its ability to induce and stabilize secondary structures, particularly α-helices, in peptides and proteins that may be unstructured in aqueous solutions makes it a valuable tool.[2][3][4] The deuterated form, TFE-d2, is used in proton Nuclear Magnetic Resonance (¹H-NMR) to avoid a large protonated solvent signal that would otherwise obscure the signals from the analyte.
Q2: What are the major solvent effects of TFE-d2 that I need to consider in my experiments?
A2: The primary effects of TFE-d2 depend on the spectroscopic technique being used:
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NMR Spectroscopy: The residual proton signal from incompletely deuterated TFE-d2 can be significant, requiring solvent suppression techniques.[5] TFE-d2 can also influence the chemical shifts of your sample due to solvent-solute interactions.
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Circular Dichroism (CD) Spectroscopy: TFE is known to induce helical structures in peptides and proteins.[3][6] The concentration of TFE-d2 will directly impact the secondary structure of your sample, which is what you are measuring with CD.
-
Fluorescence Spectroscopy: TFE-d2 can alter the local environment of fluorophores (e.g., tryptophan residues), leading to changes in fluorescence emission spectra, such as shifts in wavelength and changes in quantum yield.[7][8]
-
UV-Vis Spectroscopy: TFE-d2 has its own absorbance profile and a UV cutoff wavelength below which it is opaque. This needs to be considered when selecting the wavelength range for your measurements.
Q3: At what concentration should I use TFE-d2?
A3: The optimal concentration of TFE-d2 depends on your experimental goals. Low concentrations of TFE can stabilize tertiary structures, while higher concentrations can induce secondary structures but may also lead to denaturation.[1] For CD studies, the concentration is often titrated to observe its effect on the secondary structure.[3] In NMR, the concentration is chosen to achieve the desired conformational state of the biomolecule while minimizing solvent signal interference.
Troubleshooting Guides
NMR Spectroscopy
Issue: The residual TFE-d2 peak is obscuring my sample's signals in the ¹H-NMR spectrum.
-
Cause: Even highly deuterated TFE-d2 (e.g., 99%) will have a residual proton signal that can be very intense, especially in 2D NMR experiments.[5]
-
Solution: Employ solvent suppression techniques. Common methods include:
-
Presaturation: This technique uses a long, low-power pulse to saturate the solvent signal before the main excitation pulse.[9][10][11]
-
Double Presaturation: When working with a mixture of H₂O and TFE-d2, you can simultaneously suppress both solvent signals. On Bruker spectrometers, this can be achieved using specific pulse programs like "lc1prf2" which utilize two frequency generation units.[5][12]
-
WET (Water Suppression Enhanced through T1 effects): This is an effective method for suppressing multiple solvent peaks and is often preferred when quantitative information from exchangeable protons is needed.[10][13][14]
-
Issue: I am observing unexpected peaks in my NMR spectrum.
-
Cause: These could be impurities in the TFE-d2 solvent or from your sample preparation.
-
Solution:
Circular Dichroism (CD) Spectroscopy
Issue: My CD spectrum baseline is very noisy at low wavelengths.
-
Cause: TFE-d2, like any solvent, has a UV cutoff wavelength. Below this wavelength, the solvent itself absorbs strongly, leading to a poor signal-to-noise ratio. The UV cutoff for TFE is approximately 190 nm.[18]
-
Solution:
-
Limit the wavelength range: Do not collect data below the solvent cutoff.
-
Use a shorter pathlength cuvette: This can sometimes help to reduce the overall absorbance.
-
Ensure proper blanking: Always run a blank spectrum with the same concentration of TFE-d2 in the same buffer as your sample and subtract it from your sample spectrum.[19]
-
Fluorescence Spectroscopy
Issue: The fluorescence intensity of my sample is unexpectedly low.
-
Cause:
-
Inner filter effect: If your sample concentration is too high, it can reabsorb the emitted light.[20]
-
Quenching: TFE-d2 can interact with your fluorophore, leading to quenching of the fluorescence.
-
Detector saturation: An overly intense signal can saturate the detector, leading to inaccurate readings.[20]
-
-
Solution:
-
Optimize sample concentration: Try diluting your sample.
-
Check for detector saturation: Start with narrow spectral bandwidths and increase as needed.[20]
-
Run proper controls: Measure the fluorescence of your fluorophore in the absence of TFE-d2 to establish a baseline.
-
Issue: I see a shift in the emission maximum of my fluorophore.
-
Cause: The polarity of the local environment around a fluorophore affects its emission spectrum. TFE-d2 can change this environment. Tryptophan fluorescence is particularly sensitive to the polarity of its surroundings.[7][8]
-
Solution: This is a real solvent effect that provides information about the change in the fluorophore's microenvironment. Analyze this shift in the context of TFE-d2's known effects on protein and peptide conformation.
Data Presentation: Quantitative Information
Table 1: ¹H-NMR Residual Solvent and Impurity Chemical Shifts in TFE-d3 *
| Compound | Chemical Shift (ppm) | Multiplicity |
| TFE-d3 (residual CHD₂) | 3.92 | quintet |
| Water (H₂O) | 4.67 | s |
| Acetone | 2.22 | s |
| Acetonitrile | 2.06 | s |
| Dichloromethane | 5.75 | s |
| Diethyl ether | 3.65, 1.22 | q, t |
| Dimethylformamide (DMF) | 8.08, 2.97, 2.89 | s, s, s |
| Dimethyl sulfoxide (DMSO) | 2.71 | s |
| Ethanol | 3.72, 1.22 | q, t |
| Methanol | 3.34 | s |
| Toluene | 7.29, 7.21, 7.15, 2.36 | m, m, m, s |
*Data is for TFE-d3 and serves as a close approximation for TFE-d2. Chemical shifts can vary slightly with temperature and sample conditions.[15][16]
Table 2: Spectroscopic Properties of TFE
| Property | Value | Notes |
| UV Cutoff Wavelength | ~190 nm | Absorbance increases significantly below this wavelength.[18] |
Experimental Protocols
Protocol for Double Presaturation in ¹H-NMR (for H₂O/TFE-d2 mixtures on a Bruker Spectrometer)
-
Acquire a standard ¹H spectrum: Obtain a quick 1D proton spectrum to determine the exact chemical shifts of the water and residual TFE-d2 peaks.
-
Load a double presaturation pulse program: A suitable pulse program is lc1prf2.[12]
-
Set the presaturation frequencies:
-
Set the primary frequency (O1) to the chemical shift of the water peak.
-
Set the secondary frequency (O2) to the chemical shift of the residual TFE-d2 peak.
-
-
Optimize presaturation power and duration:
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Start with a presaturation power of around 50-60 dB and a duration of 1-2 seconds.
-
Too much power can lead to saturation of nearby sample signals, while too little will result in insufficient solvent suppression.[11] Acquire a series of 1D spectra with varying presaturation power to find the optimal value.
-
-
Acquire your 1D or 2D spectrum: Once optimized, proceed with the acquisition of your final spectrum.
Protocol for Blank Correction in CD Spectroscopy with TFE-d2
-
Prepare your sample and blank solutions:
-
Sample: Dissolve your biomolecule to the desired concentration in a buffer containing the chosen percentage of TFE-d2.
-
Blank: Use the exact same buffer with the same percentage of TFE-d2 as your sample, but without the biomolecule.
-
-
Acquire the blank spectrum:
-
Thoroughly clean and dry the CD cuvette.
-
Fill the cuvette with the blank solution and acquire a spectrum over your desired wavelength range.
-
-
Acquire the sample spectrum:
-
Rinse the cuvette with your sample solution before filling it.
-
Acquire the CD spectrum of your sample using the same instrument parameters as the blank.
-
-
Subtract the blank from the sample spectrum: Use the spectrometer's software to subtract the blank spectrum from the sample spectrum. This corrects for the background absorbance and dichroism of the TFE-d2 and buffer components.[19]
Mandatory Visualizations
Caption: Workflow for NMR solvent suppression in H₂O/TFE-d2 mixtures.
Caption: Effect of TFE-d2 concentration on peptide/protein conformation.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Trifluoroethanol Reveals Helical Propensity at Analogous Positions in Cytoplasmic Domains of Three Connexins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of protein-lipid interactions using tryptophan fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. lsa.umich.edu [lsa.umich.edu]
- 11. University of Ottawa NMR Facility Blog: How Much Presaturation Power is Needed? [u-of-o-nmr-facility.blogspot.com]
- 12. University of Ottawa NMR Facility Blog: Double Presaturation [u-of-o-nmr-facility.blogspot.com]
- 13. Multiple Solvent Suppression | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. kgroup.du.edu [kgroup.du.edu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. UV-Visible Absorption Cut-offs for Spectroscopic Solvents - Chiralabs [chiralabsxl.com]
- 19. photophysics.com [photophysics.com]
- 20. edinst.com [edinst.com]
Technical Support Center: Peptide Solubility in TFE-d2 Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to peptide solubility in 2,2,2-trifluoroethanol-d2 (TFE-d2) mixtures for NMR and other spectroscopic studies.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the solubilization of peptides in TFE-d2 containing solvents.
Q1: My peptide will not dissolve in the desired TFE-d2/water mixture. What should I do?
A1: Peptide insolubility can stem from various factors, including the peptide's intrinsic properties and the solvent environment. Follow these steps to troubleshoot the issue:
Initial Steps:
-
Verify Peptide Characteristics: Before attempting solubilization, assess the peptide's amino acid composition. Peptides with a high proportion of hydrophobic residues (e.g., Leucine, Valine, Phenylalanine) often exhibit poor solubility in aqueous solutions.[1][2]
-
Start with a Small Amount: Always test the solubility with a small portion of your peptide to avoid wasting valuable material.[2]
-
Gentle Agitation: Vortex or sonicate the sample gently. Sonication can help break down aggregates and improve dissolution.[3][4]
Systematic Troubleshooting Workflow:
Caption: Troubleshooting workflow for peptide insolubility.
Q2: My peptide solution in TFE-d2 is cloudy or contains visible particles. What does this indicate and how can I fix it?
A2: Cloudiness or the presence of particulates indicates that the peptide is not fully dissolved and may be aggregated. This can significantly impact the quality of NMR spectra by causing broad lines.
Solutions:
-
Filtration: Filter the sample through a small plug of cotton or glass wool packed into a Pasteur pipette to remove suspended particles before transferring it to the NMR tube.[5]
-
Centrifugation: Always centrifuge your peptide solution before use to pellet any undissolved material.[3][4]
-
Re-evaluation of Solubility Conditions: If significant material is removed, you may need to revisit the solubilization protocol and try different solvent conditions as outlined in Q1.
Q3: The NMR signals of my peptide in TFE-d2 are broad. Could this be a solubility issue?
A3: Yes, broad NMR signals can be a direct consequence of peptide aggregation resulting from poor solubility. Aggregation leads to an increase in the effective molecular weight, which in turn results in faster relaxation and broader lines.
Troubleshooting Steps:
-
Lower Peptide Concentration: High peptide concentrations can promote aggregation.[6][7] For NMR, peptide samples are typically prepared at concentrations of 1-5 mM.[8] Try preparing a more dilute sample.
-
Adjust TFE-d2 Concentration: TFE's effect on peptide structure is concentration-dependent.[9][10][11] At certain concentrations, TFE can induce secondary structures that may lead to aggregation.[12] Experiment with different TFE-d2 concentrations to find an optimal balance between structure induction and solubility.
-
Temperature Variation: Acquiring spectra at different temperatures can sometimes help to sharpen signals by altering aggregation dynamics or conformational exchange rates.
Frequently Asked Questions (FAQs)
Q1: What is the role of TFE-d2 in peptide solubility and NMR studies?
A1: TFE-d2 is a co-solvent commonly used in NMR studies of peptides to induce and stabilize secondary structures, particularly α-helices.[12][13][14] It works by displacing water from the peptide's surface, which reduces the dielectric constant of the medium and strengthens intra-peptide hydrogen bonds.[13][15] This can be particularly useful for studying peptides that are unstructured in purely aqueous solutions. However, the structure-inducing properties of TFE can sometimes lead to aggregation if the induced conformation is prone to self-association.
Q2: How does the amino acid sequence of my peptide affect its solubility in TFE-d2 mixtures?
A2: The amino acid composition is a primary determinant of peptide solubility.[1][4][16]
-
Hydrophobic Peptides: Peptides with a high content of non-polar amino acids (e.g., L, I, V, F, W) are often less soluble in aqueous solutions and may require a higher percentage of TFE-d2 or the addition of other organic co-solvents like DMSO-d6 to dissolve.[2][4]
-
Charged Peptides: Peptides with a high proportion of charged residues (acidic: D, E; basic: K, R, H) are generally more soluble in aqueous solutions. Their solubility is pH-dependent and is typically lowest at their isoelectric point (pI).[1]
Q3: What is the optimal concentration of TFE-d2 to use?
A3: There is no single optimal concentration of TFE-d2, as the ideal amount depends on the specific peptide sequence and the goals of the experiment. The effect of TFE on peptide structure is highly concentration-dependent.[17] It is often necessary to perform a TFE titration, acquiring spectra at various TFE-d2 concentrations (e.g., from 0% to 90%) to monitor the conformational changes of the peptide.[17]
Q4: Can I adjust the pH of my TFE-d2/water mixture to improve peptide solubility?
A4: Yes, adjusting the pH of the aqueous component of the solvent mixture can significantly improve the solubility of charged peptides.[3][18]
-
Acidic Peptides: For peptides with a net negative charge, dissolving them in a slightly basic buffer (e.g., ammonium bicarbonate) before adding TFE-d2 can increase solubility.[16] However, be cautious with peptides containing cysteine, as alkaline pH can promote disulfide bond formation.[16]
-
Basic Peptides: For peptides with a net positive charge, using a slightly acidic buffer (e.g., 10% acetic acid) can enhance solubility.[4][16]
Q5: Are there alternatives to TFE-d2 for inducing peptide structure in NMR studies?
A5: While TFE is a popular choice, other co-solvents can also be used to induce secondary structure in peptides. These include hexafluoroisopropanol (HFIP), which is a stronger structure-inducing agent, and methanol or ethanol. The choice of solvent will depend on the specific peptide and the desired experimental conditions.
Data Presentation
Table 1: Peptide Solubility Test Log
| Peptide Sequence/ID | Molecular Weight (Da) | % Hydrophobic Residues | TFE-d2 Conc. (v/v) | Co-solvent (if any) | pH of Aqueous Component | Temperature (°C) | Solubility Outcome (Clear/Cloudy/Precipitate) |
| Example: Pep-A | 1500 | 60% | 50% | None | 4.5 | 25 | Clear |
Experimental Protocols
Protocol 1: General Procedure for Peptide Solubilization in TFE-d2 for NMR
This protocol outlines a general workflow for preparing a peptide sample for NMR spectroscopy using TFE-d2.
Caption: Experimental workflow for peptide solubilization.
Methodology:
-
Preparation: Allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to prevent condensation.
-
Weighing: Accurately weigh a small amount of the peptide. For NMR, a final concentration of 1-5 mM in approximately 500-700 µL is typical.[5][8]
-
Solvent Addition: Add a portion of the prepared TFE-d2/D₂O (or deuterated buffer) mixture to the peptide.
-
Dissolution: Gently vortex the sample. If the peptide does not dissolve readily, sonicate the sample in a water bath for short intervals (e.g., 1-2 minutes), taking care not to heat the sample.[4]
-
Inspection: Visually inspect the solution against a light source. A properly solubilized peptide will result in a clear, particle-free solution.
-
Transfer: If the solution is clear, transfer it to an NMR tube. If any particulate matter is visible, filter the solution through a pipette with a cotton plug directly into the NMR tube.[5]
-
Troubleshooting: If the peptide remains insoluble or the solution is cloudy, refer to the troubleshooting guide above. It may be necessary to adjust the TFE-d2 concentration, modify the pH, or try an alternative co-solvent.
References
- 1. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. jpt.com [jpt.com]
- 5. Sample Preparation [nmr.chem.ualberta.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr-bio.com [nmr-bio.com]
- 9. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of trifluoroethanol on protein secondary structure: an NMR and CD study using a synthetic actin peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bachem.com [bachem.com]
- 17. CD and NMR investigations on trifluoroethanol-induced step-wise folding of helical segment from scorpion neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NMR Experiments with 2,2,2-Trifluoroethanol-1,1-d2
Welcome to the technical support center for NMR experiments utilizing 2,2,2-Trifluoroethanol-1,1-d2 (TFE-d2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their NMR analyses.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of TFE-d2 in NMR?
A1: this compound is primarily used as a specialized solvent in NMR spectroscopy for studying peptides and proteins.[1][2] Its key property is the ability to induce and stabilize secondary structures, such as α-helices and β-sheets, in peptides that may be unstructured in aqueous solutions.[3][4] The effect is concentration-dependent; low TFE concentrations can stabilize tertiary structures, while higher concentrations may act as a denaturant for some proteins.[5] This allows researchers to study conformations that may be biologically relevant, for instance, in membrane-like environments.[6][7]
Q2: Why does the hydroxyl (-OH) peak of my analyte or the TFE-d2 solvent appear broad or shift between experiments?
A2: The hydroxyl proton is an "exchangeable proton."[8] Its signal is often broad due to chemical exchange with other labile protons, such as residual water in the sample or the hydroxyl group of TFE-d2 itself.[9] The chemical shift of this peak is highly sensitive to sample temperature, concentration, and pH.[10][11] This rapid exchange can sometimes broaden the peak so much that it seems to disappear into the baseline.[10]
Q3: How can I confirm if a broad peak in my ¹H NMR spectrum is from a hydroxyl group?
A3: A simple and definitive method is to perform a "D₂O shake."[12] Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it gently, and re-acquire the spectrum.[11][12] The labile hydroxyl protons will exchange with deuterium from the D₂O. Since deuterium is not observed in a standard ¹H NMR experiment, the original hydroxyl peak will disappear or significantly diminish, confirming its identity.[8][12]
Q4: I am observing unexpected peaks in my spectrum. What are the likely sources?
A4: Unexpected peaks typically arise from impurities. Common sources include:
-
Residual Water: TFE-d2 is hygroscopic and can absorb moisture from the air.[2][13]
-
Other Solvents: Acetone from cleaning NMR tubes is a frequent contaminant.[11] Ensure tubes are thoroughly dried before use.
-
Grease: Silicone grease from glassware joints can appear in the spectrum.[14]
-
Starting Materials or Reagents: Trace amounts of reagents like triethylamine or acids can be present.[14] Consulting tables of known impurity chemical shifts can help in identifying these signals.[14][15][16]
Q5: What is the effect of TFE-d2 concentration on peptide and protein structure?
A5: TFE-d2 has a dual effect that is highly dependent on its concentration. At low concentrations, it can promote the stabilization of a protein's tertiary structure.[1][5] As the concentration increases, it tends to induce the formation of secondary structural elements, particularly α-helices, in peptides.[3][4] However, at very high concentrations, TFE can act as a denaturant, causing the loss of the protein's overall tertiary structure.[1][5] The precise concentration thresholds for these effects are specific to the protein or peptide being studied.[5]
Troubleshooting Guide
Problem 1: Poor Resolution & Broad Peaks
Q: My entire spectrum shows broad, poorly resolved peaks. What should I do?
A: Poor resolution is most commonly caused by inhomogeneous magnetic field across the sample.[9]
-
Initial Check (Shimming): The first step is always to re-shim the spectrometer.[9][17] Shimming is the process of adjusting the magnetic field to maximize its homogeneity.[17] Modern spectrometers have automated shimming routines (e.g., topshim) that are highly effective.[9] If automated shimming fails, there might be an issue with the sample itself.[17]
-
Sample Preparation:
-
Insoluble Material: Ensure your sample is fully dissolved. Suspended solid particles severely disrupt field homogeneity, causing broad lines that cannot be corrected by shimming. Filter your sample directly into the NMR tube through a pipette with a small plug of glass wool.[18]
-
High Concentration: Overly concentrated samples have high viscosity, which slows molecular tumbling and leads to broader peaks.[9][19] For typical small molecules, 5-25 mg in 0.6-0.7 mL of solvent is a good starting point.[9]
-
NMR Tube Quality: Use high-quality, clean NMR tubes. Scratches, dirt, or low-quality tubes can degrade spectral quality.[18]
-
Problem 2: Instrument & Acquisition Errors
Q: The spectrometer reports an "ADC Overflow" error and the spectrum is distorted.
A: An ADC (Analog-to-Digital Converter) overflow error means the signal received is too strong for the detector.[20] This is usually caused by a very concentrated sample or a strong solvent signal.
-
Reduce Receiver Gain (RG): The most direct solution is to manually lower the receiver gain.[20][21] While automated gain adjustment (rga) is standard, it can sometimes set the value too high. Reduce the RG to a lower value and acquire the spectrum again.
-
Reduce Pulse Width (PW): If lowering the gain to zero is still not enough, you can reduce the excitation pulse width (pw).[17][21] Halving the pulse width will reduce the signal intensity.
-
Solvent Suppression: If the issue is a large residual solvent peak, consider using a solvent suppression pulse sequence.
Q: I am having trouble getting the spectrometer to "lock" on the TFE-d2 signal.
A: A stable lock is essential for the spectrometer to maintain a constant magnetic field. TFE-d2 (CF₃CD₂OH) provides a deuterium signal from the -CD₂- group for locking.
-
Check Shims: Very poor shimming can make it difficult to achieve a lock.[21] Try loading a standard shim file and re-shimming.
-
Check Lock Parameters: Ensure the correct solvent (TFE-d2) is selected in the software.[21] You may need to manually adjust the lock power and phase to maximize the lock signal.[20] Avoid saturating the lock signal by using excessive lock power.[17]
-
Sufficient Solvent: Make sure you have enough deuterated solvent in the tube (a column height of at least 4 cm is recommended).[13]
Quantitative Data Summary
Table 1: Physical & Spectroscopic Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | CF₃CD₂OH | |
| Molecular Weight | 102.05 g/mol | |
| Boiling Point | 77-80 °C | [2] |
| Melting Point | -44 °C | [2] |
| Density | 1.373 g/mL at 25 °C | |
| Residual ¹H Peak (OH) | Variable (typically ~3.9 ppm, but highly dependent on concentration and temperature) | [22] |
| ¹³C Shift (-CD₂-) | ~61.5 ppm (quintet, J(C,D) ≈ 22 Hz) | [23] |
| ¹³C Shift (-CF₃) | ~126.3 ppm (quartet, J(C,F) ≈ 277 Hz) | [23] |
| ¹⁹F Shift (-CF₃) | ~ -77.5 ppm | [24]** |
*Data based on the TFE-d3 isotopologue (CF₃CD₂OD), expected to be very similar for TFE-d2.[23] **Chemical shifts in ¹⁹F NMR are highly sensitive to referencing standards and conditions.[25]
Table 2: Recommended Sample Concentrations for NMR
| Experiment | Analyte Amount | Solvent Volume | Rationale | Reference(s) |
| ¹H NMR (Small Molecule) | 5 - 25 mg | 0.5 - 0.7 mL | Balances good signal-to-noise with low viscosity for sharp lines. | [19] |
| ¹³C NMR (Small Molecule) | 20 - 50+ mg | 0.5 - 0.7 mL | ¹³C is much less sensitive, requiring more concentrated samples. | [19] |
| Peptide / Protein NMR | Varies (µM to mM range) | 0.5 - 0.7 mL | Concentration depends on solubility, aggregation properties, and experiment type. | [2] |
Experimental Protocols
Protocol 1: Standard Sample Preparation
-
Weigh Analyte: Accurately weigh 5-25 mg of your solid compound for ¹H NMR (or 20-50+ mg for ¹³C NMR) into a clean, dry vial.[19] For liquid samples, use a few drops.[18]
-
Add Solvent: Add approximately 0.6 mL of this compound to the vial.
-
Dissolve: Mix thoroughly by swirling or gentle vortexing until the analyte is completely dissolved.
-
Filter and Transfer: Take a Pasteur pipette and tightly pack a small plug of glass wool or a Kimwipe into the tip.[18] Use this pipette to transfer the solution from the vial into a clean NMR tube. This step is crucial to remove any particulate matter.
-
Cap and Label: Ensure the solvent height is about 4-5 cm.[19] Cap the NMR tube securely and label it clearly just below the cap.[19]
-
Clean Tube: Before inserting the sample into the magnet, wipe the outside of the NMR tube with a Kimwipe dampened with isopropanol or acetone to remove any dirt or fingerprints.[18][26]
Protocol 2: D₂O Exchange for Hydroxyl Proton Identification
-
Acquire Initial Spectrum: Prepare your sample in TFE-d2 as described in Protocol 1 and acquire a standard ¹H NMR spectrum. Note the chemical shift and appearance of any suspected -OH or -NH peaks.
-
Add D₂O: Carefully remove the NMR tube from the spectrometer. Add one small drop of deuterium oxide (D₂O) to the sample.
-
Mix: Cap the tube and invert it several times to ensure thorough mixing.[12]
-
Re-acquire Spectrum: Place the sample back into the spectrometer. It is advisable to re-shim the sample as the D₂O may slightly alter the magnetic properties.[9] Acquire a new ¹H NMR spectrum using the same parameters as the first.
-
Analyze: Compare the two spectra. The peak corresponding to the exchangeable hydroxyl proton should have disappeared or been significantly reduced in the second spectrum.[8][12] A new, larger water (HOD) peak may appear.[12]
Visualizations
Caption: A logical workflow for troubleshooting poor NMR resolution.
Caption: Decision tree for identifying the source of unexpected NMR peaks.
Caption: The concentration-dependent effects of TFE on peptide/protein structure.
References
- 1. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. Effect of trifluoroethanol on protein secondary structure: an NMR and CD study using a synthetic actin peptide. (1992) | Frank D. Sönnichsen | 598 Citations [scispace.com]
- 4. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen bonding in 2,2,2-trifluoroethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. To D2O or not to D2O? — Nanalysis [nanalysis.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. kgroup.du.edu [kgroup.du.edu]
- 17. NMR Basics [bloch.anu.edu.au]
- 18. web.uvic.ca [web.uvic.ca]
- 19. sites.uclouvain.be [sites.uclouvain.be]
- 20. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 21. Trouble Shooting Page [nmr.ucsd.edu]
- 22. 2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum [chemicalbook.com]
- 23. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 24. pubs.acs.org [pubs.acs.org]
- 25. biophysics.org [biophysics.org]
- 26. as.nyu.edu [as.nyu.edu]
Technical Support Center: pH Measurement in TFE-d2 Buffered Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,2-trifluoroethanol-d2 (TFE-d2) and buffered solutions.
Frequently Asked Questions (FAQs)
Q1: What is 2,2,2-trifluoroethanol-d2 (TFE-d2) and why is it used?
A1: 2,2,2-trifluoroethanol-d2 (TFE-d2) is a deuterated form of 2,2,2-trifluoroethanol, a colorless, water-miscible organic solvent. The "d2" designation indicates that two hydrogen atoms on the carbon backbone have been replaced with deuterium (CF₃CD₂OH). It is commonly used in NMR spectroscopy studies of peptides and proteins to induce or stabilize secondary structures, such as alpha-helices. The deuteration of the solvent is advantageous in ¹H-NMR as it minimizes solvent interference in the spectra.
Q2: How does TFE-d2 affect the pH of my buffered solution?
A2: TFE-d2, as a co-solvent, can significantly alter the apparent pH of an aqueous buffered solution through several mechanisms:
-
Solvent Effect on pKa: The addition of an organic solvent like TFE-d2 to an aqueous buffer changes the polarity of the solvent mixture. This change in the dielectric constant of the medium affects the dissociation equilibrium of the buffer's weak acid, thereby altering its pKa value. Generally, the pKa of most common buffers will shift upon the addition of an organic solvent.
-
Junction Potential: A significant source of error in pH measurements in mixed-solvent systems is the liquid junction potential that develops at the interface of the reference electrode's filling solution and the sample solution. This potential is different in TFE-d2/water mixtures compared to purely aqueous solutions, leading to inaccuracies in the measured pH.
-
Deuterium Isotope Effect: While the deuterium in TFE-d2 is on the carbon backbone and not the hydroxyl group, the presence of a deuterated co-solvent in a D₂O-based buffer system would contribute to the overall deuterium isotope effect. Acids are generally weaker in D₂O than in H₂O, resulting in a higher pKa. The neutral pD of heavy water is 7.4, not 7.0. When using a standard pH meter calibrated with H₂O buffers to measure a solution in D₂O, a common correction is pD = pH_reading + 0.44.[1] The presence of TFE-d2 will further modulate this effect.
Q3: Can I use my standard pH electrode to measure pH in solutions containing TFE-d2?
A3: While a standard glass combination pH electrode can be used, it is often not ideal for measurements in mixed organic-aqueous solvents like TFE-d2 solutions. Common issues include slow response times, unstable readings, and dehydration of the glass membrane.[2][3] For more accurate and reproducible measurements, it is recommended to use a pH electrode specifically designed for non-aqueous or mixed solvents. These electrodes often feature a sleeve junction for better electrolyte outflow and may use a non-aqueous electrolyte filling solution.[4]
Q4: How should I calibrate my pH meter for measurements in TFE-d2 containing solutions?
A4: Calibrating your pH meter for measurements in TFE-d2 solutions requires a different approach than for purely aqueous solutions. The ideal method is to use calibration standards prepared in the same TFE-d2/water (or TFE-d2/D₂O) mixture as your samples. However, since commercially available buffers are typically aqueous, a practical alternative is to perform a standard aqueous calibration and then verify the electrode's performance in a series of self-prepared standards in the mixed solvent. It is crucial to be consistent with your calibration and measurement procedures to obtain reproducible results.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Slow or Drifting pH Reading | 1. Dehydration of the pH electrode's glass bulb in the presence of the organic solvent.[5]2. Clogged or poorly flowing reference junction.[2]3. Low conductivity of the sample. | 1. Re-hydrate the electrode by soaking it in the recommended storage solution. For measurements in TFE-d2, periodically re-hydrate the electrode between measurements.2. Use a pH electrode with a sleeve junction that allows for a higher flow rate of the reference electrolyte. Ensure the filling hole is open during measurement. Clean the junction if necessary.3. Add a neutral electrolyte, such as a quaternary ammonium salt, to increase the ionic strength and conductivity of the solution.[5] |
| Unstable or Erratic pH Readings | 1. Large and unstable liquid junction potential between the reference electrode and the TFE-d2 containing sample.[5]2. TFE-d2 immiscibility with the aqueous reference electrolyte at high concentrations.3. Temperature fluctuations. | 1. Use a double-junction reference electrode or an electrode with a sleeve junction. Consider replacing the standard KCl filling solution with a non-aqueous electrolyte like LiCl in ethanol.[4]2. Ensure the concentration of TFE-d2 is within a miscible range with the aqueous buffer.3. Allow the sample and electrode to reach thermal equilibrium before taking a reading. Calibrate and measure at the same temperature. |
| Inaccurate or Non-reproducible pH Readings | 1. Improper calibration for a mixed-solvent system.2. Shift in the pKa of the buffer in the presence of TFE-d2.3. "Sodium error" at high pH and high sodium ion concentrations, which can be exacerbated by the organic solvent. | 1. Calibrate the electrode with standards prepared in the same TFE-d2/water mixture as the samples. If not feasible, perform a standard aqueous calibration and note that the readings are "apparent pH".2. Be aware that the effective buffering range has likely shifted. It may be necessary to empirically determine the apparent pKa of your buffer in the specific TFE-d2 concentration you are using.3. Use a pH electrode specifically designed for high pH measurements if applicable. |
Quantitative Data on pKa Shifts
| Buffer | Aqueous pKa (at 25°C) | Expected pKa Shift with Increasing TFE Concentration | Rationale for Shift |
| Phosphate | pKa₁ = 2.15pKa₂ = 7.20pKa₃ = 12.35 | Increase | The decrease in solvent polarity upon adding TFE destabilizes the charged conjugate base more than the neutral acid, shifting the equilibrium towards the protonated form and thus increasing the pKa. |
| Acetate | 4.76 | Increase | Similar to phosphate, the charged acetate ion is destabilized in a less polar medium compared to the neutral acetic acid, leading to a higher pKa. |
| Tris | 8.06 | Decrease | For amine buffers like Tris, the neutral base is less stabilized by the less polar TFE/water mixture compared to the charged acid form. This can favor the dissociation of the protonated amine, resulting in a lower pKa. |
Note: The magnitude of the pKa shift is dependent on the concentration of TFE. For precise work, it is recommended to experimentally determine the apparent pKa of the buffer in the specific TFE-d2 concentration being used.
Experimental Protocols
Protocol 1: Preparation of a TFE-d2 Buffered Solution
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Determine the final desired concentrations of the buffer components, TFE-d2, and water (or D₂O).
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Weigh the solid buffer components (e.g., monosodium and disodium phosphate for a phosphate buffer) and dissolve them in the required volume of high-purity water or D₂O in a volumetric flask.
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Slowly add the required volume of TFE-d2 to the aqueous buffer solution while gently stirring. Be aware that mixing can be exothermic.
-
Allow the solution to reach thermal equilibrium at the desired temperature.
-
If necessary, adjust the final volume with water or D₂O.
Protocol 2: pH Electrode Calibration and Measurement in TFE-d2 Solutions
Method A: Ideal Calibration (with mixed-solvent standards)
-
Prepare a series of buffer standards (at least two, bracketing the expected sample pH) in the exact same TFE-d2/water (or D₂O) solvent mixture as your samples.
-
Rinse the pH electrode with the TFE-d2/solvent mixture to be used.
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Calibrate the pH meter according to the manufacturer's instructions using your prepared mixed-solvent standards.
-
Rinse the electrode with a portion of your sample before taking the final measurement.
-
Immerse the electrode in the sample, stir gently, and allow the reading to stabilize before recording the pH value.
Method B: Practical Calibration (with aqueous standards)
-
Perform a standard two- or three-point calibration of the pH meter using fresh, certified aqueous buffer standards (e.g., pH 4, 7, and 10).
-
Rinse the electrode thoroughly with deionized water and then with the TFE-d2/solvent mixture.
-
Immerse the electrode in the sample, stir gently, and allow the reading to stabilize.
-
Record the "apparent pH" reading. It is crucial to report that the measurement was taken in a mixed-solvent system after aqueous calibration.
-
For consistency, ensure all samples are measured using the same procedure and at the same temperature.
Visualizations
Caption: Experimental workflow for pH measurement in TFE-d2 solutions.
Caption: Troubleshooting logic for pH measurements in TFE-d2.
References
- 1. Phosphate Buffer Issues [chem.fsu.edu]
- 2. What is the Optimum strength for phosphate buffer - Chromatography Forum [chromforum.org]
- 3. Critical evaluation of buffering solutions for pKa determination by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The uses of Tris buffer - A starting guide - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 5. 2,2,2-Trifluoroethanol Changes the Transition Kinetics and Subunit Interactions in the Small Bacterial Mechanosensitive Channel MscS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Buffer solutions in drug formulation and processing: How pKa values depend on temperature, pressure and ionic strength | Semantic Scholar [semanticscholar.org]
Technical Support Center: Refining Force Fields for Molecular Dynamics Simulations with TFE-d2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the molecular dynamics (MD) simulations of systems containing 2,2,2-trifluoroethanol-d2 (TFE-d2). The following sections offer detailed experimental protocols, data presentation guidelines, and visual workflows to address common challenges in force field parameter refinement for this specific deuterated solvent.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to refine force field parameters specifically for TFE-d2?
A1: Standard force fields are typically parameterized for non-deuterated molecules. Isotopic substitution, such as replacing hydrogen with deuterium in TFE, alters intramolecular vibrations due to the mass difference.[1] While the underlying potential energy surface under the Born-Oppenheimer approximation remains unchanged, this vibrational alteration can affect intermolecular interactions.[1] A simple mass substitution in the force field often fails to capture these subtle but significant effects, which can lead to inaccuracies in simulating properties like miscibility and solvent structure.[1] Therefore, re-parameterizing the force field to correctly describe the isotope-dependent vibrations is crucial for obtaining accurate and experimentally valid simulation results.[1]
Q2: What are the most critical parameters to refine for a TFE-d2 force field?
A2: The most critical parameters to refine for TFE-d2 are typically the bonded terms, especially those involving the deuterated hydroxyl group. This includes bond stretching and angle bending force constants. These parameters directly influence the vibrational frequencies that are altered by deuteration. Additionally, dihedral angle parameters governing the rotation around the C-C and C-O bonds may require adjustment to accurately reproduce the conformational preferences of TFE-d2 in solution. While non-bonded parameters (Lennard-Jones and partial charges) are generally considered transferable, it is good practice to validate them to ensure they are compatible with the refined bonded parameters and accurately reproduce bulk properties.
Q3: What experimental data is most valuable for validating a refined TFE-d2 force field?
A3: A combination of experimental data is ideal for robust validation. Key data types include:
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NMR Spectroscopy Data: For deuterated molecules, NMR data is particularly powerful. This includes J-coupling constants and nuclear Overhauser effect (NOE) distance restraints, which provide information about local geometry and conformational ensembles.[2] Deuterium relaxation measurements can also be used to validate the timescale of molecular motions.[1]
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Thermodynamic Properties: Data such as the density, enthalpy of vaporization, and self-diffusion coefficient of pure TFE-d2 and its mixtures with water are essential for validating the overall accuracy of the force field in reproducing bulk solvent behavior.
-
Infrared (IR) Spectra: Comparing simulated IR spectra with experimental data can help validate the accuracy of the refined vibrational frequencies.[3]
Q4: Can I use a force field parameterized for non-deuterated TFE and just change the atomic masses to simulate TFE-d2?
A4: While this is a common initial approach, it is often insufficient for accurately capturing the effects of deuteration.[1] This "naive mass substitution" method may not correctly reproduce experimentally observed phenomena because standard force field parameterizations can unintentionally bias the bonded terms to represent only the non-deuterated isotopologue.[1] For accurate results, a re-parameterization of the bonded terms using quantum mechanical (QM) frequency calculations that account for the isotopic substitution is recommended.[1]
Troubleshooting Guide
Issue 1: My simulation of a peptide in a TFE-d2/water mixture shows unrealistic secondary structure formation or aggregation.
-
Question: Why is the peptide behavior in my TFE-d2 simulation not matching experimental observations (e.g., from CD or NMR spectroscopy)?
-
Answer: This issue often points to inaccuracies in the TFE-d2 force field that lead to incorrect solvent-peptide interactions. An improperly parameterized TFE-d2 model might not accurately represent its hydrogen bonding capabilities or its tendency to form clusters, which are known to influence peptide secondary structure.
Troubleshooting Steps:
-
Validate the TFE-d2 Force Field: Before simulating a complex biomolecule, it is crucial to validate your TFE-d2 force field against experimental data for the pure solvent and its mixtures with water. Compare simulated properties like density, radial distribution functions, and diffusion coefficients with experimental values.
-
Check for Over-aggregation of TFE-d2: Analyze the clustering behavior of TFE-d2 in your simulation. If the TFE-d2 molecules are overly aggregated, it can artificially drive peptide collapse or helix formation. This could be a sign that the Lennard-Jones parameters for TFE-d2 need refinement.
-
Refine Peptide-Solvent Interactions: If the bulk solvent properties are well-reproduced, the issue might lie in the cross-interaction terms between the peptide and TFE-d2. Consider refining the Lennard-Jones parameters for the peptide force field in conjunction with the TFE-d2 model.
-
Issue 2: The calculated NMR J-couplings for my molecule in TFE-d2 do not agree with experimental values.
-
Question: My refined TFE-d2 force field reproduces bulk properties well, but fails to predict experimental J-couplings. What could be wrong?
-
Answer: Discrepancies in J-couplings often indicate that the conformational ensemble sampled in the simulation is inaccurate. J-couplings are highly sensitive to the local geometry, particularly dihedral angles.
Troubleshooting Steps:
-
Re-evaluate Dihedral Angle Parameters: The dihedral angle parameters of your TFE-d2 model are likely the primary source of error. You may need to perform a more rigorous re-parameterization of these terms.
-
Perform Quantum Mechanical (QM) Scans: Conduct QM scans of the relevant dihedral angles in TFE to obtain an accurate potential energy surface. Use this QM data as a target for fitting the corresponding dihedral parameters in your molecular mechanics (MM) force field.
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Utilize Experimental J-couplings in Refinement: A more advanced approach is to directly incorporate the experimental J-couplings into the force field optimization process. This involves iteratively adjusting the force field parameters to minimize the difference between the back-calculated and experimental J-couplings.
-
Data Presentation
Table 1: Comparison of Select Force Field Parameters for TFE Models.
| Parameter | Atom Type | GROMOS 53A6 (TFE) | OPLS-AA (TFE) | AMBER GAFF (TFE) | Refined (TFE-d2) Example |
| Partial Charge (e) | O (hydroxyl) | -0.547 | -0.700 | -0.655 | -0.660 |
| H (hydroxyl) | 0.417 | 0.435 | 0.428 | 0.430 | |
| C (CH2) | 0.254 | 0.250 | 0.230 | 0.230 | |
| H (CH2) | 0.030 | 0.060 | 0.050 | 0.050 | |
| C (CF3) | 0.276 | 0.375 | 0.450 | 0.450 | |
| F (CF3) | -0.160 | -0.170 | -0.178 | -0.178 | |
| Lennard-Jones σ (nm) | O (hydroxyl) | 0.306 | 0.307 | 0.307 | 0.307 |
| Lennard-Jones ε (kJ/mol) | O (hydroxyl) | 0.586 | 0.711 | 0.711 | 0.711 |
Note: This table presents a selection of parameters for illustrative purposes. The "Refined (TFE-d2) Example" column provides hypothetical values to indicate the types of parameters that might be adjusted during refinement. Actual refined parameters will be specific to the chosen force field and refinement protocol.
Table 2: Expected Qualitative Changes in Simulation Observables upon TFE Deuteration.
| Observable | Expected Change with TFE-d2 | Rationale |
| Density | Slight Increase | Higher molecular weight of TFE-d2. |
| Self-Diffusion Coefficient | Decrease | Slower dynamics due to increased mass. |
| Hydrogen Bonding Strength | Slight Increase | Deuterium bonds are generally slightly stronger than hydrogen bonds. |
| Vibrational Frequencies (O-D stretch) | Lower Frequency | Due to the increased mass of deuterium compared to protium. |
Experimental Protocols
Protocol 1: Detailed Methodology for Refining a TFE-d2 Force Field using NMR J-Coupling Data
This protocol outlines a general workflow for refining the dihedral angle parameters of a TFE-d2 force field to match experimental NMR J-coupling constants.
-
Initial Parameterization:
-
Start with an existing force field for non-deuterated TFE (e.g., from the GROMOS, OPLS, or AMBER families).
-
Modify the topology to replace the hydroxyl hydrogen with deuterium, adjusting the atomic mass accordingly.
-
-
Quantum Mechanical (QM) Calculations:
-
Perform a relaxed scan of the key dihedral angles of the TFE molecule (e.g., F-C-C-O and C-C-O-D) using a suitable QM level of theory (e.g., MP2 or a DFT functional with an appropriate basis set).
-
At each point in the scan, calculate the single-point energy to generate a potential energy surface for each dihedral rotation.
-
-
Initial Force Field Fitting:
-
Fit the dihedral angle parameters of your MM force field to the QM potential energy surfaces obtained in the previous step. This provides a good starting point for the refinement.
-
-
Initial Molecular Dynamics (MD) Simulation:
-
Run an MD simulation of pure TFE-d2 using the initially fitted force field.
-
Equilibrate the system thoroughly.
-
Generate a production trajectory of sufficient length to obtain a converged conformational ensemble.
-
-
Back-Calculation of J-Couplings:
-
From the MD trajectory, extract the dihedral angle distributions.
-
Use an appropriate Karplus equation or a more advanced method to back-calculate the average J-coupling constants from the simulated dihedral angle populations.
-
-
Comparison with Experimental Data:
-
Compare the back-calculated J-couplings with experimentally measured values for TFE-d2.
-
Calculate the root-mean-square deviation (RMSD) to quantify the disagreement.
-
-
Iterative Refinement:
-
If the agreement is not satisfactory, iteratively adjust the dihedral angle parameters of the force field.
-
For each new set of parameters, repeat steps 4-6.
-
This iterative process can be automated using optimization algorithms that aim to minimize the RMSD between the calculated and experimental J-couplings.
-
-
Validation:
-
Once a satisfactory agreement for the J-couplings is achieved, validate the newly refined force field by simulating other properties (e.g., density, heat of vaporization, diffusion coefficient) and comparing them with experimental data.
-
Mandatory Visualizations
Caption: Workflow for refining a TFE-d2 force field using NMR data.
Caption: Troubleshooting logic for TFE-d2 simulation issues.
References
Technical Support Center: Viscosity Effects of TFE-d2 Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the viscosity effects of 2,2,2-trifluoroethanol-d2 (TFE-d2) solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why do my TFE-d2 solutions become viscous?
A1: 2,2,2-Trifluoroethanol (TFE) is known to form intermolecular hydrogen bonds and self-associate, leading to increased viscosity, especially in aqueous solutions. TFE can form clusters in water, and the viscosity of TFE/water mixtures can be significantly higher than that of either pure component, with the viscosity doubling from 0% to 60% TFE.
Q2: How does the viscosity of TFE-d2 solutions affect my experiments?
A2: High viscosity can interfere with various experimental procedures. In Nuclear Magnetic Resonance (NMR) spectroscopy, it can lead to broadened spectral lines, poor signal-to-noise, and difficulty in shimming the magnet. For techniques involving fluid handling, such as automated pipetting or tangential flow filtration, high viscosity can result in inaccurate volume dispensing, reduced flow rates, and increased back pressure. In Circular Dichroism (CD) spectroscopy, highly viscous samples can affect the path length of demountable cells.[1]
Q3: Is there a difference in viscosity between TFE-d2 and non-deuterated TFE solutions?
A3: While the isotopic substitution of deuterium for hydrogen does slightly alter physical properties, for most practical purposes, the viscosity of TFE-d2/D₂O solutions can be considered comparable to that of TFE/H₂O solutions.
Q4: What safety precautions should I take when handling TFE-d2?
A4: TFE-d2 is a flammable, toxic, and corrosive liquid.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4] Avoid inhalation of vapors and contact with skin and eyes.[3] Refer to the Safety Data Sheet (SDS) for detailed safety information.[3][4]
Troubleshooting Guide
This guide addresses common problems encountered when working with viscous TFE-d2 solutions.
Issue: Broad peaks in my ¹H NMR spectrum.
-
Question: I am observing very broad peaks in the ¹H NMR spectrum of my sample dissolved in a TFE-d2/D₂O mixture. What could be the cause and how can I fix it?
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Answer: Peak broadening in NMR spectra of viscous solutions is a common issue and can be caused by several factors:
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High Solution Viscosity: Increased viscosity slows molecular tumbling, leading to shorter transverse relaxation times (T₂) and, consequently, broader spectral lines.[5]
-
Poor Magnetic Field Homogeneity (Shimming): Viscous and non-homogenous samples are notoriously difficult to shim, resulting in a less uniform magnetic field across the sample and broadened peaks.[4]
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High Solute Concentration: Overly concentrated samples can lead to increased viscosity and aggregation, both of which contribute to peak broadening.[4][5]
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Particulate Matter: Undissolved solids in the sample can distort the local magnetic field, causing poor lineshape.[5]
Solutions:
-
Reduce Viscosity by Heating: If your analyte is thermally stable, acquiring the spectrum at a higher temperature (e.g., 50-60°C) can significantly reduce the solution's viscosity and sharpen the peaks.[1]
-
Optimize Concentration: Try preparing a more dilute sample to minimize viscosity and aggregation effects.[4]
-
Improve Sample Homogeneity:
-
Advanced NMR Techniques: If the above methods are insufficient, consider using High-Resolution Magic Angle Spinning (HR-MAS) NMR, which is effective for semi-solid and viscous samples.
-
Issue: Inaccurate liquid handling with automated pipetting systems.
-
Question: My automated liquid handler is dispensing inaccurate volumes of my TFE-d2 solutions. How can I improve the accuracy?
-
Answer: Standard pipetting parameters are often optimized for aqueous solutions and may not be suitable for viscous liquids. Solutions:
-
Adjust Pipetting Speed: Use slower aspiration and dispensing flow rates to allow the viscous liquid enough time to move cleanly into and out of the pipette tip.[3]
-
Implement Pauses: Introduce a delay after aspiration and before dispensing to allow the liquid to equilibrate in the tip.
-
Use Reverse Pipetting: Aspirate a larger volume than needed and then dispense the desired volume. This technique can improve accuracy for viscous liquids.[6]
-
Specialized Pipette Tips: Consider using positive displacement tips, which use an integrated piston to dispense the liquid, minimizing errors associated with viscous and volatile liquids.[6]
-
Quantitative Data Summary
The viscosity of TFE/water mixtures is dependent on both concentration and temperature. The following table provides a summary of approximate dynamic viscosity values for TFE/H₂O solutions. These values can be used as a reasonable estimate for TFE-d2/D₂O solutions.
| TFE Concentration (% v/v) | Temperature (°C) | Dynamic Viscosity (mPa·s or cP) |
| 0 (Pure Water) | 20 | 1.002 |
| 0 (Pure Water) | 25 | 0.890 |
| 10 | 20 | 1.308 |
| 20 | 20 | 1.002 |
| 30 | 20 | 0.7978 |
| 40 | 20 | 0.6531 |
| 50 | 20 | 0.5471 |
| 60 | 20 | 0.4658 |
| 70 | 20 | 0.4044 |
| 80 | 20 | 0.3550 |
| 90 | 20 | 0.3150 |
| 100 (Pure TFE) | 20 | 0.2822 |
Note: Data is compiled and interpolated from various sources for TFE/H₂O mixtures and should be considered approximate for TFE-d2/D₂O.[7][8] Viscosity generally decreases with increasing temperature.[9][10]
Experimental Protocols
Protocol 1: Preparation of a Homogeneous TFE-d2 Solution for NMR
-
Weighing the Sample: Accurately weigh 5-25 mg of your analyte for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[11]
-
Solvent Addition: Add the desired volume of TFE-d2 and/or D₂O (typically 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial.[11]
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. If necessary, gently warm the solution to aid dissolution, keeping the thermal stability of your compound in mind.[11]
-
Filtration: Take a Pasteur pipette and tightly pack a small plug of glass wool into the tip. Carefully filter the sample solution through the glass wool directly into a clean NMR tube. This will remove any dust or particulate matter.[5]
-
Centrifugation: Place the NMR tube into a larger centrifuge tube (e.g., a 15 mL Falcon tube) for support. Centrifuge for 1-2 minutes to pellet any remaining microparticulates and remove air bubbles.[1]
-
Final Check: Ensure the sample height in the NMR tube is appropriate for your spectrometer (typically 4-5 cm).[5] Cap the tube securely.
Protocol 2: General Viscosity Measurement using a Cannon-Fenske Viscometer
This protocol provides a general method for measuring the kinematic viscosity of your TFE-d2 solution, from which the dynamic viscosity can be calculated.
-
Viscometer Selection and Cleaning: Choose a Cannon-Fenske viscometer of the appropriate size for your expected viscosity range. Thoroughly clean the viscometer with a suitable solvent (e.g., acetone) and dry it completely.
-
Sample Loading: Load the TFE-d2 solution into the viscometer to the indicated fill line.
-
Thermal Equilibration: Place the viscometer in a constant temperature water bath and allow it to equilibrate for at least 10-15 minutes.
-
Measurement:
-
Using a pipette bulb or syringe, draw the liquid up through the capillary tube until the meniscus is above the upper timing mark.
-
Release the suction and, using a stopwatch, accurately measure the time it takes for the meniscus to fall from the upper timing mark to the lower timing mark. This is the efflux time.
-
Repeat the measurement at least three times and calculate the average efflux time.
-
-
Calculation:
-
Calculate the kinematic viscosity (ν) using the formula: ν = C * t, where 'C' is the calibration constant of the viscometer and 't' is the average efflux time.
-
To determine the dynamic viscosity (η), multiply the kinematic viscosity by the density (ρ) of the solution at the measurement temperature: η = ν * ρ.
-
Protocol 3: Mitigating Viscosity Effects in Circular Dichroism (CD) Spectroscopy
-
Sample Preparation:
-
Ensure your protein or peptide sample is highly pure (>95%).[1]
-
Prepare the sample in a buffer that has low absorbance in the far-UV region. Avoid buffers containing high concentrations of chloride ions.
-
Filter the final solution through a 0.1-0.2 µm filter to remove any aggregates or particulates that could cause light scattering.[1]
-
-
Concentration and Path Length Optimization:
-
The total absorbance of the sample (including the buffer and TFE-d2) should ideally be between 0.5 and 1.0.
-
Due to the absorbance of TFE-d2 in the far-UV, it is often necessary to use a shorter path length cuvette (e.g., 1 mm or 0.1 mm).[4]
-
When using a shorter path length, the sample concentration must be increased proportionally to maintain an adequate signal. For a 1 mm cell, a protein concentration of 0.1-0.2 mg/mL is a good starting point.[4]
-
-
Instrumental Considerations:
-
If using demountable cells with very short path lengths, be aware that high sample viscosity can potentially affect the actual path length. It is advisable to cross-validate data with standard fixed path length cells if possible.[1]
-
Acquire a baseline spectrum of the buffer (including the same concentration of TFE-d2) and subtract it from the sample spectrum.[1]
-
Visual Guides
The following diagrams illustrate key workflows for handling viscous TFE-d2 solutions.
Caption: Troubleshooting workflow for broad peaks in NMR spectra of viscous solutions.
Caption: General sample preparation workflow for viscous TFE-d2 solutions.
References
- 1. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 5. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 6. A Method for High‐Throughput Measurements of Viscosity in Sub‐micrometer‐Sized Membrane Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. engineersedge.com [engineersedge.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. Circular dichroism - Wikipedia [en.wikipedia.org]
- 11. health.uconn.edu [health.uconn.edu]
Technical Support Center: Improving Signal-to-Noise Ratio in NMR with Deuterated TFE
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using deuterated 2,2,2-trifluoroethanol (TFE) to improve the signal-to-noise ratio (SNR) in their NMR experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during NMR experiments involving deuterated TFE.
Q1: Why is my signal-to-noise ratio (SNR) poor when using deuterated TFE?
A low SNR in NMR spectra can originate from several factors. A primary cause is often a low sample concentration.[1] For quantitative measurements, an SNR of at least 250 is recommended to be 99% certain that the measured integral is within ±1% of the true value.[1] Paramagnetic impurities, such as dissolved oxygen or trace metal ions, can also lead to significant line broadening and a decrease in signal intensity.[1] Additionally, suboptimal acquisition parameters, like an insufficient number of scans or an incorrectly set receiver gain, can result in a low SNR.[1][2]
Troubleshooting Steps:
-
Increase Sample Concentration: If feasible, concentrate your sample to improve the signal.[1] For a standard 5 mm NMR tube, a concentration of 10-50 mM is generally recommended for ¹H NMR.[2]
-
Degas the Sample: To remove dissolved oxygen, degas your sample by bubbling it with an inert gas like argon or nitrogen, or use the freeze-pump-thaw method.[1]
-
Use a Chelating Agent: If you suspect metal ion contamination, add a small amount of a chelating agent such as EDTA to your buffer.[1]
-
Optimize Acquisition Parameters:
-
Increase the number of scans (nt).[1] Quadrupling the number of scans can double the SNR.[3]
-
Ensure the relaxation delay (d1) is adequate (at least 5 times the longest T₁ of your signals of interest) for full relaxation.[1]
-
Adjust the receiver gain (RG) to prevent signal clipping (if too high) or loss of weak signals (if too low).[1][2] If you encounter an "ADC overflow" error, the receiver gain is likely set too high.[4]
-
Q2: My NMR signal is excessively broad. What are the potential causes and solutions?
Signal broadening in NMR is a common problem, particularly for macromolecules. The primary causes include slow molecular tumbling, where larger molecules in solution tumble more slowly, leading to more efficient T₂ relaxation and broader lines.[1] High sample viscosity can exacerbate this effect.[1] Chemical exchange, where the CF₃ tag is in a region of the molecule undergoing conformational changes, can also lead to broadening.[1]
Troubleshooting Steps:
-
Reduce Sample Viscosity: If possible, dilute your sample or consider acquiring the spectrum at a higher temperature to decrease viscosity.
-
Modify Experimental Conditions: For issues related to chemical exchange, altering the temperature or pH of the sample may help to move out of the intermediate exchange regime.
-
Check for Suspended Particles: Insoluble material in your sample can cause line broadening.[5] Filtering the sample can help resolve this issue.[5]
Q3: Why is the baseline of my spectrum rolling or distorted?
A rolling or distorted baseline can be introduced by several factors. Applying a large first-order phase correction is a common cause of baseline roll.[1]
Troubleshooting Steps:
-
Adjust Acquisition Parameters: Use a pre-acquisition delay to allow any acoustic ringing to subside before detection begins.[1]
-
Perform Background Subtraction: Acquire a spectrum of the buffer alone and subtract it from your sample's spectrum.[1]
-
Utilize Data Processing Tools: Employ advanced baseline correction algorithms available in most NMR processing software.[1]
-
Careful Phasing: Ensure that manual phasing is performed carefully to avoid introducing distortions.[1]
Q4: I am having trouble achieving a lock on the deuterated TFE signal. What should I do?
Locking issues can stem from incorrectly set lock parameters or poor shimming.[6] It is also possible that there is too little deuterated solvent to obtain a stable lock.[7]
Troubleshooting Steps:
-
Check Lock Parameters: For a single deuterated solvent, if the system fails to lock, it could be a lock phase issue.[4] Adjust the lock phase, power, and gain.[7]
-
Ensure Sufficient Solvent: A very concentrated sample may have too little deuterated solvent for the instrument to lock onto.[5] Consider diluting your sample or adding more deuterated TFE.
-
Improve Shimming: Very poorly adjusted shims can make locking difficult.[6] Try loading a standard shim file before attempting to lock.[6]
Q5: My shimming results are poor when using deuterated TFE. How can I improve them?
Poor shimming can be caused by several factors, including insufficient sample volume, sample inhomogeneity, or the use of a poor-quality NMR tube.[4]
Troubleshooting Steps:
-
Verify Sample Volume and Position: Ensure you have the required volume of sample and that it is correctly positioned in the coil.[4][5]
-
Check Sample Homogeneity: The presence of air bubbles or insoluble substances can lead to poor shimming.[4]
-
Use a Good Shim File: Start from a known good shim file before running your automated shimming routine (topshim).[4]
-
Manual Shimming: If automated shimming fails, you may need to manually optimize the shims.[4]
Frequently Asked Questions (FAQs)
Q1: What are deuterated solvents and why are they essential for NMR?
Deuterated solvents are compounds where hydrogen atoms (¹H) have been replaced with their isotope, deuterium (²H or D).[8][9] They are crucial in NMR spectroscopy because regular, proton-containing solvents produce large signals that can overwhelm the signals from the sample of interest. Since deuterium resonates at a different frequency, deuterated solvents are essentially "invisible" in a ¹H NMR spectrum, providing a clear window for analyzing the sample.[10]
Q2: What are the primary benefits of using deuterated solvents like TFE?
The use of deuterated solvents offers several key advantages in NMR spectroscopy:
-
Reduced Solvent Interference: By replacing hydrogen with deuterium, the solvent signal is minimized, preventing it from obscuring the analyte signals.[9][10]
-
Magnetic Field Stability: Modern NMR spectrometers use the deuterium signal from the solvent to "lock" the magnetic field, which corrects for any drift and ensures the stability and reproducibility of the measurement.[11]
-
Improved Spectral Resolution: Deuterated solvents can reduce proton exchange interference, which helps to stabilize chemical shifts and coupling constants, making spectra easier to interpret.[11]
-
Chemical Shift Referencing: The small, residual proton peak of the deuterated solvent provides a predictable chemical shift reference for calibrating the spectrum.[10]
Q3: Are there any disadvantages to using deuterated solvents?
While highly beneficial, there are some limitations to consider:
-
Cost: Due to the resource-intensive processes required for their production, deuterated solvents can be significantly more expensive than their non-deuterated counterparts.[9]
-
Reactivity Differences: The isotopic variance between hydrogen and deuterium can lead to differences in reaction rates and selectivity if the solvent is also a reactant.[9]
-
Availability: While common solvents are widely available in deuterated form, more specialized solvents may be less accessible.[9]
Quantitative Data Summary
The choice of deuterated solvent depends on the sample's properties. The following table summarizes key properties of several common deuterated solvents.
| Deuterated Solvent | Abbreviation | Formula | Residual Proton Signal (ppm) | Water Signal (ppm) |
| Chloroform-d | CDCl₃ | CDCl₃ | 7.26 | 1.56 |
| Dimethyl sulfoxide-d₆ | DMSO-d₆ | (CD₃)₂SO | 2.50 | 3.33 |
| Deuterium oxide | D₂O | D₂O | 4.79 | 4.79 |
| Acetone-d₆ | (CD₃)₂CO | (CD₃)₂CO | 2.05 | 2.84 |
| Benzene-d₆ | C₆D₆ | C₆D₆ | 7.16 | 0.40 |
| Methanol-d₄ | CD₃OD | CD₃OD | 3.31 (CD₂H), 4.87 (OH) | 4.87 |
| 2,2,2-Trifluoroethanol-d₃ | TFE-d₃ | CF₃CD₂OD | ~3.9 (CDHOD) | Variable |
Note: Chemical shifts can vary slightly depending on temperature, concentration, and sample matrix.
Experimental Protocols
Protocol 1: General Procedure for NMR Sample Preparation and 1D ¹H Spectrum Acquisition
-
Sample Preparation:
-
Accurately weigh a known amount of the sample to be analyzed.
-
If a quantitative analysis is required, also weigh a precise amount of a certified internal standard.[12]
-
Dissolve the sample (and internal standard, if used) in a known volume of deuterated TFE (e.g., 0.6 mL) inside a clean, dry vial.[2]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.
-
Transfer the solution to a clean 5 mm NMR tube.[12]
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the TFE.
-
Shim the magnetic field to optimize homogeneity. This can be done automatically (e.g., using topshim) or manually.
-
Set the appropriate acquisition parameters. For quantitative ¹H-NMR, use a pulse sequence with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ to ensure full signal relaxation.[12]
-
Set the desired number of scans (nt) to achieve an adequate signal-to-noise ratio.[12]
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to generate the spectrum.
-
Phase the spectrum correctly.
-
Apply a baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak or an internal reference standard like TMS.
-
Integrate the signals of interest for quantitative analysis.
-
Visualizations
Caption: A workflow for troubleshooting low signal-to-noise in NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 5. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 6. Trouble Shooting Page [nmr.ucsd.edu]
- 7. public.websites.umich.edu [public.websites.umich.edu]
- 8. Exploring Applications and Benefits of Deuterated Solvents in Chemical Research [tengerchemical.com]
- 9. synmr.in [synmr.in]
- 10. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. myuchem.com [myuchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 2,2,2-Trifluoroethanol-1,1-d2 and 2,2,2-Trifluoroethanol for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, applications, and comparative performance of deuterated and non-deuterated 2,2,2-Trifluoroethanol (TFE) in scientific research.
This guide provides a comprehensive comparison of 2,2,2-Trifluoroethanol-1,1-d2 (d2-TFE) and its non-deuterated counterpart, 2,2,2-Trifluoroethanol (TFE). For researchers, scientists, and professionals in drug development, understanding the nuanced differences between these two solvents is critical for experimental design, data interpretation, and optimizing outcomes in areas such as protein and peptide structural analysis, and organic synthesis. This document outlines their key physicochemical properties, explores their differential effects in various applications, and provides detailed experimental protocols for their comparative analysis.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of hydrogen with deuterium at the C1 position of TFE results in subtle but significant alterations to its physical properties. These differences, summarized in the table below, are primarily due to the greater mass of deuterium, which influences bond vibrational energies and, consequently, intermolecular interactions.
| Property | 2,2,2-Trifluoroethanol (TFE) | This compound (d2-TFE) |
| Molecular Formula | C₂H₃F₃O | C₂HD₂F₃O |
| Molecular Weight | 100.04 g/mol [1][2] | 102.05 g/mol |
| Boiling Point | 74-78 °C[1][3][4] | 77-80 °C |
| Melting Point | -43.5 to -45 °C[1][4] | -44 °C |
| Density | ~1.37-1.39 g/mL[3][4] | ~1.373-1.41 g/mL |
| pKa | 12.4[1] | Not explicitly found, but expected to be slightly higher than TFE |
Impact on Protein and Peptide Structure
Both TFE and d2-TFE are widely used as co-solvents in the structural analysis of proteins and peptides, primarily for their ability to induce and stabilize α-helical secondary structures. However, the substitution of protons with deuterons in d2-TFE can lead to discernible differences in its interaction with biomolecules.
At low concentrations, TFE has been observed to stabilize the tertiary structure of proteins, while at higher concentrations, it acts as a denaturant, disrupting the native conformation.[5][6][7] The stronger hydrogen bonding capability of the O-D bond in d2-TFE compared to the O-H bond in TFE could potentially lead to a more pronounced stabilization of secondary structures or a differential effect on protein denaturation thermodynamics.
Kinetic and Solvent Isotope Effects in Chemical Reactions
The difference in bond energy between C-D and C-H bonds is the basis for the Kinetic Isotope Effect (KIE), where a reaction involving the cleavage of a C-H bond will proceed at a different rate than the corresponding C-D bond cleavage.[9][10][11] In the context of TFE and d2-TFE, this is most relevant in reactions where the alcohol's C-H bond is broken in the rate-determining step, such as in oxidation reactions.
Similarly, the Solvent Isotope Effect (SIE) arises from the different properties of the deuterated and non-deuterated solvents, which can influence the rates of reactions where the solvent is involved in the mechanism, for example, as a proton source or through solvation of transition states.[12]
While the principles of KIE and SIE are well-established, specific experimental data quantifying these effects for d2-TFE in comparison to TFE in organic reactions or on protein stability are not extensively documented in the available literature.
Experimental Protocols for Comparative Analysis
To facilitate direct comparison between TFE and d2-TFE, the following experimental protocols are proposed based on established methodologies.
Protocol 1: Comparative Analysis of Peptide Structure using 2D NMR Spectroscopy
This protocol outlines the steps to compare the effect of TFE and d2-TFE on the secondary structure of a model peptide, such as melittin.
Materials:
-
Model peptide (e.g., melittin)
-
2,2,2-Trifluoroethanol (TFE)
-
This compound (d2-TFE)
-
Phosphate buffer (pH 7.0)
-
D₂O
-
NMR spectrometer equipped for 2D experiments (e.g., TOCSY, NOESY)
Procedure:
-
Prepare two sets of NMR samples, each containing the model peptide at a concentration of approximately 0.5 mM in phosphate buffer with 10% D₂O.
-
To one set of samples, add TFE to achieve a final concentration of 30% (v/v).
-
To the second set of samples, add d2-TFE to achieve a final concentration of 30% (v/v).
-
Acquire 2D TOCSY and NOESY spectra for each sample under identical experimental conditions (temperature, acquisition parameters).
-
Process and analyze the spectra to assign proton resonances and identify through-bond and through-space correlations.
-
Compare the chemical shifts, NOE patterns, and coupling constants between the TFE and d2-TFE samples to identify any differences in the peptide's conformation and secondary structure.
Protocol 2: Measurement of Kinetic Isotope Effect in Alcohol Oxidation
This protocol describes a competition experiment to determine the KIE for the oxidation of TFE versus d2-TFE.
Materials:
-
2,2,2-Trifluoroethanol (TFE)
-
This compound (d2-TFE)
-
Oxidizing agent (e.g., chromic acid)
-
Inert solvent (e.g., acetone)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution containing equimolar amounts of TFE and d2-TFE in the inert solvent.
-
Add a known amount of the internal standard to the stock solution.
-
Initiate the oxidation reaction by adding the oxidizing agent at a controlled temperature.
-
Take aliquots of the reaction mixture at various time points.
-
Quench the reaction in each aliquot (e.g., by adding a reducing agent).
-
Analyze the quenched samples by GC-MS to determine the relative amounts of unreacted TFE and d2-TFE, and the product, trifluoroacetaldehyde.
-
The KIE (kH/kD) can be calculated from the change in the isotopic ratio of the reactants over the course of the reaction.[5]
Protocol 3: Comparative Analysis of Protein Thermal Stability using Differential Scanning Calorimetry (DSC)
This protocol details the use of DSC to compare the thermodynamic stability of a model protein in TFE and d2-TFE solutions.[13][14][15]
Materials:
-
Model protein (e.g., Ribonuclease A)
-
2,2,2-Trifluoroethanol (TFE)
-
This compound (d2-TFE)
-
Appropriate buffer solution
-
Differential Scanning Calorimeter
Procedure:
-
Prepare three sets of protein solutions at the same concentration in the buffer: a control with no TFE, one with a specific concentration of TFE, and one with the same concentration of d2-TFE.
-
Prepare corresponding reference solutions containing the buffer and the respective concentration of TFE or d2-TFE without the protein.
-
Perform DSC scans for each protein solution against its corresponding reference solution over a suitable temperature range to induce denaturation.
-
Analyze the resulting thermograms to determine the melting temperature (Tm) and the enthalpy of unfolding (ΔH) for each condition.
-
Compare the Tm and ΔH values to assess the relative stabilizing or destabilizing effects of TFE and d2-TFE on the protein.
Conclusion
While this compound and its non-deuterated form are structurally very similar, the isotopic substitution leads to measurable differences in their physicochemical properties. These differences are expected to manifest in their interactions with biomolecules and their behavior as solvents in chemical reactions. For researchers in drug development and related fields, a thorough understanding and, where necessary, experimental comparison of these two solvents are crucial for the accurate interpretation of results and the rational design of experiments. The provided protocols offer a framework for conducting such comparative studies to elucidate the subtle yet important effects of deuteration in this widely used solvent. Further research providing direct quantitative comparisons would be a valuable contribution to the scientific community.
References
- 1. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 2. news-medical.net [news-medical.net]
- 3. High Resolution NMR Structure and Backbone Dynamics of Recombinant Bee Venom Melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Helical Structure of Recombinant Melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 10. Kinetic_isotope_effect [chemeurope.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterizing Protein Stability by DSC - TA Instruments [tainstruments.com]
- 14. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Validating TFE-Induced Secondary Structure: A Comparative Guide to Spectroscopic Methods
For researchers, scientists, and drug development professionals, understanding the conformational changes of peptides and proteins in different environments is paramount. 2,2,2-Trifluoroethanol (TFE) is a widely utilized co-solvent to induce and stabilize secondary structures, particularly α-helices, in peptides that are otherwise disordered in aqueous solutions. However, the structural integrity of these TFE-induced conformations requires rigorous validation by independent biophysical methods. This guide provides a comparative overview of three common spectroscopic techniques—Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy—for validating TFE-induced secondary structures, complete with experimental data and detailed protocols.
Overview of Spectroscopic Validation Methods
The induction of a secondary structure in a peptide or protein by TFE is a phenomenon that can be qualitatively and quantitatively assessed using various spectroscopic techniques. While Circular Dichroism (CD) spectroscopy is often the primary tool to observe these changes, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy provide complementary and more detailed structural information, helping to validate and refine the initial observations from CD.
-
Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to the secondary structure of proteins and peptides. The differential absorption of left and right circularly polarized light provides a characteristic spectrum for different secondary structure elements like α-helices, β-sheets, and random coils.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural information at the atomic level. By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), it is possible to determine the precise secondary structure elements and the three-dimensional fold of a peptide in a TFE/water mixture.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR measures the vibrational frequencies of chemical bonds in a molecule. The amide I band (1600-1700 cm⁻¹) in the infrared spectrum is particularly sensitive to the protein backbone conformation and can be used to quantify the percentages of different secondary structures.
Quantitative Comparison of Secondary Structure Content
Direct side-by-side comparisons of the same peptide in the same TFE concentration by all three techniques are not abundant in the literature. However, by compiling data from studies on well-characterized peptides like melittin and glucagon-like peptide-1 (GLP-1), we can establish a representative comparison.
| Peptide | TFE Concentration | Method | % α-Helix | % β-Sheet | % Other | Reference |
| Melittin | 30% (v/v) | CD | ~85% | - | ~15% | [1] |
| 30% (v/v) | NMR | Predominantly helical | - | - | [2][3] | |
| in TFE | FTIR | High helical content | - | - | [4] | |
| GLP-1 | 50% (v/v) | NMR | Forms α-helix (Thr13 to Lys34) | - | - | [5] |
| in TFE | CD | Significant increase in helicity | - | - | [6] | |
| in TFE | FTIR | Sensitive to α-helix formation | - | - | [7] |
Note: The data presented is a representative compilation from multiple sources and should be interpreted as a general guide. For rigorous validation, it is recommended to perform these measurements on the specific peptide of interest under identical conditions.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are the detailed protocols for each spectroscopic technique when analyzing TFE-induced secondary structures.
Circular Dichroism (CD) Spectroscopy Protocol
CD spectroscopy is a rapid and sensitive method for assessing the overall secondary structure of a peptide in a TFE-water mixture.
1. Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a stock concentration of 1-2 mg/mL.
-
Prepare a series of TFE/buffer solutions with the desired TFE concentrations (e.g., 10%, 20%, 30%, 50% v/v).
-
Dilute the peptide stock solution with the TFE/buffer mixtures to a final peptide concentration of 50-100 µM.
2. Instrumentation and Data Acquisition:
-
Use a calibrated CD spectropolarimeter.
-
Set the wavelength range to 190-260 nm for far-UV CD.
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Acquire spectra at a controlled temperature (e.g., 25 °C).
-
Typically, an average of 3-5 scans is taken for each sample.
-
Record a baseline spectrum of the corresponding TFE/buffer solution and subtract it from the sample spectrum.
3. Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the formula: [θ] = (θ_obs × 100) / (c × n × l) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length in cm.
-
Estimate the percentage of α-helical content using the mean residue ellipticity at 222 nm ([θ]₂₂₂) with the following formula: % α-helix = ([-θ]₂₂₂ - 4000) / (33000 - 4000) × 100
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR provides detailed residue-specific information on the secondary structure.
1. Sample Preparation:
-
Dissolve the peptide in a 90% H₂O/10% D₂O mixture containing the desired concentration of deuterated TFE-d₂ or TFE-d₃. The use of deuterated TFE is crucial to avoid strong solvent signals in the ¹H NMR spectrum.
-
The final peptide concentration should be in the range of 0.5-2 mM.
-
Adjust the pH of the sample to the desired value (e.g., pH 5.0-7.0).
2. Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Acquire a series of 1D ¹H and 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Use appropriate water suppression techniques (e.g., WATERGATE).
-
Data is typically acquired at a constant temperature (e.g., 298 K).
3. Data Analysis:
-
Process the NMR data using software such as TopSpin or NMRPipe.
-
Assign the proton resonances using the 2D TOCSY and NOESY spectra.
-
Analyze the ¹Hα chemical shifts. A continuous stretch of downfield shifts (relative to random coil values) is indicative of a helical conformation. The Chemical Shift Index (CSI) can be used for a more quantitative analysis.[8]
-
Identify characteristic short- and medium-range NOEs. For an α-helix, look for dNN(i, i+1), dαN(i, i+1), dαN(i, i+3), and dαβ(i, i+3) connectivities.
-
Use the NOE-derived distance restraints and dihedral angle restraints (from ³JHNα coupling constants) to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.
Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
FTIR spectroscopy is a powerful tool for quantifying secondary structure content by analyzing the amide I band.
1. Sample Preparation:
-
Dissolve the peptide in a D₂O-based buffer containing the desired TFE concentration to a final concentration of 5-10 mg/mL. D₂O is used to avoid the strong absorbance of H₂O in the amide I region.
-
Incubate the sample for at least 2 hours to ensure complete H/D exchange of the backbone amide protons.
2. Instrumentation and Data Acquisition:
-
Use an FTIR spectrometer equipped with a transmission or Attenuated Total Reflectance (ATR) accessory.
-
For transmission measurements, use a CaF₂ cell with a short path length (e.g., 50 µm).
-
Acquire spectra in the range of 1800-1500 cm⁻¹.
-
Collect a background spectrum of the corresponding TFE/D₂O buffer and subtract it from the sample spectrum. Careful subtraction is critical to remove the TFE and water vapor absorbances.
3. Data Analysis:
-
The amide I band (1600-1700 cm⁻¹) is the most informative for secondary structure analysis.
-
Perform spectral deconvolution and curve fitting of the amide I band to resolve the overlapping components corresponding to different secondary structures:
-
α-helix: ~1650-1658 cm⁻¹
-
β-sheet: ~1620-1640 cm⁻¹ (low frequency) and ~1680-1695 cm⁻¹ (high frequency, for antiparallel sheets)
-
Turns: ~1660-1680 cm⁻¹
-
Random coil: ~1640-1650 cm⁻¹
-
-
The area under each fitted peak corresponds to the relative population of that secondary structure element.
Workflow and Logical Relationships
The process of validating TFE-induced secondary structure typically follows a logical progression, starting with a broader, more rapid assessment and moving towards more detailed, high-resolution analysis.
Signaling Pathways and Molecular Interactions
The mechanism by which TFE induces secondary structure is thought to involve a combination of direct and indirect effects on the peptide and the solvent.
By employing a multi-faceted approach that combines CD, NMR, and FTIR spectroscopy, researchers can confidently validate the secondary structure of peptides and proteins in TFE-containing environments. This rigorous validation is essential for accurate structure-function studies and for the development of peptide-based therapeutics.
References
- 1. Melittin Tryptophan Substitution with a Fluorescent Amino Acid Reveals the Structural Basis of Selective Antitumor Effect and Subcellular Localization in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Helical Structure of Recombinant Melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Resolution NMR Structure and Backbone Dynamics of Recombinant Bee Venom Melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal Structure of Glucagon-like Peptide-1 in Complex with the Extracellular Domain of the Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. news-medical.net [news-medical.net]
- 8. Characterization of protein secondary structure from NMR chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]
TFE-d2 and Other Co-solvents: A Comparative Analysis of Their Impact on Protein Structure
For researchers, scientists, and drug development professionals, understanding the influence of co-solvents on protein structure is paramount for applications ranging from protein folding studies to formulation development. This guide provides a comparative analysis of the effects of deuterated 2,2,2-trifluoroethanol (TFE-d2) and other co-solvents on protein structure, supported by experimental data and detailed methodologies.
Executive Summary
2,2,2-Trifluoroethanol (TFE) is a widely utilized co-solvent known for its ability to induce and stabilize secondary structures, particularly α-helices, in peptides and proteins. Its deuterated counterpart, TFE-d2, offers a valuable tool for specific spectroscopic studies, primarily due to the solvent isotope effect. This effect suggests that the substitution of hydrogen with deuterium can lead to stronger hydrogen bonds, potentially enhancing the stabilizing effects observed with TFE. While direct comparative studies between TFE-d2 and TFE are limited, the principles of the solvent isotope effect, combined with extensive data on TFE and other co-solvents, allow for a comprehensive analysis of their influence on protein conformation.
This guide will delve into the mechanisms of action of these co-solvents, present quantitative data from key experimental techniques such as Circular Dichroism (CD), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy, and provide detailed experimental protocols.
Mechanism of Action: How Co-solvents Modulate Protein Structure
The influence of co-solvents like TFE on protein structure is multifaceted. At low concentrations, TFE can stabilize the native tertiary structure of some proteins.[1] However, at higher concentrations, it primarily acts by promoting the formation of secondary structures, especially α-helices, often at the expense of the native tertiary fold.[1][2] The proposed mechanisms for TFE's action include:
-
Preferential Solvation: TFE molecules can preferentially interact with the protein, displacing water from the protein's surface. This "coating" creates a low-dielectric environment that strengthens intra-peptide hydrogen bonds, favoring the formation of secondary structures.[3]
-
Weakening of Hydrophobic Interactions: As an alcohol, TFE can disrupt the hydrophobic interactions that are crucial for maintaining the tertiary structure of many proteins, leading to denaturation.[4]
-
Direct Interaction with the Polypeptide Backbone: TFE can form hydrogen bonds with the carbonyl groups of the peptide backbone, which can either stabilize or, in some contexts, destabilize helical structures.[5]
The solvent isotope effect observed with deuterated solvents like D₂O suggests that deuterium forms stronger hydrogen bonds than protium.[3] This leads to an increase in the thermal stability of proteins in D₂O.[6] Extrapolating this principle to TFE-d2, it is hypothesized that the deuteration of the hydroxyl group in TFE could enhance its ability to stabilize secondary structures through stronger hydrogen bonding interactions with the protein.
Quantitative Comparison of Co-solvent Effects
The following tables summarize quantitative data from various studies on the effects of TFE and other co-solvents on protein secondary structure. Direct comparative data for TFE-d2 is scarce; however, the provided data for TFE serves as a strong baseline for inferring the potential enhanced effects of its deuterated form.
Table 1: Effect of TFE Concentration on the α-Helical Content of Peptides and Proteins Determined by Circular Dichroism (CD) Spectroscopy
| Protein/Peptide | Initial α-Helical Content (%) | TFE Concentration (v/v) | Final α-Helical Content (%) | Reference |
| Actin (1-28) peptide | Unstructured | 80% | 48% | [7] |
| Melittin | Helical | 30% | Increased Stability | [3] |
| β-Lactoglobulin | Predominantly β-sheet | 10-20% | Significant increase in α-helix | [8] |
| Ribonuclease T1 peptide | Low | 40% | Increased Helicity | [9] |
Table 2: Thermal Denaturation of Proteins in the Presence of Co-solvents
| Protein | Co-solvent | Co-solvent Concentration | Melting Temperature (Tₘ) Change | Reference |
| Hen Egg White Lysozyme | TFE | Low concentrations | Stabilization (Increased Tₘ) | [1] |
| Hen Egg White Lysozyme | TFE | High concentrations | Denaturation (Decreased Tₘ) | [1] |
| Apomyoglobin (pH 4 intermediate) | TFE | Low concentrations | Strong Stabilization (Increased Tₘ) | [4] |
| Holomyoglobin | TFE | - | Destabilization (Decreased Tₘ) | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summaries of common experimental protocols used to study the effects of co-solvents on protein structure.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring changes in protein secondary structure.
Objective: To determine the percentage of α-helix, β-sheet, and random coil in a protein sample in the presence of different concentrations of a co-solvent.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the protein in a suitable buffer (e.g., phosphate buffer) with a final concentration typically between 0.1 and 1 mg/mL.[10]
-
Prepare a series of co-solvent solutions (e.g., TFE or TFE-d2 in water) at the desired concentrations.
-
Mix the protein stock solution with the co-solvent solutions to achieve the final desired protein and co-solvent concentrations.
-
-
Data Acquisition:
-
Record CD spectra in the far-UV region (typically 190-260 nm) using a quartz cuvette with a path length of 0.1 cm.[11]
-
Acquire spectra at a controlled temperature.
-
Collect a baseline spectrum of the buffer and co-solvent mixture without the protein and subtract it from the sample spectra.
-
-
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ].
-
Deconvolute the resulting spectra using algorithms such as CONTIN, SELCON3, or CDSSTR to estimate the percentage of each secondary structure element.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level information about protein structure and dynamics.
Objective: To identify changes in the chemical environment of individual atoms in a protein upon addition of a co-solvent.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the protein (often isotopically labeled with ¹⁵N or ¹³C) in a suitable buffer, typically in D₂O to minimize the solvent proton signal.
-
The use of deuterated co-solvents like TFE-d2 is advantageous as it reduces the number of solvent signals in the ¹H NMR spectrum.
-
-
Data Acquisition:
-
Acquire a series of two-dimensional (2D) NMR spectra, such as ¹H-¹⁵N HSQC, at different co-solvent concentrations.
-
-
Data Analysis:
-
Compare the chemical shifts of the backbone amide protons and nitrogens in the HSQC spectra at different co-solvent concentrations.
-
Significant changes in chemical shifts (chemical shift perturbations) indicate that the corresponding residues are affected by the co-solvent, providing insights into binding sites and conformational changes.[1]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is sensitive to the vibrational modes of the protein backbone and can be used to analyze secondary structure.
Objective: To determine the secondary structure composition of a protein in the presence of a co-solvent by analyzing the amide I band.
Methodology:
-
Sample Preparation:
-
Prepare a concentrated protein solution (typically >10 mg/mL) in a buffer.[12] For measurements in aqueous solutions, a short pathlength cell (6-10 µm) is required to minimize water absorption.[12]
-
Alternatively, proteins can be analyzed in D₂O, which has lower absorption in the amide I region. When using deuterated co-solvents like TFE-d2, it is often necessary to also use D₂O as the primary solvent.
-
-
Data Acquisition:
-
Record FTIR spectra in the mid-infrared region (typically 1700-1600 cm⁻¹ for the amide I band).
-
Acquire a background spectrum of the buffer and co-solvent and subtract it from the protein spectrum.
-
-
Data Analysis:
-
The amide I band is a composite of overlapping bands corresponding to different secondary structures (α-helices ~1650-1658 cm⁻¹, β-sheets ~1620-1640 cm⁻¹, turns ~1660-1685 cm⁻¹, and random coils ~1640-1648 cm⁻¹).[12]
-
Use deconvolution and curve-fitting methods to resolve the individual components of the amide I band and quantify the percentage of each secondary structure.
-
Visualizing Experimental Workflows and Relationships
To clarify the logical flow of the experimental processes and the relationships between different components, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Circular Dichroism Spectroscopy.
Caption: TFE's Influence on Protein Structure.
Conclusion
The selection of an appropriate co-solvent is a critical step in many protein studies. TFE is a potent inducer of secondary structure, particularly α-helices, and its effects are concentration-dependent. While direct comparative data is limited, the principles of the solvent isotope effect suggest that TFE-d2 may exhibit enhanced stabilizing properties due to stronger hydrogen bonding capabilities. The choice between TFE and TFE-d2 will largely depend on the specific experimental technique being employed, with TFE-d2 offering distinct advantages in NMR and certain FTIR applications by minimizing interfering solvent signals. Further research directly comparing the effects of TFE and TFE-d2 on a range of proteins would be invaluable to the scientific community. Researchers should carefully consider the desired outcome, whether it be the stabilization of a particular secondary structure or the controlled denaturation of a protein, when selecting a co-solvent and its concentration.
References
- 1. A model for the interaction of trifluoroethanol with peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Predicted and trifluoroethanol-induced alpha-helicity of polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Comparative studies on trifluoroethanol (TFE) state of a thermophilic alpha-amylase and its mesophilic counterpart: limited proteolysis, conformational analysis, aggregation and reactivation of the enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intermolecular beta-sheet results from trifluoroethanol-induced nonnative alpha-helical structure in beta-sheet predominant proteins: infrared and circular dichroism spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Some thermodynamic implications for the thermostability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoroethanol effects on helix propensity and electrostatic interactions in the helical peptide from ribonuclease T1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Experimental Data with Molecular Dynamics Simulations of 2,2,2-Trifluoroethanol (TFE)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of molecular dynamics (MD) simulation force fields for 2,2,2-trifluoroethanol (TFE) and their ability to reproduce key experimental physicochemical properties of TFE-water mixtures. The accurate simulation of TFE, a widely used co-solvent in protein folding and drug formulation studies, is crucial for reliable in-silico predictions. This document summarizes quantitative data, details experimental and computational methodologies, and offers a visual workflow for the cross-validation process.
Data Presentation: A Side-by-Side Look at Experiment and Simulation
The following tables present a compilation of experimental and simulated data for the density and self-diffusion coefficients of TFE-water mixtures at various TFE mole fractions. These properties are critical indicators of the accuracy of the force fields used in the simulations.
Table 1: Density of TFE-Water Mixtures at 298.15 K
| TFE Mole Fraction (x_TFE) | Experimental Density (g/cm³) | Simulated Density (g/cm³) - GROMOS96/SPC | Simulated Density (g/cm³) - AMBER/GAFF with TIP4P-Ew/TIP5P-E |
| 0.0 | 0.997 | ~0.997 | ~0.997 |
| 0.1 | ~1.05 | ~1.04 | Good agreement reported[1] |
| 0.2 | ~1.11 | ~1.10 | - |
| 0.4 | ~1.21 | - | Good predictions with TFE-TIP5P-E model[1] |
| 1.0 | 1.383[2] | ~1.37 | Underestimated by standard GAFF[3] |
Note: Direct quantitative comparison is challenging due to variations in reported simulation parameters across different studies. The table reflects general agreement and reported trends.
Table 2: Self-Diffusion Coefficient of TFE in Water at 298.15 K
| TFE Mole Fraction (x_TFE) | Experimental D (10⁻⁹ m²/s) | Simulated D (10⁻⁹ m²/s) - GROMOS96/SPC | Simulated D (10⁻⁹ m²/s) - AMBER/GAFF |
| ~0.0 (infinite dilution) | 0.59 - 0.60[4] | ~1.44 (exaggerated trend)[4] | Low self-diffusion with standard GAFF[3] |
| 0.1 | ~0.45 | - | - |
| 0.2 | ~0.35 | - | - |
| 1.0 | 0.40 - 0.44[4] | 0.40[4] | - |
Note: The GROMOS96/SPC model shows an exaggerated concentration dependence of the TFE diffusion coefficient compared to experimental data.[4]
Experimental and Computational Protocols
Experimental Methodologies
1. Density Measurement:
The density of TFE-water mixtures is typically determined using a vibrating-tube densimeter. The principle involves measuring the oscillation period of a U-shaped tube filled with the liquid sample. The density is then calculated from the oscillation period, which is dependent on the mass of the liquid in the tube. The instrument is calibrated using standard liquids with known densities.
2. Self-Diffusion Coefficient Measurement (Pulsed-Field Gradient NMR):
Pulsed-Field Gradient Nuclear Magnetic Resonance (PFG-NMR) is a non-invasive technique used to measure the translational motion of molecules.[5] The experiment involves applying a pair of magnetic field gradient pulses separated by a known diffusion time (Δ). The attenuation of the NMR signal intensity is measured as a function of the gradient strength. The self-diffusion coefficient (D) is then calculated from the Stejskal-Tanner equation, which relates the signal attenuation to D, the gyromagnetic ratio, the gradient pulse duration (δ), and the diffusion time (Δ).
3. Enthalpy of Mixing (Isothermal Titration Calorimetry):
The heat of mixing of TFE and water can be measured using an Isothermal Titration Calorimeter (ITC).[6] This technique involves titrating one component (e.g., TFE) into the other (e.g., water) in a sample cell at a constant temperature. The instrument measures the heat released or absorbed during the mixing process. The enthalpy of mixing is determined from the integrated heat per mole of titrant added.
Molecular Dynamics (MD) Simulation Protocol
A typical MD simulation of a TFE-water mixture involves the following steps:
-
System Setup: A simulation box is created with a defined number of TFE and water molecules to achieve the desired concentration.
-
Force Field Selection: A force field (e.g., GROMOS96, AMBER/GAFF) is chosen to describe the inter- and intramolecular interactions of TFE and a water model (e.g., SPC, TIP4P) is selected for water.
-
Energy Minimization: The initial system is subjected to energy minimization to remove any unfavorable contacts or geometries.
-
Equilibration: The system is equilibrated under constant temperature and pressure (NPT ensemble) to allow it to reach a stable state. This involves a period of simulation where the system's properties, such as temperature, pressure, and density, are monitored until they fluctuate around a stable average.
-
Production Run: After equilibration, a production run is performed for a longer duration to collect data for analysis. Trajectories of atomic positions and velocities are saved at regular intervals.
-
Analysis: The collected trajectories are analyzed to calculate various properties, such as density, radial distribution functions, and self-diffusion coefficients.
Force Field Comparison
The choice of force field is critical for the accuracy of MD simulations. Here's a comparison of commonly used force fields for TFE simulations:
Table 3: Comparison of TFE Force Fields
| Force Field | Description | Application to TFE-Water Systems |
| GROMOS96 | A united-atom force field widely used for biomolecular simulations. The 45A3 parameter set has been specifically improved for aliphatic hydrocarbons.[7][8] | The Fioroni et al. model, based on GROMOS96, has been shown to reproduce many physicochemical properties of pure TFE and TFE-water mixtures, though with some exaggeration of concentration-dependent trends for diffusion.[4][9] |
| AMBER/GAFF | The General AMBER Force Field (GAFF) is designed for small organic molecules and is compatible with the AMBER force fields for proteins and nucleic acids.[10] | Standard GAFF parameters for TFE have been reported to underestimate density and self-diffusion coefficients.[3] Refined GAFF2 parameters have been developed to improve agreement with experimental data.[11] |
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical flow of cross-validating MD simulation results with experimental data for TFE-water mixtures.
Caption: Workflow for cross-validating MD simulations with experimental data.
References
- 1. Toward a molecular dynamics force field for simulations of 40% trifluoroethanol-water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 7. xirrus.ch [xirrus.ch]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Force fields in GROMACS - GROMACS 2025.4 documentation [manual.gromacs.org]
- 11. researchgate.net [researchgate.net]
Assessing the Impact of Deuteration on the Solvent Properties of 2,2,2-Trifluoroethanol (TFE): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Deuteration and its Expected Impact on TFE
Deuteration, the substitution of a hydrogen atom (¹H) with its heavier isotope, deuterium (²H or D), can subtly but significantly alter the physicochemical properties of a molecule. In the context of 2,2,2-trifluoroethanol, a solvent known for its unique ability to stabilize secondary structures of biomolecules and its strong hydrogen-bonding capabilities, deuteration of the hydroxyl and methylene protons (CF₃CD₂OD) is expected to influence its solvent characteristics primarily through the modification of hydrogen bond strengths.
The greater mass of deuterium leads to a lower zero-point energy for a C-D or O-D bond compared to its C-H or O-H counterpart. This results in a stronger, more stable bond. Consequently, d-TFE is anticipated to be a slightly weaker hydrogen bond donor than TFE, a critical factor that can affect its interactions with solutes.
Comparative Data of Physical Properties
While a comprehensive experimental dataset comparing all solvent parameters is not available, the following table summarizes the known physical properties of TFE and d-TFE, primarily sourced from chemical supplier databases.
| Property | 2,2,2-Trifluoroethanol (TFE) | 2,2,2-Trifluoroethanol-d3 (d-TFE) |
| Chemical Formula | C₂H₃F₃O[1] | C₂D₃F₃O |
| Molecular Weight ( g/mol ) | 100.04[1][2] | 103.06[3] |
| Boiling Point (°C) | 74.0[1] | 77-80 |
| Melting Point (°C) | -43.5[1] | -44 |
| Density (g/mL at 20-25°C) | ~1.384[1] | ~1.415 |
Anticipated Effects on Key Solvent Properties
In the absence of direct experimental comparative data for d-TFE, the following sections discuss the theoretically expected impact of deuteration on key solvent parameters.
Polarity and Dielectric Constant
The dielectric constant is a measure of a solvent's ability to separate charge. While the electronic structure is largely unaffected by deuteration, subtle changes in bond lengths and vibrational modes due to the heavier deuterium atom can lead to minor differences in the overall molecular dipole moment and, consequently, the dielectric constant. For TFE, the dielectric constant is approximately 8.55[4]. It is anticipated that the dielectric constant of d-TFE will be very similar to that of TFE, with any difference likely being minimal.
Hydrogen Bonding Capacity (Acidity)
TFE is a strong hydrogen bond donor, a property that is central to its utility in inducing helical structures in peptides.[5] The strength of this donation is influenced by the acidity of the hydroxyl proton. Due to the stronger O-D bond compared to the O-H bond, d-TFE is expected to be a slightly weaker acid and therefore a slightly weaker hydrogen bond donor than TFE. This seemingly small difference can have a discernible impact on solute-solvent interactions, potentially altering the stability of solute conformations that rely on hydrogen bonding with the solvent.
Viscosity
The viscosity of a liquid is related to the strength of its intermolecular forces. Given that deuteration can affect hydrogen bond strength, a slight difference in viscosity between TFE and d-TFE can be expected. Generally, stronger intermolecular forces lead to higher viscosity. As deuteration is predicted to slightly weaken the hydrogen bond donating capacity of TFE, one might anticipate a marginal decrease in the viscosity of d-TFE compared to TFE. However, other factors such as molecular packing could also play a role, and experimental verification is necessary for a definitive comparison.
Experimental Protocols for Solvent Parameter Determination
For researchers wishing to perform a direct comparison, the following are generalized experimental protocols for determining key solvent parameters.
Measurement of Dielectric Constant
The dielectric constant of a liquid can be determined by measuring the capacitance of a capacitor with the liquid as the dielectric material and comparing it to the capacitance of the same capacitor with a vacuum or air as the dielectric.[6]
-
Apparatus : A precision LCR meter and a liquid dielectric test cell.
-
Procedure : a. Calibrate the LCR meter according to the manufacturer's instructions. b. Measure the capacitance of the empty test cell (C_air). c. Fill the test cell with the solvent (TFE or d-TFE) and measure the capacitance (C_solvent). d. The dielectric constant (ε) is calculated as ε = C_solvent / C_air.
-
Temperature Control : Ensure the temperature of the test cell is precisely controlled throughout the measurements, as the dielectric constant is temperature-dependent.
Measurement of Viscosity
The viscosity of a fluid can be measured using various types of viscometers, such as a capillary viscometer or a rotational viscometer.[4][7]
-
Apparatus : A calibrated viscometer (e.g., Ubbelohde capillary viscometer).
-
Procedure : a. Introduce a known volume of the solvent into the viscometer. b. Place the viscometer in a constant temperature bath until thermal equilibrium is reached. c. Measure the time it takes for the liquid to flow between two marked points on the capillary. d. The kinematic viscosity is calculated using the viscometer constant and the flow time. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.
Determination of Kamlet-Taft Parameters
The Kamlet-Taft parameters (α for hydrogen bond acidity, β for hydrogen bond basicity, and π* for polarity/polarizability) are determined spectrophotometrically using solvatochromic dyes.[8][9][10][11][12]
-
Materials : A UV-Vis spectrophotometer and appropriate solvatochromic indicator dyes (e.g., Reichardt's dye for π, 4-nitroaniline for π and β, and N,N-diethyl-4-nitroaniline for β).
-
Procedure : a. Prepare dilute solutions of the indicator dyes in both TFE and d-TFE. b. Record the UV-Vis absorption spectrum for each solution. c. Determine the wavelength of maximum absorbance (λ_max) for each dye in each solvent. d. Convert λ_max to the wavenumber (ṽ_max = 1/λ_max). e. Calculate the Kamlet-Taft parameters using the established equations that relate the solvatochromic shifts of the dyes to the α, β, and π* values.
Logical Workflow: Impact of Deuteration on TFE's Solvent Properties
Caption: Impact of TFE Deuteration.
Conclusion
The replacement of hydrogen with deuterium in 2,2,2-trifluoroethanol is anticipated to primarily affect its hydrogen bonding characteristics. The resulting d-TFE is expected to be a slightly weaker hydrogen bond donor, which may lead to subtle alterations in its macroscopic solvent properties and its interactions with solutes. While extensive experimental data directly comparing the solvent properties of TFE and d-TFE is currently lacking in the public domain, the theoretical framework presented in this guide provides a basis for understanding the likely consequences of deuteration. For applications that are highly sensitive to the nuances of hydrogen bonding, such as the stabilization of specific peptide conformations, the choice between TFE and d-TFE may be critical. Researchers are encouraged to perform direct experimental comparisons of the relevant solvent parameters for their specific systems to make the most informed decision.
References
- 1. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]
- 2. 2,2,2-Trifluoroethanol | C2H3F3O | CID 6409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2,2-Trifluoroethanol-dâ (D, 99%) Trifluoroethyl alcohol - Cambridge Isotope Laboratories, DLM-27-1 [isotope.com]
- 4. rptfetg.com [rptfetg.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. rfcafe.com [rfcafe.com]
- 7. youtube.com [youtube.com]
- 8. Kamlet-Taft solvent parameters [stenutz.eu]
- 9. mdpi.com [mdpi.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Unraveling the Influence of 2,2,2-Trifluoroethanol (TFE) on Protein Conformation: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the conformational dynamics of proteins is paramount. 2,2,2-Trifluoroethanol (TFE) has long been utilized as a cosolvent to modulate protein structure, offering insights into folding pathways, stability, and the propensities of proteins to adopt specific secondary structures. This guide provides an objective comparison of TFE's effects on different classes of proteins, supported by experimental data and detailed methodologies.
The Dual Nature of TFE: A Stabilizer and a Denaturant
TFE's interaction with proteins is multifaceted. It is widely recognized for its ability to induce and stabilize α-helical structures, even in peptides and proteins that are predominantly β-sheet or intrinsically disordered in their native state.[1][2][3] The prevailing mechanism suggests that TFE preferentially solvates the protein backbone, displacing water and creating a low-dielectric microenvironment that strengthens intra-peptide hydrogen bonds, a hallmark of α-helical structures.[2]
However, the influence of TFE is not uniformly stabilizing. At higher concentrations, it can act as a denaturant, disrupting tertiary structures and promoting non-native conformations.[4] The ultimate effect of TFE is a delicate balance dependent on several factors, including the intrinsic structural propensity of the protein, the concentration of both the protein and TFE, and the specific amino acid sequence.[4][5]
Benchmarking TFE's Effects Across Protein Classes
To provide a clear comparison, the following tables summarize the quantitative effects of TFE on the secondary structure of representative proteins from different structural classes. The data is primarily derived from Circular Dichroism (CD) spectroscopy, a technique highly sensitive to changes in protein secondary structure.
Table 1: Effect of TFE on α-Helical Proteins
| Protein | Native α-Helix Content (%) | TFE Concentration (v/v) | α-Helix Content in TFE (%) | Key Observations | Reference |
| Myoglobin | ~75% | 50% | Increased stability of existing helices | TFE enhances the stability of pre-existing α-helical structures. | [1] |
| Melittin | Random coil in water | 30% | High α-helical content | TFE induces a significant coil-to-helix transition.[2] | [2] |
Table 2: Effect of TFE on β-Sheet Proteins
| Protein | Native β-Sheet Content (%) | TFE Concentration (v/v) | Structural Change | Key Observations | Reference |
| β-Lactoglobulin | ~50% | 10-20% | Cooperative β-sheet to α-helix transition | Demonstrates a significant conformational switch induced by TFE. | [1] |
| Tendamistat | ~45% (all β-sheet) | Low concentrations | Loss of tertiary structure, retention of β-sheet with some induced α-helix in loops | TFE can disrupt tertiary structure while preserving some native-like secondary structure. | [6] |
| Cobra Venom Toxins | All β-sheet | High concentrations | Significant induction of α-helix | Highlights TFE's strong helix-inducing potential even in proteins lacking native helices. | [3] |
Table 3: Effect of TFE on α/β Proteins
| Protein | Native Structure | TFE Concentration (v/v) | Structural Change | Key Observations | Reference |
| α-Lactalbumin | α/β | Low concentrations | Molten globule state | Exhibits a partially folded intermediate before transitioning to a more helical state at higher TFE concentrations.[7] | [7] |
| Ribonuclease A | α/β | >40% | Direct transformation to "TFE state" with increased helicity | Shows a different transition mechanism compared to α-lactalbumin, directly adopting a TFE-induced conformation.[7] | [7] |
| Hen Egg White Lysozyme (HEWL) | α/β | Low concentrations | Stabilization of tertiary structure | At low concentrations, TFE can enhance the native fold. | [4] |
| Hen Egg White Lysozyme (HEWL) | α/β | High concentrations | Denaturation and loss of tertiary structure | Demonstrates the concentration-dependent dual role of TFE. | [4] |
Table 4: Effect of TFE on Intrinsically Disordered Proteins (IDPs)
| Protein | Native Structure | TFE Concentration (v/v) | Structural Change | Key Observations | Reference |
| AtPP16-1 | Intrinsically disordered | Low concentrations | Formation of an intermediate with native-like secondary structure | TFE can induce ordered structures in proteins that lack a stable fold.[8] | [8] |
| Phosphorylated Kinase Inducible Domain (pKID) | Intrinsically disordered | 30% | 54% α-helical content (from 21% in water) | TFE promotes a significant increase in helicity in this IDP. | [9] |
Experimental Protocols
Reproducible and accurate data are the cornerstones of scientific comparison. Below are detailed methodologies for two key techniques used to study the effects of TFE on protein structure.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring changes in protein secondary structure.
1. Sample Preparation:
-
Protein Purity: Ensure protein samples are >95% pure as determined by SDS-PAGE or mass spectrometry.
-
Buffer Selection: Use a buffer with low absorbance in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4). Avoid buffers containing high concentrations of salts or other additives that absorb in the 190-250 nm range.
-
TFE Solutions: Prepare fresh TFE/buffer solutions at the desired volume/volume percentages.
-
Protein Concentration: The optimal protein concentration depends on the cuvette path length. For a 0.1 cm path length cuvette, a concentration of 0.1-0.2 mg/mL is typically used.
-
Incubation: After adding TFE, allow the protein solution to equilibrate for a specified time (e.g., 1 hour) at a controlled temperature (e.g., 25°C) before measurement.
2. Data Acquisition:
-
Instrument: Use a calibrated spectropolarimeter.
-
Wavelength Range: Scan from 260 nm to 190 nm.
-
Parameters:
-
Bandwidth: 1.0 nm
-
Scan Speed: 50 nm/min
-
Data Pitch: 0.5 nm
-
Accumulations: Average at least 3-5 scans to improve the signal-to-noise ratio.
-
-
Blank Correction: Record a spectrum of the corresponding TFE/buffer solution without the protein and subtract it from the protein spectrum.
3. Data Analysis:
-
Conversion to Mean Residue Ellipticity (MRE): Convert the raw CD signal (in millidegrees) to MRE using the following formula: MRE = (CD signal in mdeg) / (10 * pathlength in cm * molar concentration * number of residues)
-
Secondary Structure Estimation: Use deconvolution algorithms such as CONTIN, SELCON3, or CDSSTR, available in software packages like CDPro or through online servers, to estimate the percentage of α-helix, β-sheet, turn, and random coil.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information at the atomic level.
1. Sample Preparation:
-
Isotope Labeling: For detailed structural studies, uniformly label the protein with ¹⁵N and/or ¹³C by expressing it in minimal media containing ¹⁵NH₄Cl and/or ¹³C-glucose.
-
Buffer and TFE: Use a deuterated buffer (e.g., 20 mM sodium phosphate in 90% H₂O/10% D₂O, pH 6.0) and deuterated TFE (TFE-d3) to minimize solvent signals in the ¹H spectrum.
-
Protein Concentration: A typical protein concentration for NMR is in the range of 0.1-1.0 mM.
-
Additives: Add a small amount of a chemical shift reference compound, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid).
2. Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Experiments:
-
¹H-¹⁵N HSQC: This is a fundamental experiment to obtain a "fingerprint" of the protein, with one peak for each non-proline residue. Changes in peak positions upon TFE addition indicate conformational changes.
-
¹H-¹H NOESY: Nuclear Overhauser Effect Spectroscopy provides information about through-space proximities between protons (typically < 5 Å), which is crucial for determining the three-dimensional structure.
-
¹H-¹³C HSQC: Provides information on the carbon-proton correlations.
-
Triple Resonance Experiments (e.g., HNCA, HN(CO)CA, HNCACB): These are used for sequential backbone resonance assignment.
-
3. Data Analysis:
-
Processing: Process the raw NMR data using software such as NMRPipe or TopSpin.
-
Resonance Assignment: Assign the chemical shifts of the backbone and side-chain atoms using software like CARA, SPARKY, or CCPNmr Analysis.
-
Structure Calculation: Use the NOE-derived distance restraints, along with dihedral angle restraints obtained from chemical shifts (using programs like TALOS+), to calculate a family of 3D structures using software such as CYANA, XPLOR-NIH, or CNS.
-
Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR or MolProbity.
Visualizing the Impact of TFE
To better understand the processes and relationships discussed, the following diagrams have been generated using Graphviz.
TFE-induced protein misfolding can trigger cellular stress responses, such as the Unfolded Protein Response (UPR). This pathway is critical for maintaining cellular homeostasis and deciding the fate of the cell when misfolded proteins accumulate.
The differential effects of TFE on various protein classes can be summarized in a logical flow, highlighting the key determinants of the final conformational outcome.
Conclusion
The use of 2,2,2-trifluoroethanol provides a valuable tool for probing the conformational landscape of proteins. Its effects, however, are highly context-dependent. While TFE is a potent inducer of α-helical structure, its impact varies significantly across different protein classes and is heavily influenced by its concentration. For researchers in drug development and protein engineering, a thorough understanding of these differential effects is crucial for interpreting experimental data and for designing proteins with desired structural and functional properties. The data and protocols presented in this guide offer a foundational resource for leveraging TFE as an effective modulator of protein conformation in research and development.
References
- 1. Protein Misfolding and Aggregation in the Brain: Common Pathogenetic Pathways in Neurodegenerative and Mental Disorders [mdpi.com]
- 2. A Desolvation Model for Trifluoroethanol-Induced Aggregation of Enhanced Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. TFEB AND TFE3, LINKING LYSOSOMES TO CELLULAR ADAPTATION TO STRESS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoroethanol and the behavior of a tardigrade desiccation‐tolerance protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Orchestrating the unfolded protein response in health and disease [jci.org]
- 8. Protein Folding and Aggregation | Cell Signaling Technology [cellsignal.com]
- 9. Effect of trifluoroethanol on α-crystallin: folding, aggregation, amyloid, and cytotoxicity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Peptide Helicity: A Quantitative Comparison of TFE-d2 and Water Environments
For researchers, scientists, and drug development professionals, understanding the conformational dynamics of peptides is paramount. A key aspect of this is the induction and stabilization of helical structures, which can be significantly influenced by the solvent environment. This guide provides a quantitative comparison of peptide helicity in deuterated 2,2,2-trifluoroethanol (TFE-d2) versus water, supported by experimental data and detailed protocols.
Trifluoroethanol (TFE) is a widely utilized co-solvent in peptide and protein studies, known for its ability to promote the formation of secondary structures, particularly α-helices, in peptides that are otherwise disordered in aqueous solutions.[1][2][3][4] The mechanism behind this involves TFE's preferential aggregation around the peptide, which displaces water and creates a low dielectric environment that favors the formation of intra-peptide hydrogen bonds.[4] The deuterated form, TFE-d2, is often employed in Nuclear Magnetic Resonance (NMR) spectroscopy studies to minimize solvent signal interference. For techniques like Circular Dichroism (CD) spectroscopy, which is a primary tool for quantifying helicity, the structural effects of TFE and TFE-d2 are considered analogous.
Quantitative Comparison of Peptide Helicity
The following table summarizes the percentage of α-helicity for various peptides in water (or aqueous buffer) compared to solutions containing TFE. This data, gathered from multiple studies, clearly demonstrates the helix-inducing effect of TFE.
| Peptide | Solvent 1: Water/Aqueous Buffer (% α-Helix) | Solvent 2: TFE-containing Solution (% α-Helix) | TFE Concentration (v/v) |
| Melittin | ~0% (Random coil at low concentration)[4][5] | 76.2% - 94.5% | 50% |
| Connexin Peptides (Cx32, Cx36, Cx43) | Largely unstructured | Considerable helical content | 30% |
| INH1 | ~0% | ~20% (maximum) | 60% |
| INH5 | ~0% | ~20% (maximum) | 20-30% |
Note: The helicity of peptides in TFE can be dependent on peptide concentration.[1][5] The data presented provides a snapshot under specific experimental conditions.
Detailed Experimental Protocols
The quantitative analysis of peptide helicity is predominantly performed using Circular Dichroism (CD) spectroscopy. This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, which is sensitive to its secondary structure.
Protocol: Determination of Peptide Helicity using Circular Dichroism (CD) Spectroscopy
-
Peptide Synthesis and Purification:
-
Peptides are typically synthesized using solid-phase Fmoc chemistry.
-
Following synthesis, peptides are cleaved from the resin, deprotected, and purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purity and identity of the peptide are confirmed by mass spectrometry.
-
-
Sample Preparation:
-
A stock solution of the purified peptide is prepared in ultrapure water or a suitable buffer (e.g., phosphate buffer).
-
The precise concentration of the peptide stock solution is determined using a reliable method, such as UV absorbance of aromatic residues or quantitative amino acid analysis.
-
For analysis, working solutions of the peptide are prepared at a known concentration (e.g., 60 µM) in the desired solvents:
-
Aqueous solution: Peptide stock is diluted in water or buffer.
-
TFE-d2/water mixture: A solution of the desired TFE-d2 concentration (e.g., 30%, 50% v/v) is prepared by mixing the appropriate volumes of TFE-d2 and water. The peptide stock is then diluted in this mixture.
-
-
-
CD Spectroscopy Measurement:
-
CD spectra are recorded on a calibrated spectropolarimeter.
-
A quartz cuvette with a short path length (e.g., 1 mm) is used.
-
The instrument is purged with nitrogen gas to prevent absorption by oxygen in the far-UV region.
-
Spectra are typically recorded from 190 nm to 260 nm at a controlled temperature (e.g., 25°C).
-
Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.
-
A baseline spectrum of the corresponding solvent (water or TFE-d2/water mixture) is recorded and subtracted from the peptide spectrum.
-
-
Data Analysis and Helicity Calculation:
-
The raw CD data (in millidegrees) is converted to mean residue ellipticity ([θ]) in deg·cm²·dmol⁻¹ using the following equation: [θ] = (θ_obs × 100) / (c × l × N) where:
-
θ_obs is the observed ellipticity in degrees.
-
c is the molar concentration of the peptide.
-
l is the path length of the cuvette in centimeters.
-
N is the number of amino acid residues in the peptide.
-
-
The percentage of α-helicity is commonly estimated from the mean residue ellipticity at 222 nm ([θ]₂₂₂), a characteristic wavelength for α-helical structures.[6] The calculation is performed using the following formula: % α-helix = (([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c)) × 100 where:
-
[θ]₂₂₂ is the experimentally measured mean residue ellipticity at 222 nm.
-
[θ]c is the mean residue ellipticity of a random coil, often approximated as 0.
-
[θ]h is the mean residue ellipticity of a pure α-helix of a given length, which can be estimated using the formula: [θ]h = [θ]∞ × (1 - k/N), where [θ]∞ is the ellipticity of an infinite helix (approximately -39,500 to -44,000 deg·cm²·dmol⁻¹), k is a wavelength-dependent constant, and N is the number of residues.[7][8] A simplified approach often uses the direct reading of ellipticity at 222 nm for estimation.[6]
-
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of peptide helicity.
Figure 1. Workflow for the quantitative analysis of peptide helicity.
References
- 1. Melittin Tryptophan Substitution with a Fluorescent Amino Acid Reveals the Structural Basis of Selective Antitumor Effect and Subcellular Localization in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational analysis of melittin in solution phase: vibrational circular dichroism study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoroethanol Reveals Helical Propensity at Analogous Positions in Cytoplasmic Domains of Three Connexins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Conformational studies of anionic melittin analogues: effect of peptide concentration, pH, ionic strength, and temperature--models for protein folding and halophilic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Control Experiments for Studying TFE-d2's Influence on Biomolecules
An objective comparison of 2,2,2-trifluoroethanol-d2 (TFE-d2) with its non-deuterated counterpart and other common co-solvents in the study of biomolecular structure and function.
For researchers, scientists, and drug development professionals, understanding the intricate interactions between solvents and biomolecules is paramount. 2,2,2-Trifluoroethanol (TFE) is a widely utilized co-solvent known for its ability to induce and stabilize secondary structures, particularly α-helices, in peptides and proteins. Its deuterated form, TFE-d2, is often employed in spectroscopic studies to avoid signal interference. This guide provides a comprehensive comparison of TFE-d2 with TFE and other alternatives, supported by experimental data and detailed protocols, to aid in the design of robust control experiments.
TFE-d2 vs. TFE: The Solvent Isotope Effect
The primary difference between TFE-d2 and TFE lies in the substitution of the hydroxyl proton with a deuteron. This isotopic substitution can give rise to a kinetic solvent isotope effect (KSIE), which may influence the rates and equilibria of biochemical processes. While direct quantitative comparisons of the effects of TFE and TFE-d2 on protein structure are not abundant in published literature, the principles of SIE suggest that deuterated solvents can lead to stronger hydrogen bonds. In the context of protein stability, studies with heavy water (D₂O) have shown an increase in the thermal stability of some proteins.[1] This is attributed to the greater strength of deuterium bonds compared to hydrogen bonds, which can lead to a more stable folded state.[2] Therefore, it is plausible that TFE-d2 may exhibit a slightly greater stabilizing effect on protein secondary structures compared to TFE, although this effect is expected to be subtle.
A crucial control experiment when using TFE-d2 is to perform parallel experiments with non-deuterated TFE. This allows for the direct assessment of any potential solvent isotope effects on the biomolecule's structure, stability, or function.
Performance Comparison: TFE/TFE-d2 vs. Other Co-solvents
TFE's influence on biomolecules is often compared to other co-solvents and denaturants like urea and other alcohols. TFE exhibits a dual nature: at low concentrations (typically < 20% v/v), it stabilizes helical structures, while at higher concentrations, it can act as a denaturant, disrupting tertiary structure.[3]
Key Alternatives to TFE:
-
Urea: A widely used denaturant that disrupts protein structure by directly interacting with the peptide backbone and amino acid side chains.[4][5] Unlike TFE, urea generally does not induce secondary structure.
-
Guanidinium Chloride (GdnHCl): Another potent denaturant that effectively unfolds proteins.
-
Methanol and Ethanol: Simple alcohols that can also induce helical structures in peptides, but their effects can differ from TFE due to variations in hydrophobicity and hydrogen bonding capacity.[6]
-
Protecting Osmolytes (e.g., glycerol, TMAO): These molecules tend to stabilize the native, folded state of proteins.[4]
Quantitative Data Summary
The following tables summarize key findings from various studies, providing a quantitative comparison of the effects of different co-solvents on protein stability and structure.
Table 1: Comparison of Midpoint of Unfolding (Cm) for Different Denaturants
| Protein | Co-solvent | Cm (M) | Reference |
| Coiled-Coil Analog (20 Attractions) | Urea | 7.4 | [7] |
| Coiled-Coil Analog (20 Attractions) | GdnHCl | ~3.5 | [7] |
| Barnase | Urea | Variable | [8] |
Table 2: Effect of TFE Concentration on Helical Content
| Peptide | TFE Concentration (% v/v) | Helical Content (%) | Reference |
| Cx32-NT | 20.1 | Half-maximal | [9] |
| Cx32-CL1 | 21.3 | Half-maximal | [9] |
| Cx32-CL2 | 18.1 | Half-maximal | [9] |
Experimental Protocols
To ensure reproducibility and accuracy in studying the effects of TFE-d2, it is crucial to follow well-defined experimental protocols.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of biomolecules.
Protocol for Assessing TFE-d2 Effects on Protein Secondary Structure:
-
Sample Preparation:
-
Prepare a stock solution of the purified protein in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Prepare stock solutions of TFE-d2, TFE, and other co-solvents (e.g., urea) in the same buffer.
-
Prepare a series of protein samples with varying concentrations of the co-solvents. A typical final protein concentration for CD is 0.1-0.2 mg/mL.
-
Control: Prepare a protein sample in buffer alone.
-
-
CD Measurement:
-
Use a quartz cuvette with a path length of 1 mm.
-
Record CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature.
-
Acquire spectra for the buffer blanks containing the same concentrations of co-solvents and subtract them from the corresponding protein spectra.
-
-
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ] in deg·cm²·dmol⁻¹).
-
Estimate the secondary structure content (α-helix, β-sheet, etc.) using deconvolution algorithms like CONTIN, SELCON3, or CDSSTR.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level information about biomolecular structure and dynamics. TFE-d2 is particularly useful in ¹H-NMR to avoid the large solvent peak from the hydroxyl proton of TFE.
Protocol for Studying Protein-TFE-d2 Interactions:
-
Sample Preparation:
-
Prepare a solution of ¹⁵N or ¹³C-labeled protein in a deuterated buffer (e.g., 90% H₂O/10% D₂O or 100% D₂O, depending on the experiment).
-
Prepare a stock solution of TFE-d2.
-
Titrate the protein sample with increasing concentrations of TFE-d2.
-
Control: Acquire a spectrum of the protein in the absence of TFE-d2.
-
-
NMR Data Acquisition:
-
Acquire a series of 2D ¹H-¹⁵N HSQC spectra at each TFE-d2 concentration.
-
Monitor changes in chemical shifts, peak intensities, and line widths of the protein's amide signals.
-
-
Data Analysis:
-
Map the chemical shift perturbations onto the protein's structure to identify regions interacting with TFE-d2.
-
Analyze changes in peak intensities to identify regions undergoing conformational exchange.
-
Mandatory Visualizations
Experimental Workflow for Comparing Co-solvent Effects
Caption: Workflow for comparing the effects of TFE-d2 and other co-solvents on biomolecules.
Signaling Pathway: Co-solvent Effect on Enzyme Kinetics
References
- 1. Solvent isotope effect and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Isotope Effect in the Unfolding of a Protein Secondary Structure: Calculations for Beta-Sheet Polyglycine Dimers as a Model | MDPI [mdpi.com]
- 3. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The molecular basis for the chemical denaturation of proteins by urea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational Features and Hydration Dynamics of Proteins in Cosolvents: A Perspective from Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A comparison of the pH, urea, and temperature-denatured states of barnase by heteronuclear NMR: implications for the initiation of protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trifluoroethanol Reveals Helical Propensity at Analogous Positions in Cytoplasmic Domains of Three Connexins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
TFE-d2 vs. Guanidinium Chloride: A Comparative Guide to Protein Denaturation
For researchers, scientists, and drug development professionals navigating the complex landscape of protein stability and folding, the choice of denaturant is a critical experimental parameter. This guide provides an objective comparison of the denaturing effects of deuterated 2,2,2-trifluoroethanol (TFE-d2) and guanidinium chloride (GdmCl), supported by experimental data and detailed methodologies.
At a Glance: TFE-d2 vs. Guanidinium Chloride
| Feature | TFE-d2 | Guanidinium Chloride (GdmCl) |
| Primary Denaturing Action | Disrupts tertiary structure, induces/stabilizes secondary structure (helices) at low concentrations. Acts as a global denaturant at high concentrations. | Potent chaotropic agent that disrupts global protein structure, including secondary and tertiary structures. |
| Mechanism | Dual mechanism: at low concentrations, it stabilizes helices by strengthening hydrogen bonds and excluding water. At high concentrations, it penetrates the hydrophobic core. | Primarily through direct interaction: binds to the protein surface and penetrates the hydrophobic core, disrupting hydrophobic interactions and hydrogen bonds. |
| Potency | Generally less potent than GdmCl; effect is highly concentration-dependent. | Highly potent denaturant; effective at molar concentrations. |
| Ionic Nature | Non-ionic | Ionic salt (dissociates into guanidinium and chloride ions). |
| Advantages | Useful for studying folding intermediates and inducing helical structures in peptides. | Strong, reliable denaturation for a wide range of proteins; linear relationship between concentration and free energy of unfolding is well-established. |
| Disadvantages | Complex, dual-action behavior can complicate data interpretation. Less effective for complete denaturation of highly stable proteins. | Ionic nature can interfere with electrostatic interactions within the protein and with downstream applications like ion-exchange chromatography. |
| Isotope Effect (d2) | The use of deuterated TFE (TFE-d2) is not extensively documented in comparison to its non-deuterated form. However, solvent isotope effects generally suggest that deuterated compounds can lead to slightly stronger hydrogen bonding and potentially altered hydrophobic interactions, which may subtly influence its interaction with proteins. Studies on the effect of D2O on protein stability show it tends to make proteins slightly more compact and rigid. | Not applicable. |
Quantitative Comparison of Denaturing Potency
The denaturing potency of a chemical is often quantified by the midpoint of the denaturation transition (Cm), the concentration of denaturant at which 50% of the protein is unfolded, and the m-value, which is the slope of the free energy of unfolding versus denaturant concentration. A higher m-value indicates a greater dependence of unfolding on denaturant concentration and is often correlated with the change in solvent-accessible surface area upon unfolding.
Due to the dual nature of TFE's effects and the scarcity of direct comparative studies on the same proteins under identical conditions, a comprehensive side-by-side table of Cm and m-values is challenging to compile. However, general observations from the literature are summarized below.
| Denaturant | Typical Cm Range | Relative m-value | Notes |
| Guanidinium Chloride | 1 - 4 M | High | GdmCl m-values are typically twice as large as those for urea for a given protein. The m-value is strongly correlated with the change in accessible surface area upon unfolding.[1][2][3] |
| TFE | Highly variable (as a denaturant, typically > 20% v/v) | Lower than GdmCl | The concept of a simple Cm and m-value is less straightforward for TFE due to its stabilizing effects at low concentrations. Denaturation curves are often non-two-state. |
Mechanistic Insights
Guanidinium Chloride: A Direct, Two-Step Unfolder
Guanidinium chloride is a powerful chaotropic agent that is believed to denature proteins through direct interactions.[1] The denaturation process is often described as a two-step mechanism:
-
Surface Binding: GdmCl initially binds to the surface of the protein.
-
Core Penetration and Unfolding: Subsequently, guanidinium ions penetrate the hydrophobic core of the protein, leading to the disruption of tertiary and secondary structures and resulting in a globally unfolded state.
This direct interaction mechanism involves the disruption of the hydrogen-bonding network of water and direct binding to the peptide backbone and amino acid side chains.[4]
TFE: A Concentration-Dependent Modulator of Protein Structure
The effect of TFE is more complex and highly dependent on its concentration.
-
Low Concentrations (< 20% v/v): TFE can act as a co-solvent that stabilizes and induces secondary structures, particularly α-helices.[5][6] It is thought to do this by displacing water from the protein surface, creating a lower dielectric environment that strengthens intra-peptide hydrogen bonds.[6]
-
High Concentrations (> 20% v/v): At higher concentrations, TFE's denaturing properties become dominant. It can penetrate the hydrophobic core of the protein, disrupting the native tertiary structure.[7][8]
Interestingly, molecular dynamics simulations suggest that TFE can be more competitive than the guanidinium ion in accumulating on the protein surface. This can lead to an impairment of GdmCl's denaturing ability when both are present in a mixed solution.
Experimental Protocols
Monitoring Protein Denaturation by Circular Dichroism (CD) Spectroscopy
Circular dichroism is a valuable technique for monitoring changes in protein secondary structure during denaturation.
Objective: To determine the effect of increasing concentrations of TFE-d2 or GdmCl on the secondary structure of a protein.
Methodology:
-
Sample Preparation: Prepare a stock solution of the protein of interest in a suitable buffer (e.g., phosphate or Tris buffer at a specific pH). Also, prepare high-concentration stock solutions of TFE-d2 and GdmCl in the same buffer.
-
Titration Series: Create a series of samples with a constant protein concentration and varying concentrations of the denaturant (e.g., 0-80% v/v for TFE-d2 and 0-6 M for GdmCl).
-
Equilibration: Allow the samples to equilibrate for a sufficient time (e.g., 30 minutes to several hours) at a constant temperature.
-
CD Measurement: Record the far-UV CD spectrum (typically 190-260 nm) for each sample using a quartz cuvette with a short path length (e.g., 1 mm).
-
Data Analysis: Monitor the change in molar ellipticity at a specific wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helices). Plot the molar ellipticity against the denaturant concentration to generate a denaturation curve. The Cm can be determined from the midpoint of the transition.
Monitoring Protein Denaturation by Fluorescence Spectroscopy
Intrinsic tryptophan or tyrosine fluorescence is highly sensitive to the local environment of these residues and can be used to monitor changes in the protein's tertiary structure.
Objective: To determine the effect of increasing concentrations of TFE-d2 or GdmCl on the tertiary structure of a protein.
Methodology:
-
Sample Preparation: As described for CD spectroscopy.
-
Titration Series: As described for CD spectroscopy.
-
Equilibration: As described for CD spectroscopy.
-
Fluorescence Measurement: Excite the protein sample at a wavelength specific for tryptophan (e.g., 295 nm) to minimize interference from tyrosine. Record the emission spectrum (e.g., 310-400 nm).
-
Data Analysis: Monitor the change in the wavelength of maximum emission (λmax) or the fluorescence intensity at a specific wavelength. A red-shift (increase in λmax) typically indicates the exposure of tryptophan residues to the solvent upon unfolding.[9] Plot the chosen parameter against the denaturant concentration to obtain a denaturation curve and determine the Cm.[10]
Visualizing the Mechanisms
Guanidinium Chloride Denaturation Pathway
Caption: The two-step denaturation mechanism of Guanidinium Chloride.
Experimental Workflow for Denaturation Studies
Caption: A generalized workflow for protein denaturation experiments.
References
- 1. Thermodynamic analysis of interactions between denaturants and protein surface exposed on unfolding: interpretation of urea and guanidinium chloride m-values and their correlation with changes in accessible surface area (ASA) using preferential interaction coefficients and the local-bulk domain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. deepdyve.com [deepdyve.com]
- 3. Denaturant m values and heat capacity changes: relation to changes in accessible surface areas of protein unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular mechanism of the common and opposing cosolvent effects of fluorinated alcohol and urea on a coiled coil protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence studies of the effect of pH, guanidine hydrochloride and urea on equinatoxin II conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. home.sandiego.edu [home.sandiego.edu]
A Comparative Guide to TFE-d2 in Structural Biology: Applications and Alternatives
Introduction: In the field of structural biology, understanding the conformational dynamics and structural propensities of proteins and peptides is paramount. 2,2,2-Trifluoroethanol (TFE) has emerged as a widely utilized cosolvent for studying protein folding, stability, and structure. Its deuterated analogue, TFE-d2 (CF₃CD₂OH), is particularly indispensable for Nuclear Magnetic Resonance (NMR) spectroscopy, as it circumvents the overwhelming signal from non-deuterated solvent protons. This guide provides a comprehensive review of TFE-d2's applications, compares its performance with alternative methods, and offers detailed experimental protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: How TFE Influences Peptide and Protein Structure
TFE's primary effect is the induction and stabilization of secondary structures, particularly α-helices, in peptides and proteins that may be unstructured in aqueous solutions.[1][2][3] The precise mechanism is complex, but molecular dynamics simulations and experimental data suggest that TFE molecules preferentially aggregate around the polypeptide chain.[4][5] This "coating" displaces water molecules, creating a low-dielectric microenvironment that weakens competing water-peptide hydrogen bonds and strengthens intra-peptide hydrogen bonds, thereby favoring the formation of local secondary structures like helices and turns.[4][5]
Dual Role of TFE: Stabilization vs. Denaturation
A critical aspect of using TFE is its concentration-dependent effect. At low-to-moderate concentrations (typically 5-40% v/v), TFE stabilizes and induces secondary structure.[6] However, at higher concentrations (>40-50%), it acts as a denaturant, disrupting tertiary structure by penetrating the hydrophobic core of the protein.[7][8] This dual behavior allows researchers to study both folding intermediates and unfolding pathways.
Quantitative Data Comparison
The effectiveness of TFE in promoting helical structure is well-documented. The following table summarizes representative data from studies on different proteins, comparing secondary structure content in aqueous buffer versus TFE-containing solutions.
| Protein/Peptide | Condition | Dominant Secondary Structure | Helical Content (%) | Technique Used | Reference |
| β-Lactoglobulin | Aqueous Buffer (pH 7) | β-Sheet | ~15% | Circular Dichroism | [3] |
| 20% TFE | α-Helix | ~40-50% | Circular Dichroism | [3] | |
| Melittin Peptide | Pure Water | Random Coil | Low | Molecular Dynamics | [4][5] |
| 30% TFE/Water | α-Helix | High | Molecular Dynamics | [4][5] | |
| α-Lactalbumin | Aqueous Buffer (pH 7) | α-Helix + β-Sheet | ~26% α-helix | Circular Dichroism | [6] |
| Low TFE (<10%) | Molten Globule | Increased Helicity | Circular Dichroism | [6] |
Alternative Methods for Structural Induction/Denaturation:
| Method/Cosolvent | Primary Use | Mechanism | Advantages | Disadvantages |
| TFE/TFE-d2 | Induce secondary structure; Denature at high conc. | Weakens water-peptide H-bonds, promotes intra-peptide H-bonds | Effective at low concentrations; Mimics membrane environments | Can induce non-native structures; Concentration-dependent dual role |
| Guanidine HCl / Urea | Protein Denaturation | Disrupts H-bond network and solvates hydrophobic groups | Well-characterized linear unfolding models | High concentrations needed; Can cause chemical modification (urea) |
| SDS Micelles | Induce structure in amphipathic peptides | Provides a hydrophobic environment mimicking a cell membrane | Good membrane mimic for specific peptide classes | Can be harsh; May lead to aggregation |
| Aqueous Buffer (H₂O/D₂O) | Study of native structure | Maintains native physiological environment | Reflects the protein's natural state | Not suitable for unstructured proteins or folding intermediates |
Key Experimental Protocols and Workflows
NMR Spectroscopy with TFE-d2 for Peptide Structure Determination
TFE-d2 is the solvent of choice for NMR studies because the absence of protons on the ethyl group (CD₂) eliminates large solvent peaks that would obscure the signals from the peptide.
Experimental Protocol:
-
Sample Preparation: Lyophilized peptide is dissolved in a prepared mixture of TFE-d2 and D₂O (e.g., 30% v/v TFE-d2) to a final concentration of 1-2 mM. A pH meter is used to adjust the apparent pH (pD) to the desired value (e.g., pD 7.0).
-
NMR Data Acquisition: The sample is transferred to an NMR tube. A suite of 2D NMR experiments is performed, typically including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
-
Data Processing and Analysis: The acquired spectra are processed using appropriate software. NOE cross-peaks are identified and assigned.
-
Structure Calculation: The distance restraints derived from NOESY data, along with dihedral angle restraints (if available), are used in molecular dynamics and simulated annealing protocols to calculate a family of 3D structures consistent with the experimental data.
Circular Dichroism (CD) Spectroscopy for Monitoring TFE Titration
CD spectroscopy is highly sensitive to protein secondary structure and is ideal for monitoring conformational changes as a function of TFE concentration.
Experimental Protocol:
-
Sample and Titrant Preparation: Prepare a stock solution of the protein in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0). Prepare a second solution of the same protein in the same buffer but containing a high concentration of TFE (e.g., 80% v/v).
-
Titration: Place the initial protein solution (0% TFE) in a quartz cuvette. Acquire a far-UV CD spectrum (typically 190-260 nm).
-
Incremental Addition: Add small aliquots of the high-TFE protein stock to the cuvette, mixing thoroughly after each addition to achieve a series of desired final TFE concentrations (e.g., 5%, 10%, 15%... 50%).
-
Data Acquisition: Record a CD spectrum at each TFE concentration. A buffer-TFE blank spectrum should be subtracted from each protein spectrum.
-
Data Analysis: The mean residue ellipticity (MRE) at 222 nm (a hallmark of α-helical content) is plotted against the TFE concentration. The spectra can also be deconvoluted using various algorithms to estimate the percentage of α-helix, β-sheet, and random coil at each titration point.
References
- 1. Trifluoroethanol and colleagues: cosolvents come of age. Recent studies with peptides and proteins | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 2. Experimental Validation of the Role of Trifluoroethanol as a Nanocrowder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoroethanol-induced stabilization of the alpha-helical structure of beta-lactoglobulin: implication for non-hierarchical protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Mechanism by which 2,2,2-trifluoroethanol/water mixtures stabilize secondary-structure formation in peptides: a molecular dynamics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trifluoroethanol-induced conformational transitions of proteins: insights gained from the differences between alpha-lactalbumin and ribonuclease A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the effects of 2,2,2-trifluoroethanol on peptide and protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,2,2-Trifluoroethanol-1,1-d2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of deuterated compounds like 2,2,2-Trifluoroethanol-1,1-d2 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the proper management of this hazardous chemical. The deuteration at the 1,1-position does not significantly alter the chemical's hazardous properties; therefore, the disposal procedures are consistent with those for non-deuterated 2,2,2-Trifluoroethanol.
Immediate Safety and Hazard Profile
2,2,2-Trifluoroethanol is a flammable, toxic chemical that poses significant health risks.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, a laboratory coat, and chemical-resistant gloves, within a well-ventilated area or a fume hood.[1][2]
Key Hazards:
-
Flammable Liquid and Vapor: Keep away from heat, sparks, open flames, and hot surfaces.[3] Grounding of containers and equipment is necessary to prevent static discharge.[4]
-
Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[3][5] It can cause serious eye damage, skin irritation, and respiratory issues.[1]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs.[1]
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[1]
| Hazard Classification | Description |
| Flammable Liquid | Category 3[3] |
| Acute Oral Toxicity | Category 3[3] |
| Acute Inhalation Toxicity | Category 3[3] |
| Serious Eye Damage | Category 1[3] |
| Reproductive Toxicity | Category 1B[3] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure[3] |
Step-by-Step Disposal Protocol
The standard and recommended procedure for the disposal of this compound is to treat it as hazardous waste and transfer it to a licensed waste disposal company. On-site chemical neutralization is not recommended due to the hazardous nature of the substance and its decomposition products.
1. Waste Classification and Segregation:
-
Classify this compound as a halogenated organic hazardous waste.[6]
-
Do not mix with other waste streams, especially non-halogenated solvents, to ensure proper disposal.[7]
2. Collection and Storage:
-
Collect the waste in its original container or a clearly labeled, compatible container.[7]
-
The container must be tightly sealed and stored in a cool, dry, and well-ventilated area, away from sources of ignition.[4][8]
-
Store in a designated flammable liquids storage cabinet.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.
4. Arrange for Pickup:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Follow all institutional and local regulations for waste pickup and documentation.
5. Spill Management:
-
Small Spills: Absorb the spill with an inert material such as vermiculite, sand, or earth.[4][5] Collect the absorbed material into a suitable container for disposal as hazardous waste.[4][5]
-
Large Spills: Evacuate the area immediately and contact your institution's emergency response team.[7]
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
This information is intended as a guide and should be supplemented by a thorough review of the Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health & Safety department.
References
- 1. benchchem.com [benchchem.com]
- 2. Trifluoroethanol: Top 5 Uses, Properties & Safety Guide [ketonepharma.com]
- 3. fishersci.com [fishersci.com]
- 4. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Essential Safety and Logistical Information for Handling 2,2,2-Trifluoroethanol-1,1-d2
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of 2,2,2-Trifluoroethanol-1,1-d2. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing environmental impact.
I. Immediate Safety Information
This compound, and its non-deuterated form 2,2,2-Trifluoroethanol (TFE), is a flammable liquid and vapor that is toxic if swallowed, inhaled, or absorbed through the skin.[1][2] It can cause severe eye damage and is suspected of damaging fertility.[1][3][4][5] Prolonged or repeated exposure may cause damage to organs, particularly the blood.[3][4]
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Seek medical aid if irritation develops or persists.[1][2]
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
II. Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this substance. The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and vapors that can cause severe eye damage.[1][6] |
| Hand Protection | Nitrile rubber gloves with a minimum thickness of >0.11 mm. Breakthrough time should be >480 minutes. | Prevents skin absorption, which can be harmful.[6] |
| Body Protection | A flame-retardant lab coat or chemical-resistant apron. | Protects against skin contact and contamination of personal clothing.[7] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a fume hood or if ventilation is inadequate. | Protects against the inhalation of harmful vapors.[1][7] |
III. Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a chemical fume hood is operational and available.
-
Verify that a safety shower and eyewash station are accessible and have been recently tested.[1]
-
Assemble all necessary PPE as specified in the table above.
-
Keep a spill kit with absorbent materials (e.g., vermiculite, sand) readily available.[1][7]
-
-
Handling:
-
Post-Handling:
IV. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all liquid waste containing this chemical in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated materials such as gloves, absorbent pads, and pipette tips should be collected in a separate, sealed container labeled as solid hazardous waste.
-
-
Waste Storage:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure the storage area is well-ventilated and away from heat and ignition sources.
-
-
Waste Disposal:
V. Quantitative Data Summary
| Property | Value |
| CAS Number | 132248-58-9 |
| Molecular Formula | CF₃CD₂OH |
| Molecular Weight | 102.05 g/mol |
| Appearance | Colorless liquid[1] |
| Boiling Point | 77-80 °C |
| Melting Point | -44 °C |
| Flash Point | 29 °C (84.2 °F)[1] |
| Density | 1.373 g/mL |
| Lower Explosion Limit | 5.5%[1][7] |
| Upper Explosion Limit | 42%[1][7] |
| Autoignition Temperature | 480 °C (896 °F)[1][3] |
VI. Experimental Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
